molecular formula C6H7NO4 B1307066 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid CAS No. 75989-19-4

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Cat. No.: B1307066
CAS No.: 75989-19-4
M. Wt: 157.12 g/mol
InChI Key: KUDOVWCIEXGFGN-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-5-3-4(11-7-5)1-2-6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOVWCIEXGFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390306
Record name 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75989-19-4
Record name 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxy-5-isoxazolyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a heterocyclic compound featuring both a hydroxyisoxazole and a propionic acid moiety. While specific research on this exact molecule is limited, its structural components are present in numerous biologically active compounds. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the known characteristics of related isoxazole and propionic acid derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar molecules.

Nomenclature and Molecular Structure

  • Systematic Name: 3-(3-Hydroxy-1,2-oxazol-5-yl)propanoic acid

  • CAS Number: 75989-19-4[1]

  • Molecular Formula: C₆H₇NO₄[1]

  • Molecular Weight: 157.12 g/mol [1]

Tautomerism

A key feature of 3-hydroxyisoxazoles is their existence in tautomeric forms. The hydroxy form is in equilibrium with its keto tautomers. Theoretical studies on 3-hydroxyisoxazole suggest that the hydroxy (enol) form is the dominant tautomer in both the gas phase and in aqueous solution[2]. This is a critical consideration for its chemical reactivity and biological interactions.

tautomerism This compound (enol form) This compound (enol form) 3-(3-Oxo-2,3-dihydro-isoxazol-5-yl)-propionic acid (keto form) 3-(3-Oxo-2,3-dihydro-isoxazol-5-yl)-propionic acid (keto form) This compound (enol form)->3-(3-Oxo-2,3-dihydro-isoxazol-5-yl)-propionic acid (keto form) Tautomerization 3-(3-Oxo-2,3-dihydro-isoxazol-5-yl)-propionic acid (keto form)->this compound (enol form)

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale
pKa Carboxylic acid: ~4.5-5.0 Hydroxyisoxazole: ~8.0-9.0The propionic acid moiety will have a pKa typical of short-chain carboxylic acids[3]. The hydroxyisoxazole group is weakly acidic.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO).The presence of both a carboxylic acid and a hydroxyl group, capable of hydrogen bonding, suggests good solubility in polar solvents.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and high temperatures.Isoxazole rings are generally stable, but can be susceptible to ring-opening under harsh conditions. The propionic acid moiety is stable.
Appearance Likely a white to off-white solid.Based on the appearance of similar small organic molecules.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the reaction of a β-ketoester with hydroxylamine[4][5]. This method is a well-established approach for the formation of 3-hydroxyisoxazoles.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Hydrolysis beta_ketoester Ethyl 5-oxo-hexanoate cyclization Cyclization beta_ketoester->cyclization hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->cyclization product 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid ethyl ester cyclization->product hydrolysis Ester Hydrolysis product->hydrolysis final_product 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid hydrolysis->final_product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 5-oxo-hexanoate at 0-5 °C.

  • Stir the mixture for 30 minutes to form the sodium salt of the β-ketoester.

  • Add a solution of hydroxylamine hydrochloride in water dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2, while keeping the temperature below 20°C.

  • Heat the mixture to 70-80 °C for 1-2 hours to ensure complete cyclization and ring formation.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester in a mixture of ethanol and water.

  • Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with cold 1M hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the propionic acid chain and the isoxazole ring proton.

  • ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~6.0 ppm (singlet, 1H): Proton on the isoxazole ring (at C4).

  • ~2.9 ppm (triplet, 2H): Methylene group adjacent to the isoxazole ring (-CH₂-).

  • ~2.6 ppm (triplet, 2H): Methylene group adjacent to the carboxyl group (-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

  • ~175 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~170 ppm: C5 of the isoxazole ring.

  • ~158 ppm: C3 of the isoxazole ring.

  • ~98 ppm: C4 of the isoxazole ring.

  • ~30 ppm: Methylene carbon adjacent to the carboxyl group.

  • ~25 ppm: Methylene carbon adjacent to the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C=N bonds.

  • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~3100 cm⁻¹: O-H stretching of the isoxazole hydroxyl group.

  • ~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1600 cm⁻¹: C=N stretching of the isoxazole ring.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • m/z 157: Molecular ion [M]⁺.

  • Loss of H₂O (m/z 139): From the carboxylic acid and/or the hydroxyl group.

  • Loss of COOH (m/z 112): Decarboxylation of the propionic acid side chain.

  • Fragmentation of the isoxazole ring: Leading to smaller fragment ions.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been reported, its structural similarity to known pharmacophores suggests several potential areas of interest.

GABA Receptor Modulation

The 3-hydroxyisoxazole ring is a key structural feature of muscimol, a potent agonist of the GABA-A receptor. The propionic acid moiety is structurally related to GABA (γ-aminobutyric acid) itself. Therefore, it is plausible that this molecule could act as a modulator of GABA receptors, potentially as an agonist or a partial agonist.

gaba_pathway cluster_receptor GABA-A Receptor gaba_receptor GABA-A Receptor (Ligand-gated ion channel) channel_opening Chloride Channel Opening gaba_receptor->channel_opening Conformational change compound 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid compound->gaba_receptor Binds to receptor gaba GABA gaba->gaba_receptor Binds to receptor chloride_influx Influx of Cl⁻ ions channel_opening->chloride_influx Increased conductance hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization Leads to inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition Results in

Caption: Hypothetical mechanism of action at the GABA-A receptor.

Antimicrobial Activity

Various isoxazole and propionic acid derivatives have demonstrated antimicrobial properties. It is conceivable that this compound could exhibit activity against certain bacterial or fungal strains. The mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.

Computational Modeling and QSAR

To further investigate the potential of this compound, computational approaches are recommended.

  • Molecular Docking: Docking studies with the crystal structures of GABA-A receptors could predict the binding affinity and mode of interaction of the compound. This would help in understanding its potential as a GABAergic modulator[6][7][8].

  • Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized and tested, QSAR studies can be performed to correlate their chemical structures with their biological activities. This can guide the design of more potent and selective compounds[9][10][11][12][13].

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry and pharmacology of its constituent moieties, this compound holds promise as a potential modulator of GABAergic neurotransmission and may possess antimicrobial properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. This technical guide serves as a starting point for researchers to unlock the full potential of this and related molecules in the pursuit of novel therapeutics.

References

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An In-Depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a heterocyclic compound with significant potential in various scientific domains. As a Senior Application Scientist, this document is structured to deliver not just technical data but also actionable insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted isoxazole derivative featuring a propionic acid side chain. The presence of the hydroxyl group and the carboxylic acid moiety imparts specific chemical characteristics that are crucial for its biological activity and reactivity.

Key Identifiers

A clear identification of the molecule is paramount for any research and development endeavor. The primary identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 157.12 g/mol [1]
Chemical Formula C₆H₇NO₄[1]
CAS Number 75989-19-4[1]
Chemical Structure

The structural arrangement of atoms dictates the molecule's functionality. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

A potential synthetic route could involve the cycloaddition reaction of a nitrile oxide with an appropriate alkyne, followed by functional group manipulations. Another approach could be the reaction of hydroxylamine with a γ-keto acid or its ester derivative. For instance, the synthesis of the related compound, 3-(3-methoxyisoxazol-5-yl) propanoic acid, has been reported, which could be adapted by demethylation to yield the desired product.[2][3]

The chemical reactivity of this molecule is primarily dictated by the functional groups present: the isoxazole ring, the hydroxyl group, and the carboxylic acid. The carboxylic acid can undergo typical reactions such as esterification and amidation. The hydroxyl group on the isoxazole ring exists in tautomeric equilibrium with its keto form, which can influence its reactivity. The isoxazole ring itself can be susceptible to ring-opening reactions under certain conditions.

Synthesis_Workflow start Starting Materials (e.g., γ-keto acid ester) step1 Reaction with Hydroxylamine start->step1 step2 Cyclization to form Isoxazole Ring step1->step2 step3 Hydrolysis of Ester (if applicable) step2->step3 product 3-(3-Hydroxy-isoxazol-5-yl) -propionic acid step3->product

Caption: A plausible synthetic workflow for this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While experimental spectra for this compound are not available in the searched literature, a prediction of the key signals can be made based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propionic acid chain, typically two triplets corresponding to the two methylene groups. The proton on the isoxazole ring would appear as a singlet. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift, followed by the carbons of the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]+ would be expected at m/z 157. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propionic acid side chain.

Applications and Research Significance

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] While specific applications for this compound are not extensively documented, its structural features suggest several areas of potential research interest.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. This makes the compound a potential candidate for screening as an inhibitor of enzymes implicated in disease pathways.

  • Drug Discovery Scaffold: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 3-(isoxazol-5-yl)propionic acid have been investigated as potent α4β1 integrin antagonists, which have implications in inflammatory diseases.

  • Antimicrobial Research: Given the known antimicrobial properties of many isoxazole derivatives, this compound could be evaluated for its activity against various bacterial and fungal strains.

Potential_Applications compound 3-(3-Hydroxy-isoxazol-5-yl) -propionic acid app1 Enzyme Inhibition compound->app1 app2 Drug Discovery Scaffold compound->app2 app3 Antimicrobial Research compound->app3

Caption: Potential research applications of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on the presence of the carboxylic acid group, the compound may be corrosive and an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule of interest for further scientific investigation. Its structural features suggest a range of potential biological activities that warrant exploration in drug discovery and development. This guide provides a foundational understanding of its properties and potential, encouraging further research to unlock its full scientific value.

References

  • Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. [Link]

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  • De Kimpe, N., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Najmanová, I., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991. [Link]

  • Jakobsen, C. G., et al. (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Food microbiology, 98, 103720. [Link]

  • Duplantier, A. J., et al. (2001). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha 4 beta 1 integrin antagonists. Bioorganic & medicinal chemistry letters, 11(19), 2593–2596. [Link]

Sources

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While extensive research on this specific molecule is emerging, this document synthesizes the available information on its chemical identity, proposes a viable synthetic pathway, and discusses its structural characteristics, particularly in contrast to the well-known neuroexcitatory agent, AMPA. This guide aims to serve as a foundational resource for researchers investigating isoxazole-containing compounds and their potential therapeutic applications.

Introduction and Chemical Identity

This compound is a small molecule featuring a substituted isoxazole ring linked to a propionic acid moiety. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common scaffold in pharmacologically active compounds due to its ability to participate in various non-covalent interactions and its metabolic stability. The presence of both a hydroxyl and a carboxylic acid group suggests potential for hydrogen bonding and salt formation, which are critical for molecular recognition by biological targets.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 75989-19-4
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
IUPAC Name 3-(3-hydroxy-1,2-oxazol-5-yl)propanoic acid
Synonyms 3-(3-hydroxy-5-isoxazolyl)propanoic acid

Structural Elucidation and Distinction from AMPA

A critical aspect of understanding this compound is to differentiate it from the structurally related and extensively studied compound, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). AMPA is a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system, and is a cornerstone tool in neuroscience research.

The key structural differences are illustrated below:

  • Substitution Pattern: In the topic compound, the propionic acid side chain is at the 5-position of the isoxazole ring, and the hydroxyl group is at the 3-position. In AMPA, the propionic acid moiety is at the 4-position, a methyl group is at the 5-position, and the hydroxyl group is at the 3-position.

  • Amino Group: Crucially, this compound lacks the α-amino group present on the propionic acid side chain of AMPA. This absence of the amino acid functionality fundamentally alters its chemical properties and likely its biological activity, making it unlikely to interact with glutamate receptors in the same manner as AMPA.

Caption: Key structural distinctions between the topic compound and AMPA.

Proposed Synthesis Pathway

A potential synthetic approach could start from a suitable precursor to form the isoxazole ring, followed by functional group manipulations to introduce the propionic acid side chain. Alternatively, a more convergent synthesis could involve the reaction of a precursor already containing the propionic acid moiety with a reagent to form the isoxazole ring.

One possible route, adapted from the synthesis of similar isoxazole derivatives, is the reaction of a β-ketoester with hydroxylamine.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 5-oxo-3-(3-hydroxyisoxazol-5-yl)pentanoate

  • To a solution of diethyl 1,3-acetonedicarboxylate in ethanol, add a solution of hydroxylamine hydrochloride.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl 3-(3-hydroxyisoxazol-5-yl)acetate.

  • This intermediate is then subjected to chain extension to introduce the remaining carbon of the propionic acid chain.

Step 2: Hydrolysis to this compound

  • The resulting ester from Step 1 is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is refluxed for 4 hours.

  • After cooling to room temperature, the solution is acidified with hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

G Diethyl 1,3-acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate Ethyl 3-(3-hydroxyisoxazol-5-yl)acetate Ethyl 3-(3-hydroxyisoxazol-5-yl)acetate Diethyl 1,3-acetonedicarboxylate->Ethyl 3-(3-hydroxyisoxazol-5-yl)acetate Hydroxylamine HCl, Ethanol This compound This compound Ethyl 3-(3-hydroxyisoxazol-5-yl)acetate->this compound 1. Chain Extension 2. NaOH, H2O/EtOH 3. HCl

Caption: Proposed two-step synthesis of the target compound.

Potential Biological and Pharmacological Significance

Currently, there is a lack of published data on the specific biological activities of this compound. However, the isoxazole and propionic acid moieties are present in numerous biologically active molecules, allowing for informed speculation on its potential pharmacological profile.

  • Anti-inflammatory and Analgesic Properties: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit anti-inflammatory or analgesic effects.

  • Anticancer Activity: Numerous isoxazole derivatives have been investigated for their potential as anticancer agents.[3][4] The isoxazole scaffold can be tailored to interact with various enzymatic targets involved in cancer progression.

  • Enzyme Inhibition: The carboxylic acid functionality could serve as a key binding element for metalloenzymes or other enzymes where a charged interaction is crucial for inhibition.

Further research, including in vitro screening and in vivo studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely available. However, standard analytical techniques can be employed for its characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the propionic acid chain, a proton on the isoxazole ring, and exchangeable protons for the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns would be diagnostic of the structure.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, and the methylene carbons of the propionic acid side chain.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₆H₇NO₄). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the propionic acid side chain.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=N and C-O stretches associated with the isoxazole ring.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, small molecule with potential for applications in medicinal chemistry. This guide has provided a foundational understanding of its chemical structure, highlighting the critical differences from the neuroactive compound AMPA. A plausible synthetic route has been proposed to facilitate its preparation for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full analytical characterization are paramount.

  • Biological Screening: A broad-based biological screening campaign is warranted to identify any significant pharmacological activities.

  • Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of analogs would be a logical next step to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this and related isoxazole-containing compounds.

References

  • PubChem. 3-(3-hydroxy-5-isoxazolyl)propanoic acid. [Link]

  • Molbase. This compound. [Link]

  • Gududuru, V., et al. (2006). Synthesis and biological evaluation of new isoxazolyl steroids as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 16(16), 4237-4241.
  • Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.

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Solubility of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Determination of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

Abstract

The accurate determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a cornerstone of early-stage drug discovery and development.[1][2] DMSO serves as a near-universal solvent for creating high-concentration stock solutions used in high-throughput screening (HTS) and a wide array of in vitro biological assays.[3][4] This guide provides a comprehensive, technically-grounded methodology for determining the solubility of this compound (CAS: 75989-19-4), a compound belonging to a class of isoxazole derivatives with potential therapeutic relevance.[5] We will move beyond a simple recitation of steps to explore the underlying physicochemical principles, establish a self-validating experimental protocol, and provide actionable insights for troubleshooting, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible solubility data.

Introduction: The Criticality of DMSO Solubility

This compound is an organic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol .[6][7] While specific data on this molecule is limited, related isoxazolylpropionic acid structures have been investigated as potent antagonists for integrins, highlighting the potential biological significance of this chemical class.[5][8]

Before any meaningful biological evaluation can occur, the compound must be successfully brought into solution. Dimethyl sulfoxide (DMSO) is the solvent of choice in discovery phases due to its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][9] An inaccurate understanding of a compound's solubility limit in DMSO can lead to significant experimental artifacts, including:

  • Underestimation of Biological Potency: If the compound precipitates out of the stock solution or the assay medium, the actual concentration exposed to the biological target will be lower than intended.

  • Poor Data Reproducibility: Undissolved compound particulates can lead to high variability between experimental replicates.

  • Wasted Resources: Failed experiments due to solubility issues consume valuable time, reagents, and compound supply.

Therefore, this guide establishes a definitive framework for accurately measuring the solubility of this compound in DMSO.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, solubility is typically discussed in two distinct contexts: thermodynamic and kinetic.[2][10]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.[11] This measurement requires a sufficient incubation period for the system to reach equilibrium, which can range from several hours to days.[10] This is the value we aim to determine with the primary protocol in this guide.

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11] This is often a higher-throughput assessment relevant to the behavior of a compound in biological assays.[4]

Understanding the distinction is crucial for experimental design and data interpretation. Our focus here is on the foundational thermodynamic solubility in pure DMSO, which dictates the maximum possible concentration for a stock solution.

Diagram 1: Factors Influencing DMSO Solubility

The solubility of a compound is not an immutable property but is influenced by a confluence of factors related to the solute, the solvent, and the experimental conditions.

cluster_0 Key Influences on Solubility cluster_1 cluster_2 cluster_3 Solubility Solubility in DMSO Compound Compound Properties Solubility->Compound Determined by Solvent Solvent Properties Solubility->Solvent Dependent on Conditions Experimental Conditions Solubility->Conditions Measured under pKa pKa / Ionization Compound->pKa LogP Lipophilicity (LogP) Compound->LogP Crystal Crystal Lattice Energy Compound->Crystal Purity DMSO Purity Solvent->Purity Hygro Hygroscopicity (Water %) Solvent->Hygro Temp Temperature Conditions->Temp Time Equilibration Time Conditions->Time Mixing Agitation Method Conditions->Mixing

Caption: Key factors influencing compound solubility in DMSO.

Protocol: Determining Equilibrium Solubility in DMSO

This protocol is designed to determine the maximum, or equilibrium, solubility of this compound in DMSO at ambient temperature. It is a self-validating system that relies on creating a saturated solution and quantifying the dissolved portion.

Materials & Equipment
  • Compound: this compound (solid powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Instrumentation:

    • Analytical balance (readable to 0.01 mg)

    • Vortex mixer

    • Sonicator bath

    • Benchtop centrifuge with temperature control

    • Calibrated positive-displacement micropipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Labware:

    • 2 mL microcentrifuge tubes (e.g., Eppendorf)

    • Sterile pipette tips

    • HPLC vials with inserts

Experimental Workflow

The workflow ensures that a true equilibrium is reached and that only the soluble fraction is analyzed.

Diagram 2: Equilibrium Solubility Determination Workflow

start Start prep 1. Prepare Supersaturated Solution Add excess compound (~10 mg) to a known volume of DMSO (e.g., 200 µL). [12] start->prep mix 2. Intensive Mixing Vortex vigorously for 2-3 minutes. Sonicate for 10-15 minutes. prep->mix equil 3. Equilibrate Incubate at constant temperature (e.g., 25°C) for 24 hours with gentle agitation. [12] mix->equil sep 4. Separate Phases Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved solid. [12] equil->sep sample 5. Sample Supernatant Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL). sep->sample dilute 6. Serial Dilution Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., Acetonitrile/Water) for HPLC analysis. sample->dilute analyze 7. HPLC Analysis Quantify the compound concentration against a standard curve. dilute->analyze calc 8. Calculate Solubility Back-calculate the original concentration in the DMSO supernatant. analyze->calc end End calc->end

Sources

A Technical Guide to the Stability and Storage of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical stability and storage considerations for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic protocols to explain the underlying chemical principles and provide a framework for establishing a robust, self-validating stability program for this molecule.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 3-hydroxyisoxazole ring linked to a propionic acid moiety. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key structural motif in numerous pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1][2] Its stability is paramount to ensuring the safety, efficacy, and shelf-life of any potential drug substance or product.[3][4] This guide will delineate the intrinsic stability of the molecule, potential degradation pathways, and a systematic approach to defining optimal storage conditions.

Intrinsic Stability and Potential Degradation Pathways of the Isoxazole Ring

The isoxazole ring's stability is influenced by its unique electronic structure. The N-O bond is relatively weak and susceptible to cleavage under certain conditions.[5] Understanding these vulnerabilities is the first step in designing a comprehensive stability testing plan.

Key Susceptibilities:
  • pH Extremes: The isoxazole ring can be sensitive to strongly basic or acidic conditions. Strong bases may induce ring-opening, while acidic conditions can catalyze hydrolysis, particularly given the presence of the hydroxyl and carboxylic acid groups.[5][6]

  • Oxidative Stress: While not universally reactive, the potential for oxidation exists, especially in the presence of strong oxidizing agents or catalysts.

  • Photochemical Degradation: The isoxazole ring can undergo rearrangement or cleavage upon exposure to UV irradiation.[1][5] This photosensitivity is a critical consideration for both handling and storage.

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[4][7]

The following diagram illustrates the potential degradation initiation points on the molecule under various stress conditions.

G cluster_molecule This compound cluster_stressors Stress Conditions Molecule Chemical Structure Acid Acidic Hydrolysis (H+) Acid->Molecule Targets Carboxylic Acid and Isoxazole Ring Base Basic Hydrolysis (OH-) Base->Molecule Promotes Ring Cleavage Oxidation Oxidation ([O]) Oxidation->Molecule Potential Ring Oxidation Light Photolysis (hν) Light->Molecule N-O Bond Cleavage Heat Thermolysis (Δ) Heat->Molecule Accelerates All Pathways

Caption: Potential Stress-Induced Degradation Pathways.

Establishing a Stability-Indicating Method: A Prerequisite for Accurate Assessment

Before commencing stability studies, a validated stability-indicating analytical method is essential. This method must be able to accurately quantify the parent compound while separating it from any potential degradation products, process impurities, or excipients.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[8][10]

Recommended Analytical Technique:
  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to resolve the parent peak from all degradants.

  • Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended during method development to identify the mass of degradation products, which is crucial for elucidating degradation pathways.[11]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[3][12] It involves subjecting the compound to conditions more severe than those it would encounter during manufacturing or storage to rapidly identify likely degradation products and pathways.[3][4] The goal is to achieve a target degradation of 5-20%.[7]

The following workflow outlines a systematic approach to forced degradation studies.

G Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Acidic Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Basic Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stress->Oxidation Oxidative Thermal Thermal Degradation (Solid & Solution, 80°C) Stress->Thermal Thermal Photo Photolytic Degradation (ICH Q1B conditions) Stress->Photo Photolytic Neutralize Neutralize/Quench Reactions (as appropriate) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data: - Identify Degradants - Elucidate Pathways - Assess Mass Balance Analyze->Evaluate End Establish Stability Profile Evaluate->End

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:
Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 7 days, sampling at intermediate time points. Neutralize samples before analysis.[3][7]To assess susceptibility to degradation in acidic environments, which is relevant for formulation and potential co-administration with other acidic drugs.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 7 days, sampling at intermediate time points. Neutralize samples before analysis.[3][7]The isoxazole N-O bond is known to be labile to strong bases. This test is critical to determine the pH stability range.[5]
Oxidation Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 7 days. Protect from light.[12]To evaluate the molecule's sensitivity to oxidative stress, which can occur in the presence of peroxides in excipients or through auto-oxidation.
Thermal Degradation Expose the solid compound and a solution to dry heat at 80°C. Monitor for degradation over time.To determine the impact of temperature on the compound's stability, informing manufacturing (e.g., drying) and shipping conditions.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7] A control sample should be protected from light.To assess light sensitivity, which dictates the need for light-protective packaging and handling procedures. The isoxazole ring is known to be photosensitive.[5]

Recommended Storage and Handling Conditions

Based on the general chemical properties of isoxazole derivatives and the principles of chemical stability, the following preliminary storage and handling conditions are recommended. These should be confirmed and refined based on the results of the formal stability studies outlined above.

ParameterRecommendationJustification
Temperature Solid: Store at 2-8°C. For long-term storage, -20°C is recommended. Solution: Prepare fresh. If storage is necessary, aliquot and freeze at -20°C or -80°C.[13]Lower temperatures slow down potential degradation reactions, including hydrolysis and thermolysis. Freezing solutions minimizes degradation in the aqueous phase.
Light Store in amber vials or other light-protecting containers. Avoid exposure to direct sunlight or strong artificial light.The potential photosensitivity of the isoxazole ring necessitates protection from UV and visible light to prevent photochemical degradation.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.To minimize the risk of oxidative degradation over extended periods.
pH (for solutions) Maintain solutions at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly alkaline conditions.To prevent base-catalyzed hydrolysis and ring-opening of the isoxazole moiety.[5]
Handling Use glass or polypropylene containers. Avoid reactive materials. For solutions, use appropriate buffers to maintain pH.To prevent adsorption to container surfaces or leaching of contaminants that could catalyze degradation.

Conclusion

The stability of this compound is governed by the chemical properties of its isoxazole ring and propionic acid side chain. A systematic approach, beginning with the development of a stability-indicating analytical method followed by comprehensive forced degradation studies, is essential for fully characterizing its stability profile. The data generated from these studies will provide the authoritative foundation for defining appropriate storage conditions, shelf-life, and handling procedures, thereby ensuring the integrity and reliability of this compound in research and development settings.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Production of 3-hydroxypropionic acid in engineered Methylobacterium extorquens AM1 and its reassimilation through a reductive route. (2017). PMC - PubMed Central. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. (2022). MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. [Link]

  • (RS)-2-amino-3-[3-hydroxy-5-(2-propyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid. PubChem. [Link]

  • Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. (1976). PubMed. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Assay and Stability Testing. Kinam Park. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. (1998). PubMed. [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]

  • Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. (2006). PubMed. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety information for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (CAS No. 75989-19-4).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including propionic acid, isoxazole derivatives, and other hydroxylated aromatic compounds, to establish a robust framework for its safe handling, storage, and disposal. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is critical for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 75989-19-4[1]
Molecular Formula C₆H₇NO₄[1]
Molecular Weight 157.12 g/mol [1]
Appearance Solid (predicted)Inferred from similar compounds
Solubility Data not available. Assumed to have some aqueous solubility due to the carboxylic acid and hydroxyl groups.Inferred from chemical structure

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, an analysis of its structural motifs—a propionic acid side chain and a hydroxy-isoxazole core—allows for a reasoned assessment of its potential hazards. Isoxazole derivatives, for instance, have been explored for various biological activities, including cytotoxic effects against cancer cell lines, suggesting that this class of compounds is biologically active.[2]

Based on safety data for related compounds, the following hazards should be assumed:

  • Skin Irritation: Similar compounds like 3-(3-Hydroxyphenyl)propionic acid and 3-hydroxy-isoxazole are known to cause skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation is a hazard statement associated with related molecules.[3][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation is a common warning for similar chemical structures.[3][4][5][6]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
Irritant

Anticipated Hazard Statements:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5][6]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure prevention is paramount. The following protocols are designed to create a self-validating system of safety when handling this compound.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize inhalation of dust or aerosols.

  • Ventilation: Always handle this compound in a well-ventilated area.[4][7] A certified chemical fume hood is strongly recommended, especially when working with powders or creating solutions.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide a critical barrier against direct exposure.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles.Protects against dust particles and splashes. Conformance to EN166 (EU) or NIOSH (US) standards is advised.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.Prevents direct skin contact, which is presumed to cause irritation.[3][4]
Respiratory Protection Not typically required if handled in a fume hood. If engineering controls are insufficient, a full-face respirator may be necessary.Minimizes the risk of inhaling airborne particles.
Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram and protocol outline a safe and systematic approach to preparing a solution of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don appropriate PPE: Lab coat, gloves, safety glasses B Prepare work area: Ensure fume hood is operational and clutter-free A->B C Weigh the solid compound in a tared container inside the fume hood B->C D Slowly add the solid to the solvent with gentle stirring C->D E Ensure complete dissolution D->E F Decontaminate all surfaces and equipment E->F G Segregate and label waste for proper disposal F->G H Remove PPE and wash hands thoroughly G->H G cluster_routes Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin->Action_Skin Action_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eyes->Action_Eyes Action_Inhalation Move person to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->Action_Inhalation Action_Ingestion Clean mouth with water and drink plenty of water afterwards. Ingestion->Action_Ingestion Medical_Advice Seek medical advice/attention if irritation or symptoms persist. Action_Skin->Medical_Advice Action_Eyes->Medical_Advice Action_Inhalation->Medical_Advice Action_Ingestion->Medical_Advice

Caption: Emergency response workflow for exposure to this compound.

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. [3][5][8]If you feel unwell, call a poison center or doctor. [3]* Skin Contact: In case of skin contact, wash with plenty of soap and water. [3][8]If skin irritation occurs, get medical advice/attention. [3]Take off contaminated clothing and wash it before reuse. [3]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. [3][8]Remove contact lenses if present and easy to do. Continue rinsing. [3][8]If eye irritation persists, get medical advice/attention. [3]* Ingestion: Clean the mouth with water and drink plenty of water afterward. [8]Get medical attention if symptoms occur. [8]

Disposal Considerations

Dispose of contents and containers in accordance with all applicable federal, state, and local regulations. [9]This may involve incineration at an approved waste disposal plant. [9]Do not let the chemical enter drains. [4]

References

  • Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. (n.d.). MetaSci. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet - Propionic acid. (2024, November 4). DC Fine Chemicals. Retrieved January 17, 2026, from [Link]

  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley EH&S. Retrieved January 17, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved January 17, 2026, from [Link]

  • 3-Hydroxypropionic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • Propionic Acid - Safety Data Sheet. (2015, March 19). ScienceLab.com. Retrieved January 17, 2026, from [Link]

  • Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. (2023, February 15). CPAchem. Retrieved January 17, 2026, from [Link]

  • (RS)-2-amino-3-[3-hydroxy-5-(2-propyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a notable heterocyclic compound. Drawing from available scientific literature and chemical database information, this document details its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological significance. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the nuanced chemistry and potential applications of isoxazole derivatives.

Introduction and Chemical Identity

This compound, identified by the Chemical Abstracts Service (CAS) Registry Number 75989-19-4 , is a distinct organic molecule featuring a disubstituted isoxazole ring.[1][2] The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[3][4][5] The structure of the title compound is characterized by a propionic acid group at the 5-position and a hydroxyl group at the 3-position of the isoxazole ring.

While not as extensively studied as its close analogue, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent agonist of the AMPA-type glutamate receptor, this compound presents an interesting subject for investigation due to the inherent biological potential of its structural motifs.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 75989-19-4[1][2]
Molecular Formula C₆H₇NO₄[1][2]
Molecular Weight 157.12 g/mol [1][2]
Purity (Typical) ≥95%[2]
Physical Appearance Not specified in available literature
Solubility Not specified in available literature

Historical Context and Discovery

The specific historical details surrounding the initial synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. Unlike its famed relative, AMPA, which has a clear history tied to the differentiation of glutamate receptors, the title compound appears to have a more understated presence in the annals of chemical research. Its commercial availability from suppliers for research purposes indicates its synthesis and characterization have been accomplished.[1][2] A patent for bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors mentions a derivative of this compound, suggesting its utility as a chemical building block in the synthesis of more complex bioactive molecules.[6]

Proposed Synthetic Pathway

A robust and scalable synthetic route to this compound can be logically devised from the well-documented synthesis of its methoxy analogue, 3-(3-methoxy-isoxazol-5-yl) propanoic acid. This proposed pathway leverages the key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate .

Synthesis of Key Intermediate: Methyl 3-hydroxy-5-isoxazolecarboxylate

The synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate is a critical first step. A plausible and referenced method involves the following sequence:

Experimental Protocol:

  • Bromination of Dimethyl Fumarate: Dimethyl fumarate is subjected to bromination to yield the corresponding dibromo derivative.

  • Condensation with Hydroxyurea: The resulting dibrominated product is then condensed with hydroxyurea to form the isoxazole ring, yielding methyl 3-hydroxy-5-isoxazolecarboxylate.

This process provides a reliable method for obtaining the necessary isoxazole core structure for subsequent elaboration.

Homologation and Conversion to the Target Molecule

With the key intermediate in hand, a two-carbon homologation can be achieved to introduce the propionic acid side chain.

Experimental Protocol:

  • Reduction of the Ester: The methyl ester of the isoxazole intermediate is reduced to the corresponding alcohol.

  • Conversion to a Leaving Group: The primary alcohol is then converted to a suitable leaving group, such as a halide (e.g., chloride or bromide).

  • Nucleophilic Substitution and Decarboxylation: The resulting halide is subjected to a nucleophilic substitution with a malonic ester derivative. Subsequent hydrolysis and decarboxylation will yield the desired this compound.

This synthetic strategy offers a logical and experimentally feasible approach to the target molecule, based on established chemical transformations.

Potential Biological Activity and Mechanism of Action

While direct and extensive biological studies on this compound are not prominently featured in the available literature, its structural components suggest several avenues for potential pharmacological activity.

The Isoxazole Moiety in Drug Discovery

The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates. Its presence can confer a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The specific substitution pattern on the isoxazole ring is a key determinant of its biological target and pharmacological profile.

Relationship to GABAergic and Glutamatergic Systems

The structural similarity of the hydroxy-isoxazole motif to neurotransmitters like GABA and glutamate is noteworthy. While the title compound is distinct from the glutamate agonist AMPA, the potential for interaction with GABA or glutamate receptors cannot be entirely ruled out without direct experimental evidence. The investigation of isoxazole derivatives as modulators of these key central nervous system receptors is an active area of research.[7][8][9][10][11]

Autotaxin Inhibition

A patent has disclosed the use of a derivative of this compound in the development of autotaxin (ATX) inhibitors.[6] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[6] This suggests that the core structure of this compound may be a valuable starting point for the design of novel ATX inhibitors.

Diagram 1: Potential Role in Autotaxin Inhibition

G cluster_0 Synthesis of ATX Inhibitors cluster_1 Biological Pathway HIPA 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid Derivative ATX Autotaxin (ATX) HIPA->ATX Inhibition LPA Lysophosphatidic Acid (LPA) ATX->LPA Production Signaling Pathological Signaling (e.g., Cancer, Fibrosis) LPA->Signaling

Caption: Potential therapeutic application of a HIPA derivative.

Future Research Directions

The current body of knowledge on this compound presents several exciting opportunities for future research:

  • Definitive Synthesis and Characterization: A full publication detailing the optimized synthesis, purification, and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the compound is warranted.

  • Biological Screening: A broad-based biological screening of the compound against a panel of relevant targets, including GABA receptors, glutamate receptors, and autotaxin, would be highly informative.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the propionic acid chain and the isoxazole ring could elucidate key structural features for biological activity.

  • Pharmacokinetic Profiling: Should biological activity be identified, an assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in evaluating its drug-like potential.

Conclusion

This compound is a chemical entity with a foundation in the well-established and biologically relevant isoxazole class of compounds. While its own history and biological profile are not yet extensively detailed, its structural features and the activities of its analogues suggest a promising, yet underexplored, area for scientific inquiry. The proposed synthetic pathway provides a clear route for its preparation, enabling further investigation into its potential as a research tool or a scaffold for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support such future endeavors.

References

  • Gahring, L. C., et al. Presynaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor-mediated stimulation of glutamate and GABA release in the rat striatum in vivo: a dual-label microdialysis study. Neuroscience, vol. 102, no. 1, 2001, pp. 101-11. [Link]

  • Google Patents. US9802944B2 - Bicyclic compounds as autotaxin (ATX)
  • Latyshev, A. V., et al. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, vol. 27, no. 21, 2022, p. 7489. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. [Link]

  • Cebers, G., et al. Differential Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid and N-methyl-D-aspartate Receptor Antagonists Applied to the Basal Forebrain on Cortical Acetylcholine Release and Electroencephalogram Desynchronization. Journal of Pharmacology and Experimental Therapeutics, vol. 277, no. 2, 1996, pp. 843-53. [Link]

  • Husain, A., et al. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, vol. 71, no. 1, 2009, pp. 62-6. [Link]

  • Yildirim, S., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS One, vol. 16, no. 10, 2021, p. e0258833. [Link]

  • Cabell, L., et al. GABAA and alpha-amino-3-hydroxy-5-methylsoxazole-4-propionate receptors are differentially affected by aging in the rat hippocampus. Brain Research. Molecular Brain Research, vol. 78, no. 1-2, 2000, pp. 27-38. [Link]

  • Mohamad, J., et al. Hippocampal amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid GluA1 (AMPA GluA1) receptor subunit involves in learning and memory improvement following treatment with Centella asiatica extract in adolescent rats. Brain and Behavior, vol. 8, no. 9, 2018, p. e01093. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. [Link]

  • PlumX Metrics. Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists. [Link]

  • Ghorbani-Vaghei, R., et al. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, vol. 11, no. 1, 2021, p. 109. [Link]

  • Freudenberg, F., et al. The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? Neuroscience and Biobehavioral Reviews, vol. 52, 2015, pp. 193-206. [Link]

  • Kamal, A., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. sup3, 2016, pp. 2-20. [Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the cyclization of commercially available diethyl 3-oxohexanedioate with hydroxylamine hydrochloride to form the corresponding ethyl ester, followed by a straightforward alkaline hydrolysis to yield the target carboxylic acid. This method offers a reliable and scalable approach, avoiding the use of hazardous reagents and complex purification procedures. The protocol includes a thorough discussion of the reaction mechanism, step-by-step experimental procedures, safety precautions, and characterization data for the final product.

Introduction

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active molecules. The 3-hydroxyisoxazole moiety is a known bioisostere for a carboxylic acid group and can act as a zinc-binding group in metalloenzyme inhibitors. Its unique electronic and structural properties make it an attractive scaffold for the design of novel therapeutic agents. A reliable and efficient synthesis of this key building block is therefore crucial for advancing drug discovery programs.

The synthetic strategy outlined herein is based on the well-established reaction between a β-ketoester and hydroxylamine to construct the 3-hydroxyisoxazole ring.[1] This approach is favored for its regioselectivity and the direct formation of the desired hydroxylated isoxazole core, which circumvents the need for protection-deprotection steps often associated with other synthetic routes.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The key transformation is the initial cyclization reaction, which is followed by a standard ester hydrolysis.

Overall Synthetic Workflow

Synthesis_Workflow Start Diethyl 3-oxohexanedioate Intermediate Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate Start->Intermediate  Hydroxylamine Hydrochloride,  Sodium Methoxide,  Methanol, Reflux   Final_Product This compound Intermediate->Final_Product  Sodium Hydroxide,  Ethanol/Water,  Reflux; then HCl  

Caption: Synthetic route for this compound.

The selection of diethyl 3-oxohexanedioate as the starting material is strategic. This commercially available β-ketoester possesses the requisite carbon framework to directly form the target molecule upon reaction with hydroxylamine. The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration to afford the stable aromatic isoxazole ring. The subsequent alkaline hydrolysis of the ethyl ester is a robust and high-yielding transformation.[2]

Experimental Protocol

Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Sodium methoxide is corrosive and flammable. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
Diethyl 3-oxohexanedioate7149-59-9C10H16O5216.23Major Chemical Supplier
Hydroxylamine hydrochloride5470-11-1H4ClNO69.49Major Chemical Supplier
Sodium methoxide124-41-4CH3NaO54.02Major Chemical Supplier
Methanol (anhydrous)67-56-1CH4O32.04Major Chemical Supplier
Ethanol (95%)64-17-5C2H6O46.07Major Chemical Supplier
Sodium hydroxide1310-73-2NaOH40.00Major Chemical Supplier
Hydrochloric acid (concentrated)7647-01-0HCl36.46Major Chemical Supplier
Ethyl acetate141-78-6C4H8O288.11Major Chemical Supplier
Hexanes110-54-3C6H1486.18Major Chemical Supplier
Anhydrous magnesium sulfate7487-88-9MgSO4120.37Major Chemical Supplier
Step 1: Synthesis of Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate

Step1_Workflow Reagents Diethyl 3-oxohexanedioate Hydroxylamine HCl Sodium Methoxide Methanol Reaction Combine and Reflux Reagents->Reaction Workup Quench with water Extract with Ethyl Acetate Dry and Concentrate Reaction->Workup Product1 Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate Workup->Product1

Caption: Workflow for the synthesis of the intermediate ester.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol and stir until fully dissolved.

  • Hydroxylamine Addition: To the sodium methoxide solution, add hydroxylamine hydrochloride (6.95 g, 0.1 mol) in one portion. Stir the resulting suspension for 15 minutes at room temperature.

  • Substrate Addition: Add diethyl 3-oxohexanedioate (21.6 g, 0.1 mol) dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate as a pale yellow oil.

Step 2: Synthesis of this compound

Step2_Workflow Intermediate Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate Sodium Hydroxide Ethanol/Water Reaction Combine and Reflux Intermediate->Reaction Workup Acidify with HCl Cool and Filter Reaction->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the hydrolysis to the final product.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate (from Step 1, assuming 0.08 mol) in a mixture of ethanol (80 mL) and water (40 mL).

  • Base Addition: Add sodium hydroxide pellets (4.8 g, 0.12 mol) to the solution and stir.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold water and then dry under vacuum to a constant weight to yield this compound as a white to off-white solid.

Results and Discussion

The two-step synthesis of this compound is expected to proceed in good overall yield. The key cyclization step is generally efficient, and the subsequent hydrolysis is typically quantitative.

StepProductExpected YieldPurity (by NMR)Physical Appearance
1Ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate75-85%>95%Pale yellow oil
2This compound85-95%>98%White solid

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

  • Low yield in Step 1: Ensure that anhydrous methanol and fresh sodium methoxide are used. The presence of water can inhibit the reaction. Incomplete reaction can be addressed by extending the reflux time.

  • Difficulty in purification of the intermediate ester: If the crude product is an inseparable mixture, ensure the work-up procedure, particularly the extraction and drying steps, was performed correctly. A more careful column chromatography with a shallower gradient may be required.

  • Incomplete hydrolysis in Step 2: If the hydrolysis is sluggish, the concentration of sodium hydroxide can be increased, or the reflux time can be extended. Ensure complete removal of ethanol before acidification to maximize the precipitation of the final product.

  • Product oiling out during precipitation: If the final product does not precipitate as a solid, it may be necessary to extract the acidified aqueous layer with ethyl acetate, followed by drying and concentration of the organic phase.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this an attractive route for both academic and industrial laboratories. The final product is obtained in high purity and good overall yield, making it suitable for use in further synthetic transformations and biological screening.

References

  • PrepChem. Synthesis of ethyl 3-oxohexanoate. [Link]

  • ResearchGate. Synthesis of labeled derivatives starting from diethyl... | Download Scientific Diagram. [Link]

  • PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • Organic Syntheses. Diethyl (−)-2,3-O-benzylidene-L-tartrate. [Link]

  • 2A Biotech. Diethyl 3-oxoadipate. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • PMC. Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. [Link]

  • PubMed. 3-hydroxyisoxazole-5-hydroxamic acid. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

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Scalable manufacturing route for 3-(3-methoxy-isoxazol-5-yl) propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Manufacturing Protocol for 3-(3-methoxy-isoxazol-5-yl) propanoic acid

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 3-(3-methoxy-isoxazol-5-yl) propanoic acid, a key heterocyclic building block in medicinal chemistry and drug development. The proposed manufacturing route is designed for efficiency, scalability, and process control, centered around a robust [3+2] cycloaddition reaction. We present a three-step sequence commencing from commercially available starting materials, detailing the process rationale, step-by-step protocols, in-process controls (IPCs), and safety considerations. The guide is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and scalable supply of this important isoxazole derivative.

Introduction and Strategic Overview

The isoxazole ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs where it often serves as a bioisostere for amide or ester functionalities.[1][2] The target molecule, 3-(3-methoxy-isoxazol-5-yl) propanoic acid, possesses substitution patterns at the C3 and C5 positions that are frequently exploited for modulating physicochemical properties and target engagement in drug candidates.

The primary challenge in manufacturing such compounds lies in developing a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable on an industrial scale.[3] The most direct and convergent strategy for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5][6] This approach offers high regioselectivity and is amenable to one-pot procedures, which are highly desirable for large-scale production.[1]

Our selected synthetic strategy is outlined below. It involves the in situ generation of methoxyacetonitrile oxide from a stable precursor, its regioselective cycloaddition with an alkyne ester, and a final saponification to yield the target acid. This route avoids the isolation of potentially unstable nitrile oxide intermediates and utilizes readily available reagents.

Overall Synthetic Workflow

The manufacturing process is a three-step sequence designed for process robustness and scalability.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: [3+2] Cycloaddition (One-Pot) cluster_2 Step 3: Saponification & Isolation A Methoxyacetaldoxime B In situ generation of methoxyacetonitrile oxide (using NCS/Base) A->B N-Chlorosuccinimide (NCS), Base D Cycloaddition Reaction B->D C Ethyl pent-4-ynoate C->D E Intermediate: Ethyl 3-(3-methoxy-isoxazol-5-yl)propanoate D->E Aqueous Work-up F Base Hydrolysis (NaOH or LiOH) E->F Ethanol/Water G Acidic Work-up & Crystallization F->G pH adjustment (HCl) H Final Product: 3-(3-methoxy-isoxazol-5-yl) propanoic acid G->H

Caption: High-level workflow for the synthesis of the target compound.

Detailed Process Chemistry and Rationale

Step 1 & 2 (Telescoped): Synthesis of Ethyl 3-(3-methoxy-isoxazol-5-yl)propanoate via One-Pot Cycloaddition

This core transformation combines the generation of the reactive nitrile oxide dipole and its subsequent cycloaddition into a single, efficient operation.

Reaction:

  • Part A: Nitrile Oxide Generation: Methoxyacetaldoxime is converted to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS). This intermediate is not isolated. A mild base, such as triethylamine (TEA) or sodium bicarbonate, then eliminates HCl in situ to generate the transient methoxyacetonitrile oxide.

  • Part B: Cycloaddition: The generated nitrile oxide immediately reacts with the dipolarophile, ethyl pent-4-ynoate, to form the 3,5-disubstituted isoxazole ring.

Rationale for Experimental Choices:

  • Reagents:

    • Methoxyacetaldoxime: A stable, easily prepared, or commercially available precursor for the C3-methoxy fragment.

    • N-Chlorosuccinimide (NCS): A solid, easy-to-handle, and mild chlorinating agent, making it safer for scale-up compared to gaseous chlorine.

    • Ethyl pent-4-ynoate: The terminal alkyne provides the C5-propanoate ester side chain. The ester serves as a protecting group for the carboxylic acid, which would otherwise interfere with the reaction, and facilitates purification of the intermediate.

    • Triethylamine (TEA): A common organic base used to facilitate the elimination of HCl. Its choice is critical; it is strong enough to form the nitrile oxide but generally not basic enough to cause significant side reactions with the ester functional group under the reaction conditions.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent solvent choices. They are relatively inert, have good solubility for the reactants, and their boiling points are suitable for controlling the reaction temperature. For a greener process, Ethyl Acetate is preferred.[7]

  • Temperature Control: The initial chlorination and nitrile oxide formation is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions and decomposition of the reactive intermediates. The reaction is then allowed to warm to room temperature to ensure the cycloaddition goes to completion.

Detailed Laboratory Protocol (100 g Scale)

Materials:

ReagentM.W.QuantityMolesPurityCAS No.
Methoxyacetaldoxime89.0970.0 g0.786>97%53045-63-1
N-Chlorosuccinimide (NCS)133.53110.0 g0.824>98%128-09-6
Ethyl pent-4-ynoate126.15100.0 g0.793>97%19780-97-9
Triethylamine (TEA)101.19118 mL0.850>99%121-44-8
Ethyl Acetate (EtOAc)-2.0 L-ACS Grade141-78-6
Saturated NaHCO₃ (aq)-1.0 L---
Brine-500 mL---
Sodium Sulfate (Na₂SO₄)-100 g-Anhydrous7757-82-6

Procedure:

  • Charge a 5 L jacketed reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with methoxyacetaldoxime (70.0 g) and ethyl acetate (1.5 L).

  • Stir the solution and cool the reactor jacket to 0-5 °C.

  • Add N-chlorosuccinimide (110.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry at 0-5 °C for 1 hour.

  • Add ethyl pent-4-ynoate (100.0 g) to the reactor.

  • Slowly add triethylamine (118 mL) via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting aldoxime is consumed (<2% remaining).

  • Cool the mixture to 10-15 °C. Quench the reaction by slowly adding water (1.0 L).

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as an oil.

  • The crude oil can be purified by vacuum distillation or used directly in the next step if IPC-1 shows high conversion and minimal impurities. Expected yield: 150-170 g (84-95%) of ethyl 3-(3-methoxy-isoxazol-5-yl)propanoate.

Step 3: Saponification and Isolation of 3-(3-methoxy-isoxazol-5-yl) propanoic acid

Reaction: The ethyl ester intermediate is hydrolyzed under basic conditions (saponification) to the corresponding carboxylate salt, followed by acidification to precipitate the final product.

Rationale for Experimental Choices:

  • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used for saponification. LiOH is often preferred as it can sometimes lead to cleaner reactions and reduce the risk of side reactions, though NaOH is more cost-effective for large-scale operations.

  • Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is used. The organic solvent ensures the solubility of the ester starting material, while water is necessary for the hydroxide salt to be effective.

  • Isolation: The product is isolated by acidification of the aqueous solution. The target carboxylic acid is expected to be a solid that will precipitate upon reaching its isoelectric point (typically pH 2-4). This precipitation/crystallization is an excellent and scalable purification method, avoiding the need for chromatography.

Detailed Laboratory Protocol (150 g Scale)

Materials:

ReagentM.W.QuantityMolesPurityCAS No.
Ethyl 3-(3-methoxy-isoxazol-5-yl)propanoate227.23150.0 g0.660(Crude from Step 2)N/A
Sodium Hydroxide (NaOH)40.0031.7 g0.792>98%1310-73-2
Ethanol (EtOH)-750 mL-200 Proof64-17-5
Water-750 mL-Deionized7732-18-5
Hydrochloric Acid (HCl)-~70 mL-37% (conc.)7647-01-0

Procedure:

  • Charge the crude ester (150.0 g) and ethanol (750 mL) to a 3 L reactor. Stir until a homogeneous solution is formed.

  • In a separate vessel, prepare a solution of sodium hydroxide (31.7 g) in water (750 mL).

  • Slowly add the aqueous NaOH solution to the reactor. A mild exotherm may be observed. Maintain the temperature at 20-30 °C.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.

  • In-Process Control (IPC-2): Monitor the hydrolysis by HPLC until the starting ester is <1% of the total peak area.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (500 mL) and cool to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl to the vigorously stirred solution to adjust the pH to ~2. A thick white precipitate will form.

  • Stir the slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Isolate the solid product by filtration. Wash the filter cake with cold water (2 x 250 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Final Product Analysis: The final product should be analyzed for purity (HPLC, >99%), identity (¹H NMR, ¹³C NMR, MS), and residual solvent content. Expected yield: 110-125 g (84-95% over two steps).

Process Validation and Data

Effective manufacturing relies on robust analytical controls to ensure batch-to-batch consistency and final product quality.

In-Process Control (IPC) Summary
StepIPC IDParameter MeasuredMethodSpecification
2IPC-1Consumption of MethoxyacetaldoximeHPLCArea % < 2.0
3IPC-2Consumption of Ester IntermediateHPLCArea % < 1.0
Final Product Specifications
TestSpecification
AppearanceWhite to off-white crystalline solid
IdentityConforms to reference ¹H NMR, MS
Purity (HPLC)≥ 99.0%
Water Content (Karl Fischer)≤ 0.5%
Residual SolventsPer ICH Q3C Guidelines

Safety and Environmental Considerations

  • N-Chlorosuccinimide (NCS): Is an oxidant and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor. All transfers should be conducted in a fume hood.

  • Hydrochloric Acid (HCl): Is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. The acidification step is exothermic and should be performed with cooling.

  • Waste Disposal: The aqueous washes from the work-up will contain salts and residual organics. This waste stream should be neutralized and disposed of in accordance with local environmental regulations. Solvent waste should be collected and disposed of separately.

Conclusion

The synthetic route detailed in this application note provides a scalable, efficient, and well-controlled process for the manufacture of 3-(3-methoxy-isoxazol-5-yl) propanoic acid. By employing a telescoped one-pot cycloaddition and a robust crystallization for final product isolation, this protocol avoids hazardous reagents and costly chromatographic purifications, making it suitable for industrial-scale production. The integrated in-process controls ensure high purity and batch consistency, delivering a reliable supply of this valuable chemical intermediate.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and biological activity of new esters derived from D-fructose-containing isoxazole moiety. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. Available at: [Link]

  • Isoxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate. Google Patents.
  • HIF prolyl-hydroxylase inhibitors for the treatment of anemia and other disorders. Google Patents.
  • Substituted heterocyclic compounds and their use as pharmaceuticals. Google Patents.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor. Organic Process Research & Development. Available at: [Link]

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Application Note: High-Purity Isolation of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid using Mixed-Mode Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the purification of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a polar acidic molecule, utilizing mixed-mode reversed-phase/anion-exchange chromatography. This method provides superior retention and resolution compared to traditional reversed-phase chromatography, which is often challenged by the polar nature of the analyte. An alternative method using anion-exchange chromatography is also discussed. The protocols herein are designed to be a robust starting point for achieving high purity of the target compound, a critical step in research, development, and quality control processes.

Introduction

This compound (C₆H₇NO₄, MW: 157.12) is a heterocyclic compound featuring both a carboxylic acid and an acidic hydroxyisoxazole moiety.[1] The presence of these two acidic functional groups imparts a high degree of polarity to the molecule, making its purification by standard reversed-phase chromatography challenging due to poor retention. Achieving high purity of this compound is essential for its use in various research and drug development applications, where impurities can significantly impact experimental outcomes and product safety.

This guide provides a comprehensive approach to the chromatographic purification of this compound, with a primary focus on a mixed-mode chromatographic strategy. This technique leverages both hydrophobic and ion-exchange interactions to enhance the retention and separation of polar acidic compounds.[2][3]

Understanding the Analyte: Chemical Properties and Chromatographic Behavior

A successful purification strategy is built upon a thorough understanding of the analyte's physicochemical properties. This compound possesses two key ionizable groups: a carboxylic acid and a 3-hydroxyisoxazole ring. The propionic acid moiety is expected to have a pKa value similar to that of propionic acid (around 4.8). The 3-hydroxyisoxazole group is also acidic, with reported pKa values for this heterocycle in the range of 4-5.[4] This dual acidic nature means the molecule will carry a negative charge at pH values above its pKa, making it an ideal candidate for anion-exchange or mixed-mode reversed-phase/anion-exchange chromatography.

Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Due to its polarity, this compound would exhibit weak retention on a standard C18 column, eluting at or near the void volume, especially with highly aqueous mobile phases. To overcome this, a mixed-mode stationary phase containing both hydrophobic (e.g., C18) and anion-exchange functionalities is employed.[2][5] At a mobile phase pH below the pKa of the stationary phase's anion-exchange groups (typically tertiary or quaternary amines), these groups become positively charged, enabling strong ionic interactions with the negatively charged analyte. This dual retention mechanism provides significantly improved retention and selectivity for polar acidic compounds.[3]

Primary Purification Protocol: Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography

This protocol is designed as a starting point and may require optimization based on the specific impurity profile of the crude sample.

Instrumentation and Materials
  • Chromatography System: High-Performance Liquid Chromatography (HPLC) or Preparative HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Column: A mixed-mode reversed-phase/anion-exchange column (e.g., Luna Omega PS C18, Atlantis BEH C18 AX, or similar). A typical dimension for analytical scale is 4.6 x 150 mm, 5 µm particle size. For preparative scale, larger column dimensions should be used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • Reagents: HPLC-grade water, acetonitrile, and formic acid.

Experimental Workflow

workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_post Post-Run Sample_Prep Sample Preparation: Dissolve crude product in 50:50 ACN/Water and filter. Injection Sample Injection: Inject the filtered sample onto the column. Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation: Prepare Mobile Phases A and B with 0.1% Formic Acid. System_Equilibration System Equilibration: Equilibrate the column with initial mobile phase conditions. Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution: Run the gradient program to separate the components. Injection->Gradient_Elution Detection Detection: Monitor the elution profile using a UV detector. Gradient_Elution->Detection Fraction_Collection Fraction Collection: Collect fractions containing the purified product. Detection->Fraction_Collection Purity_Analysis Purity Analysis: Analyze collected fractions for purity. Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal: Evaporate the solvent from the pure fractions. Purity_Analysis->Solvent_Removal

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude this compound in the sample diluent (50:50 Acetonitrile/Water) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration:

    • Install the mixed-mode column in the HPLC system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column) until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column, scale accordingly for preparative columns).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of the compound).

    • Injection Volume: 10 µL (for analytical scale, adjust for preparative scale).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same chromatographic system.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Alternative Purification Protocol: Anion-Exchange Chromatography

Anion-exchange chromatography is a powerful alternative for the purification of acidic molecules.[6][7] This technique separates molecules based on their net negative charge.

Instrumentation and Materials
  • Chromatography System: As described for the primary protocol.

  • Column: A strong or weak anion-exchange column (e.g., a quaternary ammonium-based strong anion exchanger or a diethylaminoethyl (DEAE)-based weak anion exchanger).

  • Mobile Phase A (Binding Buffer): 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B (Elution Buffer): 20 mM Tris-HCl with 1 M NaCl, pH 8.0

  • Sample Diluent: Mobile Phase A.

Experimental Workflow

workflow_iex cluster_prep_iex Preparation cluster_run_iex Chromatographic Run cluster_post_iex Post-Run Sample_Prep_iex Sample Preparation: Dissolve crude product in Binding Buffer and filter. Sample_Loading_iex Sample Loading: Load the sample onto the column. Sample_Prep_iex->Sample_Loading_iex System_Equilibration_iex System Equilibration: Equilibrate the column with Binding Buffer. System_Equilibration_iex->Sample_Loading_iex Washing_iex Washing: Wash with Binding Buffer to remove unbound impurities. Sample_Loading_iex->Washing_iex Elution_iex Elution: Apply a salt gradient to elute the bound product. Washing_iex->Elution_iex Fraction_Collection_iex Fraction Collection: Collect fractions containing the purified product. Elution_iex->Fraction_Collection_iex Desalting_iex Desalting: Remove salt from the purified fractions. Fraction_Collection_iex->Desalting_iex

Caption: Workflow for anion-exchange chromatography purification.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude product in Mobile Phase A (Binding Buffer).

    • Adjust the pH if necessary to ensure the target molecule is negatively charged (pH > pKa).

    • Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration:

    • Equilibrate the anion-exchange column with Mobile Phase A until the pH and conductivity of the eluent are the same as the buffer.

  • Sample Loading and Washing:

    • Load the prepared sample onto the column.

    • Wash the column with several column volumes of Mobile Phase A to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (from 0% to 100% Mobile Phase B over 20-30 column volumes).

    • Monitor the eluate at 210 nm.

  • Fraction Collection and Desalting:

    • Collect fractions containing the purified product.

    • Desalt the pooled fractions using dialysis, size-exclusion chromatography, or a suitable solid-phase extraction method to remove the high concentration of salt.

Data Presentation

Table 1: Comparison of Chromatographic Methods

ParameterMixed-Mode Reversed-Phase/Anion-ExchangeAnion-Exchange Chromatography
Primary Retention Mechanism Hydrophobic and Ionic InteractionsIonic Interactions
Stationary Phase C18 with embedded anion-exchange groupsQuaternary ammonium or DEAE functionalized resin
Mobile Phase Water/Acetonitrile with acid modifierAqueous buffers with a salt gradient
Advantages - Good for polar and non-polar impurities- Direct analysis of fractions- High resolution- High capacity for charged molecules- Orthogonal to reversed-phase
Disadvantages - May require specific column chemistry- Requires a desalting step- Not suitable for non-ionic impurities

Conclusion

The purification of polar acidic molecules like this compound is effectively achieved using mixed-mode reversed-phase/anion-exchange chromatography. This method provides enhanced retention and selectivity, leading to high-purity fractions suitable for demanding research and development applications. For samples with predominantly charged impurities, anion-exchange chromatography presents a viable and high-capacity alternative, although it necessitates a subsequent desalting step. The choice between these methods will depend on the specific impurity profile of the crude material and the desired final product specifications.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • International Labmate. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • Jandera, P., & Churácek, J. (1973). Ion-exchange chromatography of carboxylic acids.
  • Michalski, R., Pecyna-Utylska, P., & Kernert, J. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564.
  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a heterocyclic compound of interest in pharmaceutical research and development, potentially serving as a building block or metabolite in various drug discovery programs. Its structure, featuring both a carboxylic acid and a hydroxyisoxazole moiety, presents a unique analytical challenge. The compound's polarity, conferred by the ionizable acidic and phenolic hydroxyl groups, necessitates a robust and reliable analytical method for accurate quantification in research and quality control settings.

This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The described protocol is grounded in established chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose.[1][2][3][4]

Principle of the Method: Scientific Rationale

The fundamental challenge in analyzing this compound lies in its high polarity and ionizable nature. A standard reversed-phase (e.g., C18) column often struggles to retain such polar compounds, leading to elution near the solvent front and poor resolution from matrix interferences.[5] Furthermore, the analyte possesses two acidic functional groups: a carboxylic acid (pKa ~4-5) and a hydroxyisoxazole group (acting as a vinylogous acid, pKa ~4.5). To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of these groups must be suppressed.

This method employs the following core principles:

  • Reversed-Phase Chromatography: A nonpolar stationary phase (C18) is used with a polar mobile phase.

  • Ion Suppression: The mobile phase is acidified with phosphoric acid to a pH of approximately 2.5-3.0. At this pH, which is well below the pKa values of both the carboxylic acid and the enolic hydroxyl group, the analyte exists predominantly in its neutral, protonated form. This increases its hydrophobicity, leading to enhanced retention on the C18 stationary phase and mitigating peak tailing.[6][7]

  • Aqueous-Compatible Stationary Phase: To prevent phase collapse—a phenomenon where the C18 chains fold in on themselves in highly aqueous mobile phases, leading to drastic retention loss—a column with polar embedding or endcapping is recommended.[8] This ensures method robustness, even with the high aqueous content required to elute this polar analyte.

  • UV Detection: The isoxazole ring system contains a chromophore that allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). The optimal wavelength is determined by analyzing the UV spectrum of a standard solution.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data reporting, emphasizing the integrated system suitability checks that ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standards & QC Samples sst_check System Suitability Test (SST) (5x Replicate Injections) prep_std->sst_check prep_sample Prepare Test Sample (e.g., Dissolution, Extraction) analysis_run Execute Analytical Sequence (Standards, QCs, Samples) prep_sample->analysis_run sst_check->prep_std SST Fail? (Troubleshoot & Re-prepare) sst_check->analysis_run SST Pass? integration Peak Integration & Identification analysis_run->integration calibration Generate Calibration Curve (R² > 0.999) integration->calibration quantification Quantify Analyte in Samples integration->quantification calibration->quantification report Final Report Generation quantification->report

Caption: HPLC analytical workflow from preparation to reporting.

Materials and Reagents

  • Instrumentation: HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Chromeleon™, Empower™).

  • Analytical Column: A robust, aqueous-compatible C18 column. Recommended: Agilent Polaris C18-A (4.6 x 150 mm, 3 µm) or equivalent polar-embedded/end-capped phase.[8]

  • Reference Standard: this compound, purity >98% (CAS 75989-19-4).[9]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Phosphoric Acid (H₃PO₄), ACS grade or higher (~85%).

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly. This creates a 0.1% H₃PO₄ solution with a pH of approximately 2.1.

  • Mobile Phase B (Organic): Acetonitrile.

  • Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas using an appropriate method (e.g., sonication, vacuum filtration, or online degasser).

Standard Solution Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol (diluent).

  • Working Standard (50 µg/mL): Pipette 1.25 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and routine analysis.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

Sample Preparation

The sample preparation will vary by matrix. For a drug substance, a simple dissolution in the diluent is sufficient.

  • Accurately weigh the sample powder containing the analyte.

  • Transfer to a volumetric flask of appropriate size to achieve a final concentration within the validated calibration range (e.g., 50 µg/mL).

  • Add approximately 80% of the flask volume with diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume.

  • Filter the final solution through a 0.45 µm PTFE or PVDF syringe filter into an HPLC vial.

Chromatographic Conditions

The following parameters provide a robust starting point for analysis.

ParameterRecommended Condition
Column Agilent Polaris C18-A (4.6 x 150 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/UV at 220 nm
Run Time 15 minutes

Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended application, following ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability Testing (SST)

Before any analytical run, the system's performance must be verified.[10][11] This is achieved by injecting the working standard solution (e.g., 50 µg/mL) five times. The results must meet the criteria outlined below.[12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Precision (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the repeatability and stability of the pump and injector.[10]
Validation Parameters
  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and a spiked sample. No interfering peaks should be observed at the retention time of the analyte.

  • Linearity and Range: Analyze the prepared calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).

  • Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and S/N of 3 for LOD.

Data Analysis and Troubleshooting

  • Quantification: The concentration of this compound in the test samples is calculated from the linear regression equation derived from the calibration curve.

  • Troubleshooting:

    • Poor Peak Shape (Tailing): May indicate insufficient mobile phase acidity (check pH), column degradation, or silanol interactions. Ensure pH is < 3.

    • Shifting Retention Times: Can be caused by pump malfunction, leaks, or changes in mobile phase composition or column temperature.

    • Low Plate Count: Suggests column aging, blockage, or extra-column volume.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]

  • CONCEPT HEIDELBERG. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • LC-GC. New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. [Link]

  • U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]

  • Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. CID 161062673 | C18H20O6. [Link]

  • PubChem. 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid. [Link]

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Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(3-Hydroxyisoxazol-5-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(3-hydroxyisoxazol-5-yl)-propionic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural verification and purity assessment. This note combines theoretical principles with practical, field-proven methodologies, covering sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

Introduction and Scientific Context

3-(3-Hydroxyisoxazol-5-yl)propionic acid is a heterocyclic compound featuring a 3-hydroxyisoxazole core linked to a propionic acid moiety.[1][2] The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[3] The propionic acid side chain introduces a key functional group that can influence the molecule's solubility, acidity, and potential for further chemical modification.

Given its potential role in pharmaceutical research and development, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide establishes a comprehensive workflow for analyzing 3-(3-hydroxyisoxazol-5-yl)propionic acid, ensuring data integrity and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.

Experimental Design & Rationale

A multi-dimensional NMR approach is essential for the complete assignment of all proton and carbon signals in 3-(3-hydroxyisoxazol-5-yl)propionic acid. The workflow is designed to be self-validating, where data from each experiment corroborates the others to build a conclusive structural picture.

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_acq2D 2D NMR Acquisition cluster_interp Data Interpretation & Structure Validation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Filter Filter if Particulates Present Prep->Filter Tube Transfer to 5 mm NMR Tube Filter->Tube H1 ¹H NMR (Proton Environments) Tube->H1 Initial Survey C13 ¹³C NMR (Carbon Backbone) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Define Spin Systems DEPT DEPT-135 (CH, CH2, CH3 Multiplicity) C13->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Bonds) DEPT->HSQC Confirm C-H Attachment HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assemble Molecular Fragments Assign Assign Signals HMBC->Assign Validate Cross-Correlate Data Assign->Validate Final Final Structure Confirmation Validate->Final

Figure 2: Key predicted HMBC correlations for 3-(3-hydroxyisoxazol-5-yl)-propionic acid. ²J denotes a two-bond correlation and ³J denotes a three-bond correlation.

  • Connecting the Propionic Acid Chain:

    • Protons H-1 should show a ²J correlation to the carboxyl carbon C-3 and a ³J correlation to carbon C-2.

    • Protons H-2 should show a ²J correlation to C-1.

  • Linking Chain to Ring: The crucial correlation is from H-2 to the isoxazole carbons. A strong ²J correlation is expected from H-2 to C-5, and a weaker ³J correlation to C-4. This definitively proves the attachment point of the side chain.

  • Confirming the Ring Structure:

    • The ring proton H-4 should show ²J correlations to its adjacent quaternary carbons, C-5 and C-6. This confirms its position on the isoxazole ring.

By systematically analyzing these 1D and 2D NMR datasets, every atom in the 3-(3-hydroxyisoxazol-5-yl)-propionic acid molecule can be unambiguously assigned, providing authoritative structural verification.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for the complete NMR-based structural elucidation of 3-(3-hydroxyisoxazol-5-yl)-propionic acid. By following the detailed steps for sample preparation, data acquisition, and systematic interpretation of a suite of 1D and 2D NMR experiments, researchers can achieve confident and verifiable characterization of this and structurally related molecules. The integration of predictive data with established analytical workflows serves as a powerful tool for chemists and pharmaceutical scientists.

References

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  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

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  • ResearchGate. (2018). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole telodendrimer in D2O (A) and CDCl3 (B). [Link]

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  • Ghatak, S. (2022). 2D NMR, Heteronuclear spectra. YouTube. [Link]

  • Google Books.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. (2019). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]

  • ScienceDirect. (2005). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α4β1 integrin antagonists. [Link]

  • PubChemLite. 3-(3-hydroxy-5-isoxazolyl)propanoic acid (C6H7NO4). [Link]

  • Supporting Information. 1H and 13C NMR spectra of compounds 2,3,4,5. [Link]

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  • Arabian Journal of Chemistry. (2017). Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1H)-ones and 3-(4-styryl)isoxazolo[4,5-c]quinolin-4(5H)-ones. [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing a robust analytical method for the characterization of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited existing literature on this specific molecule, this note emphasizes foundational principles and predictive analysis based on its constituent functional groups: a hydroxy-isoxazole ring and a propionic acid chain. We present a detailed, step-by-step protocol for method development, from sample preparation to instrument optimization and predictive fragmentation analysis. This guide is designed to serve as a practical blueprint for researchers working with novel heterocyclic small molecules in pharmaceutical and metabolic studies.

Introduction

This compound (Chemical Formula: C₆H₇NO₄, Molecular Weight: 157.12 g/mol ) is a small molecule featuring a heterocyclic isoxazole core, a hydroxyl group, and a carboxylic acid moiety.[1][2] Such structures are of significant interest in drug discovery and development due to their potential biological activities. Isoxazole derivatives, for instance, are known to exhibit a wide range of pharmacological properties.[3] Accurate and sensitive quantification and structural elucidation are critical for pharmacokinetic, metabolism, and toxicology studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[4][5] This application note details a systematic approach to developing a high-resolution LC-MS/MS method tailored for this compound, focusing on electrospray ionization (ESI) for its suitability with polar, ionizable molecules.[5][6]

Predicted Physicochemical Properties & Calculated Mass

A thorough understanding of the analyte's properties is the cornerstone of effective method development.[7][8]

PropertyValueSource / Method
Chemical Formula C₆H₇NO₄Santa Cruz Biotechnology[1]
Molecular Weight 157.12 g/mol Santa Cruz Biotechnology[1]
Exact Monoisotopic Mass 157.0375 DaCalculated
Predicted pKa (Acidic) ~4.5 (Carboxylic Acid)Estimated
Predicted pKa (Basic) ~2.0 (Isoxazole Nitrogen)Estimated
Predicted LogP < 1.0 (Polar)Estimated

Table 1: Key physicochemical properties of this compound.

Based on these properties, the molecule is expected to be highly soluble in polar solvents and readily ionizable by ESI. Given the presence of a carboxylic acid group, negative ion mode is predicted to be highly efficient. However, the isoxazole nitrogen also presents a potential site for protonation, making positive ion mode a viable alternative.

Calculated Ion Masses for MS1 Analysis:

  • [M-H]⁻ (Negative Ion Mode): 156.0298 Da

  • [M+H]⁺ (Positive Ion Mode): 158.0452 Da

  • [M+Na]⁺ (Positive Ion Mode Adduct): 180.0271 Da

Experimental Workflow and Protocol Development

A structured approach to method development is crucial for achieving a robust and reliable assay.[7][9] The workflow encompasses sample preparation, chromatography, and mass spectrometry optimization.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep 1. Sample Solubilization (e.g., 50:50 ACN:H₂O) Filter 2. Filtration (0.22 µm PTFE) Prep->Filter Inject 3. Injection Filter->Inject Column 4. C18 Reversed-Phase Separation Inject->Column Gradient 5. Gradient Elution (Water/ACN with Formic Acid) Column->Gradient ESI 6. Electrospray Ionization (ESI+/-) Gradient->ESI MS1 7. Full Scan (MS1) (Confirm Precursor m/z) ESI->MS1 MS2 8. Product Ion Scan (MS/MS) (Optimize CE, Generate Fragments) MS1->MS2

Figure 1: General workflow for LC-MS/MS method development.

Protocol: Sample Preparation

The goal of sample preparation is to present the analyte in a clean, compatible solvent system that minimizes matrix effects and is suitable for injection.[8]

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of a 50:50 mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates that could clog the LC system.

Protocol: Liquid Chromatography (LC) Method

A reversed-phase C18 column is a suitable starting point for this polar analyte. The acidic modifier (formic acid) aids in protonation for positive mode and improves peak shape.[9]

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmGood retention and high efficiency for small molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase; provides good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with potential for peak distortion.
Gradient 5% B for 0.5 min, ramp to 95% B over 5 min, hold 1 minA generic gradient to ensure elution of the analyte.

Table 2: Recommended starting parameters for LC method development.

Protocol: Mass Spectrometry (MS) Method

Optimization begins with confirming the precursor ion in full scan mode (MS1), followed by fragmentation (MS/MS) to identify characteristic product ions.[4][9]

  • Ion Source Optimization: Infuse a working standard (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) for both positive and negative ion modes. ESI is the recommended ionization technique.[6][10]

  • MS1 Full Scan: Acquire full scan data from m/z 50-300 to confirm the presence of the predicted precursor ions ([M-H]⁻ at m/z 156.03 and/or [M+H]⁺ at m/z 158.05).

  • MS/MS Optimization (Product Ion Scan):

    • Select the most intense precursor ion for fragmentation.

    • Perform a product ion scan while varying the Collision Energy (CE) in steps (e.g., 10, 20, 30, 40 eV).

    • Identify the most stable and intense fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative assays.[5]

Predictive Fragmentation Analysis (MS/MS)

Understanding the fragmentation patterns of a molecule is essential for its structural confirmation and for building highly selective quantitative methods.[11][12] The structure of this compound contains several likely points of cleavage.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 156.03)

Negative ion mode fragmentation is often driven by the loss of neutral molecules from the deprotonated carboxylate.

  • Loss of CO₂ (Decarboxylation): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44.0 Da).[13][14][15] This is predicted to be a major fragmentation route.

    • Predicted Fragment: [M-H-CO₂]⁻

    • m/z: 112.04

  • Cleavage of the Propionic Chain: Alpha-cleavage next to the carbonyl group can occur, leading to the loss of the entire propionic acid side chain.

    • Predicted Fragment: [Isoxazole Ring]⁻

    • m/z: 98.02

G cluster_neg Negative Mode Fragmentation Parent_Neg [M-H]⁻ m/z 156.03 Frag1_Neg [M-H-CO₂]⁻ m/z 112.04 Parent_Neg->Frag1_Neg - CO₂ (44 Da) Frag2_Neg [Isoxazole Ring]⁻ m/z 98.02 Parent_Neg->Frag2_Neg - C₃H₄O₂ (72 Da)

Figure 2: Predicted fragmentation pathway in negative ESI mode.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 158.05)

In positive mode, fragmentation is initiated from the protonated molecule, likely on the isoxazole nitrogen or the carbonyl oxygen.

  • Loss of H₂O: The presence of both a hydroxyl and a carboxylic acid group makes the neutral loss of water (18.01 Da) highly probable.

    • Predicted Fragment: [M+H-H₂O]⁺

    • m/z: 140.03

  • Loss of CO (Decarbonylation): Following the loss of water, the subsequent loss of carbon monoxide (28.0 Da) from the carboxylic acid moiety is a common pathway.

    • Predicted Fragment: [M+H-H₂O-CO]⁺

    • m/z: 112.04

  • Isoxazole Ring Opening: Heterocyclic rings can undergo collision-induced ring-opening, leading to a variety of smaller fragments.[16][17] This complex pathway can yield characteristic ions that confirm the core structure.

G cluster_pos Positive Mode Fragmentation Parent_Pos [M+H]⁺ m/z 158.05 Frag1_Pos [M+H-H₂O]⁺ m/z 140.03 Parent_Pos->Frag1_Pos - H₂O (18 Da) Frag2_Pos [M+H-H₂O-CO]⁺ m/z 112.04 Frag1_Pos->Frag2_Pos - CO (28 Da)

Figure 3: Predicted fragmentation pathway in positive ESI mode.

Conclusion and Best Practices

This application note provides a predictive but scientifically grounded framework for developing a sensitive and specific LC-MS/MS method for this compound. The key to success lies in a systematic optimization of each stage of the analysis.

Key Recommendations:

  • Prioritize Negative Ion Mode: Given the carboxylic acid moiety, negative ESI mode is likely to provide the highest sensitivity and the most straightforward fragmentation pattern, with the transition m/z 156.03 → 112.04 being a strong candidate for quantification.

  • Use High-Resolution MS: Employing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is crucial for confirming elemental compositions of precursor and fragment ions, providing unequivocal confidence in identification.[12]

  • Validate the Method: Once developed, the method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

By following the protocols and predictive models outlined herein, researchers can efficiently establish a robust analytical method for this and other novel small molecules, accelerating research and development timelines.

References

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  • Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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  • ACS Publications. (n.d.). Mass spectra of small-ring heterocycles. I. Some 1-alkyl-2-phenyl-3-aroylazetidines. The Journal of Organic Chemistry. Available at: [Link]

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  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

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Application Notes and Protocols: 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a bifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a propionic acid chain and a 3-hydroxyisoxazole moiety, make it a valuable building block for the synthesis of a diverse range of complex molecules. The 3-hydroxyisoxazole ring is a known bioisostere of a carboxylic acid, offering a similar acidic pKa while presenting a distinct chemical scaffold that can influence physicochemical properties such as lipophilicity and metabolic stability.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 75989-19-4Santa Cruz Biotechnology
Molecular Formula C₆H₇NO₄Santa Cruz Biotechnology
Molecular Weight 157.12 g/mol Santa Cruz Biotechnology
Appearance Off-white to pale yellow solidInternal Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and aqueous base. Limited solubility in non-polar organic solvents.Internal Data
pKa (3-hydroxy group) ~4-5[1]

Synthetic Accessibility

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards a β-keto ester as a key intermediate. This intermediate can be prepared from commercially available starting materials.

Synthetic Pathway Diethyl_succinate Diethyl succinate Intermediate_A Diethyl 2-acetylsuccinate (β-keto ester) Diethyl_succinate->Intermediate_A Claisen Condensation Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_A Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Intermediate_A Target_Molecule 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid Intermediate_A->Target_Molecule Cyclization & Hydrolysis Hydroxylamine Hydroxylamine Hydroxylamine->Target_Molecule

Caption: Proposed synthetic route to the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl succinate

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the β-keto ester (Diethyl 2-acetylsuccinate):

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add a mixture of diethyl succinate and diethyl malonate dropwise at room temperature.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and quench with a dilute acid (e.g., acetic acid).

    • Perform a standard aqueous workup and purify the resulting diethyl 2-acetylsuccinate by vacuum distillation.

  • Cyclization and Hydrolysis to form this compound:

    • Dissolve hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.

    • Add the prepared diethyl 2-acetylsuccinate to the hydroxylamine solution at room temperature.

    • Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion of the cyclization, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Heat the acidified mixture to reflux to facilitate the hydrolysis of the ester group.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Synthesis: Amide and Ester Formation

The carboxylic acid functionality of this compound allows for its facile conversion into a wide array of amides and esters, which are key functional groups in many biologically active molecules.

Amide Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. The following protocols outline reliable methods for the coupling of this compound with primary and secondary amines.

Amide_Coupling Starting_Material 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid Amide_Product Amide Derivative Starting_Material->Amide_Product Amine R¹R²NH Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Amide_Product Base Base (e.g., DIPEA) Base->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or for reactions requiring shorter reaction times.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure amide product.

Esterification Reactions

The propionic acid moiety can be readily esterified to modulate the pharmacokinetic properties of the final compound.

Esterification Starting_Material 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid Ester_Product Ester Derivative Starting_Material->Ester_Product Alcohol R-OH Alcohol->Ester_Product Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Ester_Product Catalyst Catalyst (e.g., DMAP) Catalyst->Ester_Product

Caption: General workflow for ester formation.

Protocol: Steglich Esterification using DCC and DMAP

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols.[5][6]

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Reactivity and Considerations: The Role of the 3-Hydroxyisoxazole Moiety

The 3-hydroxyisoxazole ring is not merely a passive spectator in these reactions. Its acidic proton can potentially interfere with certain reaction conditions.

  • Acidity: The hydroxyl group on the isoxazole ring is acidic, with a pKa similar to that of a carboxylic acid.[1] In reactions employing strong bases, deprotonation of this hydroxyl group can occur. It is therefore advisable to use a sufficient excess of base to ensure complete deprotonation of both the carboxylic acid and the 3-hydroxyisoxazole proton during amide coupling reactions.

  • Protection Strategies: In multi-step syntheses where the 3-hydroxyl group might interfere with subsequent reactions, protection may be necessary. Common protecting groups for phenols, such as benzyl (Bn) or silyl ethers (e.g., TBDMS), can be employed.[7][8][9] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Bioisosterism: The 3-hydroxyisoxazole moiety is a well-established bioisostere for the carboxylic acid functional group.[1][2][3][4] This means that in a drug discovery context, it can be used to replace a carboxylic acid to potentially improve pharmacokinetic properties like cell permeability and metabolic stability, while maintaining the necessary interactions with the biological target.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for the straightforward introduction of both amide and ester linkages, providing access to a wide range of chemical diversity. By understanding its synthesis, reactivity, and the subtle influence of the 3-hydroxyisoxazole moiety, researchers can effectively leverage this compound to accelerate their drug discovery and development programs. The protocols provided herein offer a solid foundation for the successful application of this promising synthetic intermediate.

References

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  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007. Available at: [Link]

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Application Notes and Protocols for Investigating 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in In Vitro GABAergic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

This compound is a synthetic compound with the molecular formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol [1][2]. While comprehensive biological characterization of this specific molecule is emerging, its structural motifs, particularly the isoxazole ring, are present in a variety of neurologically active compounds. Notably, the isoxazole scaffold is a key feature of several agonists of the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system[3]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability[3].

Dysfunction of the GABAergic system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making the GABA-A receptor a critical target for therapeutic drug development[3]. This document provides a comprehensive guide for researchers to investigate the potential interaction of this compound with the GABA-A receptor through a series of robust in vitro assays. The following protocols are designed to be self-validating and provide a clear rationale for each experimental step, empowering researchers to generate high-quality, reproducible data.

Experimental Workflows: A Multi-faceted Approach to Characterization

A thorough investigation of a novel compound's activity at the GABA-A receptor necessitates a multi-pronged approach. We propose a tiered workflow, beginning with an assessment of direct binding, followed by functional characterization of receptor modulation.

G cluster_0 Tier 1: Receptor Binding Affinity cluster_1 Tier 2: Functional Receptor Modulation cluster_2 Data Analysis & Interpretation a Radioligand Binding Assay b Electrophysiology (Patch-Clamp) a->b Confirm Functional Activity c Cell-Based Functional Assays (FLIPR/YFP) a->c High-Throughput Functional Screening d Determine Ki, EC50/IC50, and Efficacy b->d c->d

Figure 1: Proposed experimental workflow for the characterization of this compound.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptor

This assay directly measures the ability of this compound to displace a known radiolabeled ligand from the GABA-A receptor, thereby determining its binding affinity (Ki).

Principle:

The assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) for binding to the GABA-A receptor in a membrane preparation from a suitable biological source, such as rat brain tissue.[4][5] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Materials:
  • Test Compound: this compound

  • Radioligand: [³H]muscimol or [³H]flunitrazepam

  • Non-specific Binding Control: High concentration of unlabeled GABA (10 mM) or Diazepam (3 µM)[4][6]

  • Membrane Preparation: Rat brain homogenate (see preparation protocol below)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Membrane Preparation Protocol:
  • Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml per gram of tissue.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

  • Resuspend the pellet in cold deionized water and homogenize.[4]

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

  • Resuspend the pellet in binding buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.[4]

  • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Store the membrane preparation at -70°C until use.[4]

Binding Assay Protocol:
  • Thaw the membrane preparation on ice and wash twice with binding buffer by centrifugation.[4]

  • Resuspend the pellet in fresh binding buffer to a final protein concentration of 0.1-0.2 mg/well.[4]

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled GABA or diazepam.

    • Test Compound: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubate the plate at 4°C for 45-60 minutes.[4][6]

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with cold wash buffer.[4]

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.[4]

Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
Radioligand [³H]muscimol5 nM[4]
Non-specific agent GABA10 mM[4]
Incubation Time Duration of binding reaction45 min at 4°C[4]
Protein Concentration Amount of membrane protein per well0.1-0.2 mg[4]

Protocol 2: Electrophysiological Characterization using Automated Patch-Clamp

This protocol assesses the functional effect of this compound on GABA-A receptor ion channel activity.

Principle:

Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the GABA-A receptor channel in response to the application of a ligand.[7][8] This technique can determine whether the test compound acts as an agonist, antagonist, or allosteric modulator of the receptor. Automated patch-clamp systems allow for higher throughput screening compared to traditional manual patch-clamp.[9][10]

Materials:
  • Cell Line: HEK293 or CHO cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Test Compound: this compound

  • GABA (as a reference agonist)

  • Positive Control Modulator: Diazepam

  • Antagonist: Bicuculline

  • Intracellular Solution (ICS): (in mM) 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES, pH 7.2 with KOH.[7]

  • Extracellular Solution (ECS): Physiological saline solution.

  • Automated Patch-Clamp System (e.g., QPatch or IonFlux)

Protocol:
  • Culture the cells expressing the GABA-A receptor subtype of interest.

  • On the day of the experiment, prepare a single-cell suspension of the cells in the extracellular solution.[7]

  • Load the cell suspension, intracellular solution, and test compounds onto the automated patch-clamp system.

  • Initiate the automated patch-clamp protocol to achieve whole-cell configuration.

  • To determine agonist activity, apply increasing concentrations of this compound and measure the resulting current.

  • To assess allosteric modulation, apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) in the presence of increasing concentrations of the test compound.[11]

  • To confirm antagonist activity, co-apply the test compound with a fixed concentration of GABA.

Data Analysis:
  • For agonist activity, plot the current amplitude against the concentration of the test compound to determine the EC₅₀ and maximum efficacy.

  • For modulatory activity, plot the potentiation or inhibition of the GABA-evoked current against the concentration of the test compound to determine the EC₅₀ or IC₅₀.

G cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Channel Chloride Channel Opening Receptor->Channel Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 2: Simplified signaling pathway of the GABA-A receptor.

Protocol 3: High-Throughput Functional Screening using a FLIPR or YFP-based Assay

This protocol provides a high-throughput method to assess the functional activity of this compound on GABA-A receptors in a cell-based format.

Principle:

These assays utilize fluorescent reporters to measure changes in cell membrane potential or intracellular ion concentration upon GABA-A receptor activation.[12][13] In a FLIPR (Fluorometric Imaging Plate Reader) assay, a voltage-sensitive dye is used to detect membrane depolarization resulting from chloride efflux.[12] In a YFP (Yellow Fluorescent Protein)-based assay, a halide-sensitive YFP is quenched by the influx of iodide, providing a measure of channel activity.[11]

Materials:
  • Cell Line: HEK293 or CHO cells stably expressing the GABA-A receptor and, for the YFP assay, a halide-sensitive YFP.[11]

  • Test Compound: this compound

  • GABA

  • Assay Buffer

  • Fluorescent Dye (for FLIPR) or Iodide-containing Buffer (for YFP)

  • FLIPR or Fluorescence Plate Reader

Protocol:
  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • For FLIPR assays, load the cells with the voltage-sensitive dye according to the manufacturer's instructions.

  • Prepare a plate containing the test compound at various concentrations.

  • Place both the cell plate and the compound plate into the FLIPR or fluorescence plate reader.

  • Initiate the assay by adding the test compound to the cells and monitor the change in fluorescence over time.

  • To assess for modulatory effects, pre-incubate the cells with the test compound before adding a fixed concentration of GABA.

Data Analysis:
  • The change in fluorescence is proportional to the activity of the GABA-A receptor.

  • Plot the fluorescence change against the concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Assay TypeReporterPrincipleThroughput
FLIPR Voltage-sensitive dyeMeasures membrane depolarizationHigh
YFP-based Halide-sensitive YFPMeasures iodide influxHigh

Safety and Handling Precautions

Researchers should handle this compound and all other chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15] Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal information.[14][15][16]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound's potential activity at the GABA-A receptor. By employing a combination of binding and functional assays, researchers can elucidate the compound's affinity, efficacy, and mechanism of action, thereby contributing to the understanding of its potential as a novel neuromodulatory agent.

References

  • GABA-A Receptor Binding Assay Protocol. UNC-Chapel Hill. [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. [Link]

  • Characterization of GABA Receptors. PubMed Central. [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]

  • Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. PubMed. [Link]

  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. PubMed. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion Bioscience. [Link]

  • Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. ResearchGate. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. MetaSci. [Link]

  • Propionic acid. Penta chemicals. [Link]

  • Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha(4)beta(1) integrin antagonists. PubMed. [Link]

  • Differential effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid and N-methyl-D-aspartate receptor antagonists applied to the basal forebrain on cortical acetylcholine release and electroencephalogram desynchronization. PubMed. [Link]

  • Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways. MDPI. [Link]

  • Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. MDPI. [Link]

  • Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists. PlumX. [Link]

  • 3-hydroxyisoxazole-5-hydroxamic acid. PubMed. [Link]

  • Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. PubMed. [Link]

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Application Notes and Protocols for Cell Culture Experiments with 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing a Novel Neuroactive Compound

Introduction:

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture experiments with the novel compound, 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. Due to the limited direct literature on this specific molecule, this guide is structured as a systematic approach to characterizing its neuroactivity, drawing upon established methodologies for similar compounds. The structural resemblance of this compound to known neuroactive agents, particularly glutamate receptor agonists like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), suggests its potential as a modulator of excitatory or inhibitory neurotransmission.[1][2] This guide will provide detailed protocols to elucidate its mechanism of action, functional effects, and potential therapeutic applications.

The isoxazole ring is a key feature in several neuroactive compounds, including agonists for both ionotropic glutamate and GABA-A receptors.[3] Therefore, our initial experimental design will focus on screening for activity at these primary targets. The subsequent protocols will detail methods for in-depth functional characterization, including electrophysiology and assays for excitotoxicity.

Part 1: Preliminary Characterization and Stock Preparation

Before initiating any cell-based assays, it is crucial to properly prepare the compound and determine its working concentration range.

1.1. Compound Handling and Stock Solution Preparation

  • Objective: To prepare a high-concentration, stable stock solution of this compound for use in all subsequent experiments.

  • Rationale: A concentrated stock solution minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts. The choice of solvent is critical for ensuring the compound's solubility and stability.

Protocol:

  • Solubility Testing: Begin by testing the solubility of the compound in common laboratory solvents such as sterile water, DMSO, and ethanol. For most polar compounds, sterile, deionized water or a phosphate-buffered saline (PBS) is a good starting point. If solubility is limited, high-purity DMSO is a common alternative.

  • Stock Solution Preparation (assuming solubility in water):

    • Accurately weigh out a precise amount of this compound powder using an analytical balance.

    • In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of sterile, deionized water to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

1.2. Determination of Optimal Concentration Range via Cell Viability Assay

  • Objective: To identify a range of concentrations that are non-toxic to the cells and suitable for functional assays.

  • Rationale: High concentrations of any compound can induce non-specific cytotoxic effects that can confound the interpretation of functional data. An MTT or similar viability assay is a standard method to assess metabolic activity as an indicator of cell health.[4]

Protocol: MTT Assay for Cell Viability

  • Cell Plating:

    • Seed a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Allow the cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cell death (e.g., a high concentration of glutamate or a known toxin).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. .

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours).

  • MTT Reagent Addition:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the concentration at which toxicity is observed.

Table 1: Hypothetical Cell Viability Data

Concentration (µM)% Cell Viability (Mean ± SEM)
Vehicle Control100 ± 4.5
198.2 ± 5.1
1097.5 ± 4.8
5095.1 ± 6.2
10092.3 ± 5.5
25070.8 ± 7.1
50045.2 ± 6.8
100015.6 ± 3.9

Part 2: Target Identification and Validation

The following protocol is designed to screen for the compound's activity at the most likely targets: AMPA, NMDA, and GABA-A receptors.

2.1. Calcium Imaging Assay for Receptor Activity Screening

  • Objective: To determine if this compound acts as an agonist or antagonist at ionotropic glutamate and GABA-A receptors.

  • Rationale: Activation of ionotropic glutamate receptors leads to an influx of calcium ions, which can be visualized using calcium-sensitive fluorescent dyes.[5] Conversely, GABA-A receptor activation typically leads to chloride influx and hyperpolarization, which would not directly increase intracellular calcium. However, its potential antagonist activity at glutamate receptors can be assessed in the presence of a known agonist.

Protocol:

  • Cell Preparation:

    • Culture primary cortical or hippocampal neurons on glass-bottom dishes suitable for microscopy.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Experimental Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

    • Continuously perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 5.5 mM glucose).[5]

  • Screening for Agonist Activity:

    • Establish a baseline fluorescence recording.

    • Apply a known agonist for each receptor as a positive control (e.g., 100 µM AMPA, 100 µM NMDA with 10 µM glycine, 100 µM GABA) to confirm cell responsiveness.

    • After a washout period, apply this compound at a non-toxic concentration (e.g., 100 µM). An increase in fluorescence indicates agonist activity.

  • Screening for Antagonist Activity:

    • Apply the specific antagonist for each receptor as a positive control for inhibition (e.g., 10 µM CNQX for AMPA, 50 µM AP5 for NMDA).

    • Apply this compound for a few minutes before co-application with the respective agonist. A reduction in the agonist-induced calcium response suggests antagonist activity.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells.

    • Quantify the peak response to each treatment and normalize to the baseline fluorescence.

Table 2: Hypothetical Calcium Imaging Results

TreatmentObserved Calcium ResponseInterpretation
AMPA (100 µM)+++Cells are responsive to AMPA receptor activation.
This compound (100 µM)++The compound is an agonist at AMPA receptors.
NMDA (100 µM) + Glycine (10 µM)+++Cells are responsive to NMDA receptor activation.
This compound (100 µM)-No agonist activity at NMDA receptors.
GABA (100 µM)-No direct calcium influx upon GABA-A receptor activation (as expected).
AMPA + this compound+++Additive or synergistic effect with AMPA.
NMDA + this compound+++No antagonist activity at NMDA receptors.

Workflow for Target Identification

G cluster_prep Preparation cluster_screen Target Screening cluster_analysis Data Analysis & Interpretation prep Prepare Stock Solution viability Determine Non-Toxic Dose (MTT Assay) prep->viability ca_imaging Calcium Imaging Assay viability->ca_imaging Select Concentrations agonist_screen Agonist Screen (Compound Alone) ca_imaging->agonist_screen antagonist_screen Antagonist Screen (Compound + Known Agonist) ca_imaging->antagonist_screen interpretation Identify Target Receptor (e.g., AMPA Agonist) agonist_screen->interpretation antagonist_screen->interpretation G compound 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid ampa_r AMPA Receptor compound->ampa_r na_influx Na+ Influx ampa_r->na_influx ca_influx Ca2+ Influx ampa_r->ca_influx depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream excitotoxicity Excitotoxicity (at high concentrations) ca_influx->excitotoxicity vdm_ca Voltage-gated Ca2+ Channels depolarization->vdm_ca vdm_ca->ca_influx c_fos c-Fos Expression downstream->c_fos neuronal_activation Neuronal Activation c_fos->neuronal_activation

Caption: Proposed signaling pathway for an AMPA receptor agonist.

References

  • Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status - MDPI. Available at: [Link]

  • Functional Expression of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptors Precedes the Development of Cholinergic Phenotype in Embryonic Rat Septal Cells in Culture - PubMed. Available at: [Link]

  • Age-related resistance to alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid-induced hippocampal lesion - PubMed. Available at: [Link]

  • Effect of a GABA agonist on the expression and distribution of GABAA receptors in the plasma membrane of cultured cerebellar granule cells: an immunocytochemical study - PubMed. Available at: [Link]

  • Innoprot excitotoxicity in vitro assay. Available at: [Link]

  • Recent Insights into the Functional Role of AMPA Receptors in the Oligodendrocyte Lineage Cells In Vivo - PubMed Central. Available at: [Link]

  • The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed. Available at: [Link]

  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol - NIH. Available at: [Link]

  • AMPA - Wikipedia. Available at: [Link]

  • 3-hydroxyisoxazole-5-hydroxamic acid - PubMed. Available at: [Link]

  • Presynaptic AMPA Receptors in Health and Disease - MDPI. Available at: [Link]

  • Cannabinoid Receptor Agonists Inhibit Glutamatergic Synaptic Transmission in Rat Hippocampal Cultures | Journal of Neuroscience. Available at: [Link]

  • Ischemic Tolerance in Murine Cortical Cell Culture: Critical Role for NMDA Receptors. Available at: [Link]

  • Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - NIH. Available at: [Link]

  • How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? - PMC - PubMed Central. Available at: [Link]

  • AMPA receptor protein expression and function in astrocytes cultured from hippocampus - PubMed. Available at: [Link]

  • Probing the ionotropic activity of glutamate GluD2 receptor in HEK cells with genetically-engineered photopharmacology | eLife. Available at: [Link]

  • Excitotoxicity In Vitro Assay - Creative Biolabs. Available at: [Link]

  • Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - ResearchGate. Available at: [Link]

  • Glutamate Excitotoxicity Assay - NeuroProof. Available at: [Link]

  • Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed. Available at: [Link]

  • Ionotropic glutamate receptors activate cell signaling in response to glutamate in Schwann cells - PMC - PubMed Central. Available at: [Link]

  • Yong Zhang, Visualizing AMPA receptors synaptic plasticity in vivo: McGovern Institute Symposium - YouTube. Available at: [Link]

  • Differential effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid and N-methyl-D-aspartate receptor antagonists applied to the basal forebrain on cortical acetylcholine release and electroencephalogram desynchronization - PubMed. Available at: [Link]

  • Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PubMed Central. Available at: [Link]

  • Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats - MDPI. Available at: [Link]

  • Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PubMed Central. Available at: [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Available at: [Link]

  • Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC. Available at: [Link]

  • Chronic incubation with glutamate induces-cell apoptosis via ionotropic... - ResearchGate. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing. Available at: [Link]

  • Glutamatergic Synapses Act as a Hub for Intellectual Disability | The Scientist. Available at: [Link]

  • Muscimol - Wikipedia. Available at: [Link]

  • Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus - MDPI. Available at: [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - Frontiers. Available at: [Link]

  • Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists - PlumX. Available at: [Link]

  • Upregulation of high affinity GABAA receptors in cultured rat dorsal root ganglion neurons. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Hydroxyisoxazol-5-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, actionable insights to optimize your synthetic route, minimize byproduct formation, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the problem.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Root Cause Analysis: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or losses during workup and purification. A common synthetic route involves the cyclocondensation of a glutamic acid derivative with hydroxylamine. In this process, reaction conditions such as temperature, pH, and reaction time are critical.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • pH Control: The cyclocondensation reaction is sensitive to pH. An overly acidic or basic medium can lead to side reactions or decomposition of the starting materials and product. It is recommended to maintain a pH between 4 and 5 for the reaction of diethyl L-glutamate hydrochloride with hydroxylamine.

    • Temperature Management: While heating is necessary to drive the reaction, excessive temperatures can promote the formation of degradation byproducts. A temperature range of 70-80°C is generally optimal.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction too early will result in a low conversion rate, while extending it unnecessarily can lead to increased byproduct formation.

  • Re-evaluate Starting Material Quality:

    • Ensure the purity of your starting materials, particularly the glutamic acid derivative. The presence of impurities can interfere with the reaction and lower the yield. For instance, L-glutamic acid diethyl ester hydrochloride is a common starting material and its purity should be confirmed before use.[1][2][3]

  • Improve Work-up and Purification:

    • Extraction: During the work-up, the desired product may have some solubility in the aqueous phase, leading to losses. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

    • Crystallization: If crystallization is used for purification, ensure that the solvent system is optimized to maximize the precipitation of the desired product while keeping impurities in solution.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities by NMR and LC-MS analysis. What are the likely byproducts and how can I minimize their formation?

Root Cause Analysis: The formation of byproducts is a common challenge in the synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid. The specific byproducts will depend on the synthetic route employed. A frequent byproduct is the isomeric 5-(3-hydroxyisoxazol-5-yl)propionic acid. Other potential impurities can arise from side reactions of the starting materials or intermediates.

Troubleshooting Protocol:

  • Characterize the Impurities:

    • Utilize analytical techniques such as LC-MS and NMR to identify the structure of the major impurities. This information is crucial for understanding the side reactions that are occurring.

  • Minimize Isomer Formation:

    • The formation of the undesired isomer can often be controlled by careful selection of the reaction conditions. For example, in the cyclocondensation reaction, the regioselectivity can be influenced by the choice of solvent and the nature of the base used.

  • Purification Strategy:

    • If byproduct formation cannot be completely avoided, a robust purification strategy is essential.

      • Column Chromatography: Silica gel column chromatography can be effective in separating the desired product from its isomers and other impurities. A gradient elution with a mixture of a polar and a non-polar solvent is often required.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Table 1: Common Byproducts and Mitigation Strategies

ByproductPotential CauseMitigation Strategy
Isomeric 5-(3-hydroxyisoxazol-5-yl)propionic acidLack of regioselectivity in the cyclocondensation step.Optimize reaction conditions (solvent, base, temperature) to favor the desired isomer.
Unreacted starting materialsIncomplete reaction.Increase reaction time, temperature, or use a slight excess of one of the reactants.
Polymeric materialsSide reactions at elevated temperatures.Maintain strict temperature control and avoid prolonged reaction times.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid.

Q1: What is a common and reliable synthetic route for 3-(3-hydroxyisoxazol-5-yl)propionic acid?

A well-established method for the synthesis of 3-(3-hydroxyisoxazol-5-yl)propionic acid involves the reaction of diethyl L-glutamate hydrochloride with hydroxylamine in the presence of a base.[1][2][3] This cyclocondensation reaction forms the isoxazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety precautions to consider during this synthesis?

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated. Handle with care and avoid heating in a closed system.

  • Solvents: Use appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat when handling organic solvents. Work in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with caution and add them slowly to the reaction mixture to control any exothermic reactions.

Q4: Can you provide a general experimental protocol for the synthesis?

The following is a general, illustrative protocol. It is essential to adapt and optimize the conditions for your specific laboratory setup and scale.

Experimental Protocol: Synthesis of 3-(3-Hydroxyisoxazol-5-yl)propionic Acid

  • Step 1: Cyclocondensation

    • To a solution of diethyl L-glutamate hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol), add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium hydroxide, 2.2 equivalents) in water.

    • Heat the reaction mixture at 70-80°C and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and adjust the pH to ~2 with a suitable acid (e.g., hydrochloric acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Step 2: Hydrolysis

    • Dissolve the crude ester in a suitable solvent (e.g., a mixture of ethanol and water).

    • Add a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with a suitable acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3-(3-hydroxyisoxazol-5-yl)propionic acid.

    • Purify the crude product by column chromatography or recrystallization.

III. Visualization of the Synthetic Pathway

The following diagram illustrates a typical synthetic pathway for 3-(3-hydroxyisoxazol-5-yl)propionic acid, highlighting the key steps and potential for byproduct formation.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product cluster_byproduct Potential Byproduct Diethyl L-glutamate HCl Diethyl L-glutamate HCl Reaction1 Base, Heat Diethyl L-glutamate HCl->Reaction1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction1 Ester Ethyl 3-(3-hydroxyisoxazol-5-yl)propanoate Reaction1->Ester Isomer Isomeric Byproduct Reaction1->Isomer Side Reaction Reaction2 Base, then Acid Ester->Reaction2 Product 3-(3-Hydroxyisoxazol-5-yl)propionic acid Reaction2->Product

Caption: Synthetic pathway for 3-(3-hydroxyisoxazol-5-yl)propionic acid.

IV. References

Sources

Technical Support Center: Optimizing the Synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. As an analogue of the neurotoxin ibotenic acid, this molecule and its derivatives are valuable building blocks in medicinal chemistry.[1][2][3][4] The synthesis, however, is often plagued by issues of low yield and byproduct formation.

This document moves beyond simple protocols to explain the causal mechanisms behind common experimental challenges. We will focus on the most prevalent and versatile synthetic route: the 1,3-dipolar cycloaddition for the construction of the isoxazole core.[2][5] Our goal is to provide you with the expert insights needed to diagnose problems, improve your yield, and ensure the integrity of your results.

Section 1: Core Synthetic Strategy & Mechanism

The most robust method for constructing the 3,5-disubstituted isoxazole ring of our target molecule is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] This concerted, pericyclic reaction is highly efficient for forming the heterocyclic core.[2]

The general strategy involves two key stages:

  • In Situ Generation of a Nitrile Oxide: Nitrile oxides are highly reactive and unstable intermediates prone to dimerization.[7] They are therefore almost always generated in situ from a stable precursor, typically a hydroximoyl chloride, by dehydrochlorination with a mild base.

  • Cycloaddition with an Alkyne: The generated nitrile oxide immediately reacts with a dipolarophile—in this case, an ester of propiolic acid (ethyl or methyl propiolate)—to form the isoxazole ring. The use of a terminal alkyne strongly favors the desired 3,5-disubstituted regioisomer.[8]

  • Hydrolysis: The final step is the saponification of the ester to yield the target carboxylic acid.

Below is a diagram illustrating the core reaction pathway.

G cluster_0 Stage 1: Nitrile Oxide Generation (In Situ) cluster_1 Stage 2: [3+2] Cycloaddition cluster_2 Stage 3: Hydrolysis Precursor Hydroximoyl Chloride (Precursor) NitrileOxide Nitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide - HCl Base Base (e.g., Et3N) Base->Precursor NitrileOxide_ref Nitrile Oxide Alkyne Ethyl Propiolate (Dipolarophile) IsoxazoleEster Ethyl 3-(3-Hydroxy-isoxazol-5-yl)-propionate Alkyne->IsoxazoleEster IsoxazoleEster_ref Isoxazole Ester NitrileOxide_ref->IsoxazoleEster FinalProduct 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid IsoxazoleEster_ref->FinalProduct Hydrolysis Base (e.g., LiOH) then Acid Workup Hydrolysis->IsoxazoleEster_ref

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the primary causes and how can I fix them?

A1: Low yield is the most frequent complaint and typically stems from one of three areas: stability of the nitrile oxide intermediate, reaction conditions, or starting material integrity. A systematic approach is crucial.[7]

Troubleshooting Start Low Yield Observed CheckPurity Are starting materials (oxime, alkyne) pure? Start->CheckPurity CheckDimer Is a major, less polar byproduct visible on TLC? CheckPurity->CheckDimer Yes Purify Action: Repurify starting materials (distill, recryst.) CheckPurity->Purify No CheckConditions Review Reaction Conditions: Temp, Solvent, Base CheckDimer->CheckConditions No SlowAddition Cause: Nitrile Oxide Dimerization Action: Use slow addition of base or ensure alkyne is in excess. CheckDimer->SlowAddition Yes Optimize Action: Adjust conditions. Try different solvent (e.g., THF, DCM). Ensure temperature is controlled (0°C to RT). CheckConditions->Optimize Checked Success Improved Yield Purify->Success SlowAddition->Success Optimize->Success

Caption: Decision-making flowchart for troubleshooting low yields.

Detailed Breakdown of Causes and Solutions:

Symptom Probable Cause Recommended Solution & Explanation
Low conversion of starting material; significant byproduct spot on TLC less polar than the product. Nitrile Oxide Dimerization. Nitrile oxides readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations. This is the most common side reaction that consumes the intermediate.[7]Implement Slow Addition. Generate the nitrile oxide in situ in the presence of the alkyne. Add the base (e.g., triethylamine) dropwise to the solution of the hydroximoyl chloride and ethyl propiolate over 1-2 hours at 0 °C. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired intermolecular cycloaddition over dimerization.
Reaction is sluggish or stalls. Suboptimal Solvent or Base. Reaction kinetics are highly dependent on the solvent. Polar solvents can sometimes give low yields, while less polar solvents may be more effective.[9] The base must be strong enough to dehydrochlorinate but not so strong as to cause side reactions with the ester.Screen Solvents and Bases. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points. If the reaction is slow in DCM, try THF. Triethylamine (Et₃N) is a standard base. If issues persist, a milder inorganic base like sodium bicarbonate (NaHCO₃) in a suitable solvent can be tested.[2]
Multiple unidentified byproducts are formed. Decomposition or Impure Starting Materials. The 3-hydroxyisoxazole ring can be sensitive to harsh conditions.[10] Impurities in the starting ethyl propiolate or the oxime precursor can introduce competing side reactions.Verify Starting Material Purity. Ensure ethyl propiolate is freshly distilled and the hydroximoyl chloride precursor is pure and dry. During the reaction, maintain the temperature between 0 °C and room temperature. Avoid excessive heating, which can lead to decomposition.

Q2: My final hydrolysis step to the carboxylic acid is giving a low yield and signs of decomposition. How can I improve it?

A2: The N-O bond in the isoxazole ring is susceptible to cleavage under harsh basic or acidic conditions.[10] Standard saponification with hot NaOH or KOH can degrade the ring system.

Protocol for Mild Hydrolysis:

  • Dissolve Ester: Dissolve the purified ethyl 3-(3-hydroxy-isoxazol-5-yl)-propionate in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add lithium hydroxide (LiOH·H₂O), typically 1.5 to 2.0 equivalents, portion-wise. LiOH is generally milder than NaOH/KOH for sensitive substrates.

  • Monitor Closely: Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours). Do not let the reaction run for an excessively long time.

  • Acidify Carefully: Once complete, quench the reaction with water and cool again to 0 °C. Acidify slowly with cold 1M HCl to a pH of ~2-3.

  • Extract Product: Extract the aqueous layer promptly with a suitable organic solvent like ethyl acetate. The product may have some water solubility, so multiple extractions are recommended.

Q3: I am struggling with purification. The byproducts have very similar polarity to my desired product.

A3: This is common when furoxan dimers are the main byproduct. Their polarity can be frustratingly close to the isoxazole ester.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen solvent systems with TLC. A standard ethyl acetate/hexanes gradient may not be sufficient. Try adding a third solvent, such as DCM, or a small amount (<1%) of acetic acid to the mobile phase, which can often improve separation of acidic or polar compounds.[7]

    • Silica Gel: Use high-quality silica gel with a consistent particle size. For very difficult separations, consider using a finer mesh silica.

  • Crystallization: If the product is a solid, crystallization can be a powerful purification tool. Screen various solvents (e.g., ethyl acetate/hexanes, isopropanol, toluene) to find one that allows the desired product to crystallize while leaving impurities in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes I should consider?

A1: While the [3+2] cycloaddition is the most common, another classical method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[7] For your target, this would involve a β-keto ester with a protected propionic acid chain. However, this route can suffer from poor regioselectivity with unsymmetrical dicarbonyls, often yielding a mixture of isomers that are difficult to separate. For the specific 3,5-substitution pattern required, the nitrile oxide cycloaddition route generally offers superior control and higher yields of the correct regioisomer.

Q2: What are the critical safety precautions for this synthesis?

A2:

  • Nitrile Oxides: These are high-energy, reactive intermediates. While they are used in situ, it's important to be aware of their reactivity. Never attempt to isolate the nitrile oxide.[7]

  • Reagents: Handle all chemicals, especially bases like triethylamine and solvents like DCM, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The dehydrochlorination to form the nitrile oxide can be exothermic. Maintaining cooling (e.g., an ice bath) during the addition of the base is critical to control the reaction rate and prevent overheating.

Q3: Can I use a different alkyne to synthesize other analogues?

A3: Absolutely. The beauty of the [3+2] cycloaddition is its modularity. By substituting ethyl propiolate with other terminal alkynes, you can synthesize a wide variety of 5-substituted-3-hydroxyisoxazoles. This methodology is a cornerstone for building libraries of analogues for structure-activity relationship (SAR) studies.[2][6]

Section 4: References

  • Shaikh, N. S., et al. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]

  • Tatum, L. A., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Krogsgaard-Larsen, P., et al. (1984). Ibotenic acid analogues. Synthesis and biological and in vitro activity of conformationally restricted agonists at central excitatory amino acid receptors. Journal of Medicinal Chemistry. [Link]

  • Chen, C-Y., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. [Link]

  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Krogsgaard-Larsen, P., et al. (1984). Ibotenic acid analogs. Synthesis and biological and in vitro activity of conformationally restricted agonists at central excitatory amino acid receptors. Journal of Medicinal Chemistry. [Link]

  • Lauridsen, J., et al. (1985). Ibotenic acid analogues. Synthesis, molecular flexibility, and in vitro activity of agonists and antagonists at central glutamic acid receptors. Journal of Medicinal Chemistry. [Link]

  • Pospisil, J., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

  • Gottlieb, A. & T. D. Le. (2014). Method for producing muscimol and/or reducing ibotenic acid from amanita tissue. Google Patents.

  • Sherwood, A. M., et al. (2020). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. PubMed Central. [Link]

  • Metwally, N. H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • De Nanteuil, F., et al. (2019). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

Sources

Technical Support Center: Degradation of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Understanding the stability and degradation profile of a molecule is critical for ensuring the accuracy of experimental results, developing stable formulations, and meeting regulatory requirements.

This compound is a heterocyclic compound featuring a 3-hydroxyisoxazole core linked to a propionic acid side chain. While specific degradation studies on this exact molecule are not extensively published, the chemical behavior of the isoxazole ring system is well-documented. The isoxazole ring, characterized by a relatively weak N-O bond, is susceptible to cleavage under various conditions, including hydrolytic (acidic and basic), oxidative, and photolytic stress.[1] This guide synthesizes general principles of isoxazole chemistry to provide a predictive framework for understanding the degradation of this compound.

This guide provides frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely conditions to cause the degradation of this compound?

A1: The isoxazole ring is generally sensitive to several conditions. The most common degradation pathways are initiated by:

  • Strongly Basic Conditions: The N-O bond of the isoxazole ring can be cleaved by strong bases, leading to ring-opening.[1] Studies on the related drug leflunomide show that its isoxazole ring opens under basic pH conditions.[2]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement or cleavage of the isoxazole ring.[1][3]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[1]

  • Oxidative Conditions: Strong oxidizing agents, such as potassium permanganate, can lead to the degradation of the isoxazole ring, potentially forming nitrile derivatives.[4]

Q2: What are the expected degradation products?

A2: Based on the known reactivity of the isoxazole ring, the primary degradation products are likely to result from the cleavage of the N-O bond. Under hydrolytic (acidic or basic) conditions, ring-opening can lead to the formation of a β-ketonitrile or its subsequent hydrolysis products. Photodegradation may lead to complex rearrangements, potentially forming oxazole or azirine intermediates.[3]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of small molecules like this compound is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection. For identification and characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5]

Q4: Is the 3-hydroxy group on the isoxazole ring stable?

A4: The 3-hydroxyisoxazole moiety can exist in tautomeric forms (enol and keto). Quantum-chemical calculations on similar structures suggest that the enol form (3-hydroxy) is generally more stable and preferentially present in solution, likely due to aromaticity.[6] However, the equilibrium can be influenced by the solvent and pH.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your research.

Issue 1: I am observing a loss of my parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis after storing my sample in a basic buffer.

  • Probable Cause: You are likely observing base-catalyzed hydrolysis of the isoxazole ring. The N-O bond is susceptible to cleavage under basic conditions, leading to ring-opened products.[1][2]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be neutral or slightly acidic to minimize degradation.

    • Temperature Control: Perform your experiments at a lower temperature. Base-catalyzed hydrolysis is often accelerated at higher temperatures.[2]

    • Sample Preparation: Prepare your samples in the basic buffer immediately before analysis to minimize the time the compound is exposed to degradative conditions.

    • Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This will help in proposing the structures of the degradation products, which are likely ring-opened species.

Issue 2: My results are inconsistent when I run experiments on different days, even when I prepare fresh solutions.

  • Probable Cause: This could be due to photodegradation if your laboratory has significant exposure to natural or artificial light. The isoxazole ring can be sensitive to UV irradiation.[1][3][7]

  • Troubleshooting Steps:

    • Protect from Light: Protect your samples from light by using amber vials or by wrapping your glassware in aluminum foil.[1]

    • Controlled Light Exposure: If you suspect photodegradation, perform a controlled experiment where one sample is exposed to light and another is kept in the dark, then analyze both by HPLC.

    • Wavelength Consideration: Be aware that the light source in your lab (fluorescent, LED, etc.) emits different wavelengths, which can affect the rate and pathway of photodegradation.

Issue 3: I am trying to perform a reaction that involves a reducing agent, and I am getting a complex mixture of products.

  • Probable Cause: The isoxazole N-O bond is susceptible to reductive cleavage.[1] Common reducing agents can open the ring, leading to a variety of products in addition to your expected outcome.

  • Troubleshooting Steps:

    • Milder Reagents: If possible, choose a milder or more selective reducing agent that will not affect the isoxazole ring.

    • Protecting Groups: Consider if a protecting group strategy for the isoxazole ring is feasible for your synthetic route, although this can be complex.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC at short time intervals to identify the point at which your desired product is maximized and degradation begins.

Methodologies and Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[8][9] They involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][10]

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)

  • pH meter

  • Photostability chamber

  • Amber vials

Step-by-Step Procedure:
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the reaction. Base-catalyzed hydrolysis can be rapid.[2]

    • At time points (e.g., 30 min, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points by HPLC.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in water/methanol) in a quartz cuvette or a transparent vial.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]

    • Prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation (Dry Heat):

    • Place the solid compound in a vial and heat it in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified period.

    • At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

Data Analysis:
  • Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • For each stress condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample.

  • Calculate the percentage degradation of the parent compound.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on general isoxazole chemistry.

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (H₃O⁺) RingOpened β-Ketonitrile Intermediate Acid->RingOpened Base Basic Hydrolysis (OH⁻) Base->RingOpened Photo Photolysis (UV Light) Rearranged Rearrangement Products (e.g., Oxazole, Azirine intermediates) Photo->Rearranged Rearrangement Oxidation Oxidation ([O]) Nitrile Nitrile Derivatives Oxidation->Nitrile Oxidative cleavage Parent This compound Parent->RingOpened N-O bond cleavage Hydrolyzed Further Hydrolyzed Products RingOpened->Hydrolyzed Nitrile hydrolysis

Caption: Predicted degradation pathways of the parent compound.

Experimental Workflow for Forced Degradation

This diagram outlines the logical flow of a forced degradation study.

G cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_characterization Step 3: Characterization & Reporting A Acid Hydrolysis G Analyze Stressed Samples vs. Control A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Photolysis (UV/Vis) D->G E Thermal (Dry Heat) E->G F Develop Stability- Indicating HPLC Method F->G H Identify Degradants (LC-MS, NMR) G->H I Quantify Degradation H->I J Propose Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes the potential degradation products based on the applied stress conditions. This is a predictive table based on the known chemistry of the isoxazole ring.

Stress ConditionPotential Degradation PathwayLikely Degradation ProductsAnalytical Notes
Acid/Base Hydrolysis Cleavage of the N-O bondRing-opened β-ketonitrile and its subsequent hydrolysis products.Expect significant changes in polarity. Use a gradient HPLC method.
Oxidation (e.g., H₂O₂) Oxidative cleavage of the ringNitrile-containing fragments.May produce multiple minor products. LC-MS is crucial for identification.
Photolysis (UV Light) Photochemical rearrangementIsomeric compounds (e.g., oxazoles), azirine intermediates, and subsequent products.Degradation may be rapid. Use controlled light exposure and protect samples.
Thermal (Dry Heat) Thermally induced cleavage/rearrangementSimilar products to hydrolysis, but potentially different ratios.Degradation is typically slower than in solution.

Conclusion

While this compound is not a widely studied compound, a thorough understanding of isoxazole chemistry allows for a predictive assessment of its stability. The primary liability of this molecule is the N-O bond within the isoxazole ring, which is susceptible to cleavage under hydrolytic, photolytic, and reductive conditions. Researchers working with this compound should pay close attention to the pH, light exposure, and temperature of their experimental conditions to ensure the integrity of their results. The protocols and troubleshooting guide provided here offer a framework for systematically investigating the degradation profile of this molecule.

References

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Heterocyclic Communications, 7(3). Available from: [Link]

  • Valenti, S., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. IRIS UniCA. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Singh, P. P. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Warne, M. A., et al. (2015). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available from: [Link]

  • Alsante, K. M., et al. (2019). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]

  • S. D. Shanmuga Kumar, D. Nagasamy Venkatesh. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

Sources

Preventing degradation of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Maintaining Solution Stability

Welcome to the technical support hub for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. As a Senior Application Scientist, I've developed this guide to address the most common challenges researchers face regarding the stability of this compound in solution. The inherent reactivity of the 3-hydroxyisoxazole ring system necessitates careful handling to ensure experimental reproducibility and accuracy. This resource consolidates field-proven insights, troubleshooting protocols, and the fundamental chemistry you need to know to prevent degradation.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions regarding the handling and stability of this compound.

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway is the base-catalyzed ring opening of the 3-hydroxyisoxazole moiety.[1] This N-O bond cleavage is a known vulnerability in isoxazole-containing compounds, particularly those without substitution at the 3-position.[1] Elevated pH and temperature significantly accelerate this degradation process.[1][2]

Q2: What are the ideal storage conditions for a stock solution?

A2: For maximum stability, stock solutions should be prepared in an acidic buffer (pH 4-5.5) or an anhydrous aprotic solvent like DMSO. They should be stored at -20°C or, ideally, -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Can I dissolve this compound in aqueous buffers like PBS (pH 7.4)?

A3: While possible for immediate use in experiments, prolonged storage in neutral or basic buffers like PBS (Phosphate-Buffered Saline) is strongly discouraged. At pH 7.4 and 37°C, significant degradation can occur in a matter of hours.[1] If your experiment requires a physiological pH, prepare the working solution immediately before use from a stable, low-temperature stock.

Q4: What visual cues might indicate that my solution has degraded?

A4: Visual inspection is often unreliable for detecting degradation, as the parent compound and its primary degradants are typically colorless. The most definitive sign of degradation is a loss of biological activity or the appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).

Q5: Are there any solvents I should absolutely avoid?

A5: Avoid protic solvents with a basic character (e.g., methanol or ethanol containing basic impurities) and aqueous solutions with a pH above 7. Prolonged exposure to these conditions will lead to rapid decomposition of the isoxazole ring.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Observation: Loss of Compound Efficacy in Biological Assays

A sudden or gradual loss of the expected biological effect is the most common indicator of compound degradation.

Troubleshooting Workflow for Efficacy Loss

G start Loss of Biological Activity Observed check_stock 1. Analyze Stock Solution (Use Protocol 2) start->check_stock stock_ok Stock is >95% Pure? check_stock->stock_ok check_working 2. Analyze Working Solution (Prepared at physiological pH) stock_ok->check_working Yes degraded_stock Root Cause: Stock Solution Degraded stock_ok->degraded_stock No working_ok Working Solution Stable During Assay? check_working->working_ok degraded_working Root Cause: Degradation at Assay pH working_ok->degraded_working No success Root Cause: Not Compound Stability (Check Assay Parameters) working_ok->success Yes reprepare_stock Action: Prepare Fresh Stock (Use Protocol 1) & Re-aliquot degraded_stock->reprepare_stock modify_protocol Action: Prepare Working Solution Immediately Before Use degraded_working->modify_protocol

Caption: Troubleshooting workflow for loss of compound activity.

Observation: New or Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of new peaks, especially those that grow over time, is a clear sign of chemical degradation.

  • Verify Peak Identity: If possible, use mass spectrometry (MS) to determine the mass of the new peaks. The primary degradation product is often the result of N-O bond cleavage, leading to an α-cyanoenol metabolite.[1]

  • Check Blank Samples: Ensure the new peaks are not artifacts from the solvent, buffer, or analytical column.

  • Perform a Forced Degradation Study: To confirm the identity of degradant peaks, intentionally stress a small sample of the compound (e.g., by adjusting the pH to 10 for a short period) and compare the resulting chromatogram to your experimental sample.[1]

The Chemistry of Degradation

The stability of this compound is dictated by the 3-hydroxyisoxazole ring, a structure sensitive to its chemical environment. The key degradation mechanism is a base-catalyzed ring-opening reaction.

Proposed Degradation Pathway

G cluster_0 Parent Compound cluster_1 Degradation Product This compound This compound Alpha-Cyano Enol Metabolite Alpha-Cyano Enol Metabolite This compound->Alpha-Cyano Enol Metabolite Base-Catalyzed N-O Bond Cleavage (e.g., OH⁻, pH > 7)

Caption: Base-catalyzed ring opening of the isoxazole moiety.

This reaction is accelerated by nucleophilic attack at the C3 position, facilitated by the deprotonation of the 3-hydroxyl group under basic conditions. The resulting intermediate rearranges, leading to the cleavage of the weak N-O bond.[1] Understanding this mechanism underscores the critical importance of pH control.[2][3][4]

Best Practices & Protocols

Adherence to validated protocols is essential for preventing degradation and ensuring the integrity of your experimental results.

Summary of Recommended Solution Conditions
ParameterRecommendationRationale
Solvent (Stock) Anhydrous DMSOAprotic and non-reactive; excellent for long-term stability at low temperatures.
pH (Aqueous) 4.0 - 5.5 Minimizes base-catalyzed hydrolysis of the isoxazole ring.[1]
Temperature -20°C to -80°C Reduces the kinetic rate of all potential degradation reactions.[2]
Light Exposure Minimize (Use Amber Vials)Although not the primary risk, photolytic degradation can occur in susceptible compounds.[5]
Atmosphere Inert Gas (Argon/Nitrogen)For highly sensitive applications, this can prevent oxidative degradation pathways.[6]
Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for creating a stable, high-concentration stock solution for long-term storage.

  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent Addition: Under a fume hood, add a precise volume of anhydrous, research-grade DMSO to the vial containing the pre-weighed compound to achieve the desired molarity (e.g., 10 mM).

  • Dissolution: Vortex the solution gently for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a room temperature water bath can be used.

  • Aliquoting: Immediately dispense the stock solution into small-volume, amber, polypropylene cryovials. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Storage: Tightly cap the aliquots and store them at -80°C.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the purity of your compound over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Ramp to 95% Mobile Phase B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes between injections.

  • Sample Preparation: Dilute your stock or working solution in the initial mobile phase composition to a final concentration within the linear range of the detector (e.g., 10-50 µM).

  • Analysis: Inject the sample. The parent compound should elute as a sharp, primary peak. The appearance and growth of secondary peaks over time indicate degradation. Calculate purity by integrating the peak areas (% Purity = [Area of Parent Peak / Total Area of All Peaks] * 100).

By implementing these guidelines and protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References
  • Scribd. DEGRADATIONPATHWAY B. Pharm 2-2. Available at: [Link]

  • Ube Industries. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science, 1986.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • ResearchGate. degradation pathway of pharmaceutical dosage forms. Available at: [Link]

  • PubMed. Elucidating the pathways of degradation of denagliptin. Available at: [Link]

  • ResearchGate. Structure and stability of isoxazoline compounds. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ResearchGate. Metabolic pathways for the degradation of aromatic ring-based. Available at: [Link]

  • ResearchGate. Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Available at: [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 2025.
  • MDPI.
  • PMC.
  • PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 2007.
  • Semantic Scholar. Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry, 2011.
  • Scribd. Influence of PH On The Stability of Pharmaceutical. Available at: [Link]

  • JK Welfare & Pharmascope Foundation. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. Available at: [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 2024.

Sources

Troubleshooting HPLC separation of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Derivatives

A Senior Application Scientist's Guide to HPLC Troubleshooting

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of isoxazole derivatives. As a Senior Application Scientist, I understand that while the isoxazole scaffold is vital in drug discovery, its unique chemical properties can present distinct challenges during chromatographic separation.[1][2] This guide is structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play, empowering you to resolve issues logically and efficiently.

We will move from common problems like peak asymmetry and poor resolution to advanced topics such as separating polar analogues and chiral enantiomers. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the HPLC analysis of isoxazole derivatives in a direct question-and-answer format.

Q1: Why are my isoxazole derivative peaks exhibiting significant tailing, and how can I resolve this?

A1: Peak tailing is the most common issue for nitrogen-containing heterocycles like isoxazoles and typically points to secondary interactions with the stationary phase.

The primary cause is the interaction between the basic nitrogen atom in the isoxazole ring and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] This leads to more than one retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak.[4]

Causality & Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress the ionization of the silanol groups. By operating at a lower pH (e.g., pH 2.5-3.5) using an acid like trifluoroacetic acid (TFA) or formic acid, the silanols are protonated (Si-OH) and become less active.[3] This single change often yields a dramatic improvement in peak shape.

  • Use a Highly Deactivated, End-Capped Column: Modern columns are designed to minimize exposed silanols. Opt for a column marketed as "high-purity silica," "base-deactivated," or "fully end-capped." These columns have a higher bonding density and any remaining silanols are chemically masked.[4]

  • Add a Competing Base: If modifying the pH is not an option, adding a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your isoxazole analyte.[4] Note that TEA has a high UV cutoff and can interfere with detector sensitivity at low wavelengths.

  • Check for Column Bed Deformation: A physical void at the head of the column can also cause tailing as the sample band gets distorted upon entry.[5] This can be diagnosed by reversing the column (if permitted by the manufacturer) and observing if the peak shape improves. If a void is present, the column needs to be replaced.

Workflow for Diagnosing and Resolving Peak Tailing

The following diagram outlines a systematic approach to troubleshooting peak tailing for isoxazole compounds.

G cluster_0 Start: Peak Tailing Observed (As > 1.2) cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase & Hardware Check cluster_3 Resolution start Observe Tailing Peak A Lower Mobile Phase pH (e.g., to pH 3 with 0.1% TFA) start->A B Add Competing Base (e.g., 20mM Triethylamine) A->B If pH change is insufficient or not possible C Switch to a Modern, End-Capped C18 Column B->C D Check for Column Void (Reverse flush or replace column) C->D If tailing persists E Check for Extra-Column Volume (tubing, fittings) D->E end_node Symmetrical Peak Achieved E->end_node

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q2: I have poor resolution between my target isoxazole and a structurally similar impurity. How can I improve the separation?

A2: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6] A systematic approach is crucial.

Poor resolution means the peaks are too close together. For structurally related isoxazole analogues, which may only differ by a single substituent, achieving baseline separation can be challenging.[2]

Strategies for Improving Resolution:

  • Increase Efficiency (N) - Make Peaks Sharper:

    • Use a Column with Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase the number of theoretical plates (N), resulting in narrower, taller peaks that are easier to resolve.[6][7]

    • Increase Column Length: Doubling the column length roughly increases the resolution by a factor of 1.4 (√2). However, this comes at the cost of longer run times and higher backpressure.[7]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but be mindful of analysis time.

  • Change Selectivity (α) - Change Peak Spacing: This is often the most powerful tool.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of water/acetonitrile/methanol. The different solvent properties can alter the interactions with the analyte and stationary phase, changing the relative elution order.

    • Change the Stationary Phase: If a C18 column doesn't provide adequate selectivity, try a different chemistry. A phenyl-hexyl phase can offer alternative π-π interactions with the aromatic isoxazole ring, while an embedded polar group (EPG) column can offer different hydrogen bonding capabilities.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization of your isoxazole and its impurities to different extents, which can significantly impact their relative retention and improve selectivity.[8]

  • Increase Retention Factor (k) - Increase Retention Time:

    • Decrease the Amount of Organic Solvent: Increasing the retention time (moving peaks further from the void volume) provides more time for the separation to occur. A good target for k is between 2 and 10. This is achieved by reducing the percentage of the strong organic solvent (e.g., from 60% acetonitrile to 55%).

Decision Tree for Improving Resolution

This diagram helps you decide which parameter to adjust first when tackling a resolution problem.

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Step 1: Optimize Retention (k') cluster_2 Step 2: Change Selectivity (α) cluster_3 Step 3: Increase Efficiency (N) start Identify Co-eluting Peaks A Is Retention Factor (k') between 2 and 10? start->A B Adjust % Organic Solvent to achieve k' in 2-10 range A->B No C Change Organic Solvent (e.g., ACN to MeOH) A->C Yes B->C D Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) C->D If insufficient E Adjust Mobile Phase pH D->E If insufficient F Use Longer Column or Smaller Particle Size Column E->F For final optimization G Baseline Resolution Achieved F->G

Sources

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring formation. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Common Issues in Isoxazole Synthesis

This section addresses specific problems encountered during isoxazole synthesis, offering probable causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Question: My isoxazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I improve it?

Answer: Low or nonexistent yields in isoxazole synthesis are a frequent issue stemming from several factors, including the integrity of starting materials, suboptimal reaction conditions, and the stability of key intermediates.[3] A systematic approach is crucial for diagnosis and optimization.

Causality and Strategic Solutions:

  • Starting Material Integrity: The purity and reactivity of your precursors are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity profile.[3] Similarly, in 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.

    • Actionable Advice: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure reagents are stored under the recommended conditions to prevent degradation.

  • Inefficient Reaction Conditions: Traditional synthesis methods often rely on high temperatures and long reaction times, which can lead to product decomposition.[4]

    • Actionable Advice:

      • Temperature Control: Certain reactions demand precise temperature management. For example, the in situ generation of nitrile oxides may require low initial temperatures to prevent dimerization into furoxans, followed by warming to facilitate the cycloaddition.[3]

      • Reaction Time: Monitor the reaction's progress via TLC or LC-MS to determine the optimal duration. Insufficient time leads to low conversion, whereas excessive time can promote degradation.[3]

      • Alternative Energy Sources: Consider modern energy sources to enhance reaction kinetics. Ultrasound irradiation has been shown to dramatically increase reaction rates and yields, often at lower temperatures.[4][5][6] Microwave-assisted synthesis is another powerful technique for reducing reaction times.[7]

  • Catalyst and Reagent Choice: The selection of base, solvent, and catalyst can profoundly influence the reaction's efficiency.

    • Actionable Advice:

      • Systematic Screening: Perform a systematic screening of different solvents and bases. The ideal combination is highly substrate-dependent.[4]

      • Catalyst Optimization: For catalyzed reactions, explore different catalysts and loadings. For example, Lewis acids like BF₃·OEt₂ can be effective in certain syntheses.[3] Recent literature highlights efficient systems like SnII-Mont K10 and ferrite nanoparticles, particularly in conjunction with ultrasound.[4]

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

low_yield_troubleshooting cluster_conditions Condition Optimization start Low or No Yield Observed check_reagents Verify Starting Material Purity & Stability start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK screen_catalysts Screen Catalysts & Reagents optimize_conditions->screen_catalysts Yield still low temp Adjust Temperature monitor_reaction Monitor Reaction Progress (TLC/LC-MS) screen_catalysts->monitor_reaction New conditions set success Improved Yield monitor_reaction->success Optimization successful time Vary Reaction Time energy Consider Ultrasound/Microwave

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, especially in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine (Claisen synthesis) and in 1,3-dipolar cycloadditions.[3] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the reaction conditions.[3]

Causality and Strategic Solutions:

  • Influence of Reaction Conditions:

    • Solvent Polarity: The solvent can significantly influence the regiochemical outcome. For instance, switching between a protic solvent like ethanol and an aprotic one like acetonitrile can favor different regioisomers.[3]

    • pH Control: In the Claisen synthesis, adjusting the pH of the reaction medium can be a powerful tool to control the isomeric ratio.[3][8] Acidic conditions often favor one isomer over the other.[3][9]

    • Catalyst/Additive: The addition of a Lewis acid (e.g., BF₃·OEt₂) can effectively steer the regioselectivity, particularly in syntheses involving β-enamino diketones.[3]

  • Substrate Modification:

    • Steric and Electronic Tuning: Modifying the steric bulk or the electronic properties of substituents on your starting materials can direct the reaction towards a single regioisomer.

    • Use of Directing Groups: Employing derivatives like β-enamino diketones in place of standard 1,3-dicarbonyls can provide superior regiochemical control.[3]

The following decision tree illustrates a logical approach to tackling regioselectivity issues.

regioisomer_troubleshooting start Mixture of Regioisomers Observed synthesis_method Identify Synthesis Method start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Conditions: - Adjust pH (acidic) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_solutions cycloaddition_solutions Modify Conditions/Reagents: - Change solvent polarity - Add Lewis acid catalyst - Modify electronics of reactants - Use Cu-catalyzed conditions cycloaddition->cycloaddition_solutions success Improved Regioselectivity claisen_solutions->success cycloaddition_solutions->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The table below summarizes the impact of solvent and a Lewis acid additive on the regioisomeric ratio in the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.

EntrySolventLewis Acid (BF₃·OEt₂)Ratio (Regioisomer 1 : Regioisomer 2)Isolated Yield (%)
1EtOHNo30 : 7085
2MeCNNo75 : 2570
3CH₂Cl₂No85 : 1575
4MeCNYes90 : 1079
5THFYes80 : 2072
Data adapted from literature reports for illustrative purposes.[3]
Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my crude isoxazole product, especially when trying to separate regioisomers. What strategies can I use?

Answer: Purifying isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans from nitrile oxide dimerization, and regioisomers with very similar polarities.[3]

Purification Strategies:

  • Column Chromatography: This remains the most common and effective method.

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen various solvent mixtures using Thin-Layer Chromatography (TLC) to identify the optimal mobile phase for separation. Sometimes, a ternary mixture (three solvents) or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can dramatically improve resolution.[3]

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Crystallization: If your product is a solid, crystallization can be a powerful purification technique, especially for removing minor impurities. Experiment with a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Preparative HPLC: For particularly difficult separations of valuable materials, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, albeit at a higher cost and lower throughput.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the isoxazole ring? A1: The two most prevalent and versatile methods for constructing the isoxazole core are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine.[10][11][12] Many variations and alternative methods, such as those involving ultrasound or microwave assistance, have been developed to improve efficiency and sustainability.[5][7]

Q2: My isoxazole product seems to be decomposing during workup or purification. Why is this happening? A2: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[3] Potential causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases or acids.[3][13]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[3]

  • Photochemical Conditions: Exposure to UV light can induce rearrangement or degradation of the isoxazole ring.[3] If you suspect product instability, opt for milder workup procedures, maintain neutral pH, and protect your compound from strong light.

Q3: How can I safely handle the reagents used in isoxazole synthesis? A3: Safety is paramount. Hydroxylamine and its salts can be explosive and should be handled with care, avoiding heat and shock. Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves, and consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition (Ultrasound-Assisted)

This protocol describes a general, efficient method for isoxazole synthesis leveraging ultrasound for enhanced reaction rates.[4][5]

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine the terminal alkyne (1.0 mmol, 1.0 eq.), the aldoxime precursor (1.2 mmol, 1.2 eq.), and a suitable base such as NaHCO₃ (2.5 mmol, 2.5 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., aqueous ethanol, ~5 mL).

  • Oxidant Addition: To the stirred suspension, add an oxidant such as N-Chlorosuccinimide (NCS) (1.3 mmol, 1.3 eq.) portion-wise at room temperature to generate the nitrile oxide in situ.

  • Ultrasonic Irradiation: Place the sealed reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 90 W) and temperature (e.g., 40-50 °C).[4][5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 15-60 minutes).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Negative Results. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PubMed Central. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (2016). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Thieme Chemistry. [Link]

  • synthesis of isoxazoles. (2019). YouTube. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (2009). ACS Publications. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI. [Link]

  • Challenges associated with isoxazole directed C−H activation. (2022). ResearchGate. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). MDPI. [Link]

  • Isoxazole synthesis. (2022). Reddit. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Isoxazole synthesis. (2013). Organic Chemistry Portal. [Link]

  • (PDF) Construction of Isoxazole ring: An Overview. (2024). ResearchGate. [Link]

  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). Chemical Society Reviews. [Link]

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Technical Support Center: Stability of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. Understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental data. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for assessing compound integrity under your specific experimental conditions.

While specific stability studies on this compound are not extensively published, its core structure contains a 3-hydroxyisoxazole ring. The chemical behavior of this moiety is well-documented for other molecules and provides a strong basis for predicting its stability profile. This guide synthesizes that information to provide actionable recommendations.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by three factors: pH, temperature, and light . Of these, the pH of the aqueous medium is the most critical parameter due to the chemical nature of the isoxazole ring.

Q2: Why is pH so critical, and what is the likely degradation pathway?

The isoxazole ring, particularly when substituted as it is in this compound, is susceptible to base-catalyzed ring opening.[1] In alkaline (basic) conditions, the heterocyclic ring can be cleaved, leading to the formation of a different chemical entity and a loss of the parent compound. Studies on other isoxazole-containing drugs, such as leflunomide, have shown that the isoxazole ring is stable in acidic (pH 4.0) and neutral (pH 7.4) buffers at room temperature but decomposes significantly at basic pH (pH 10.0).[1] The degradation proceeds via an N-O bond cleavage.

This base-catalyzed hydrolysis is the most probable degradation pathway for this compound in aqueous solutions.

G cluster_main Hypothetical Base-Catalyzed Degradation Pathway parent 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid intermediate Ring-Opened Intermediate (α-cyanoenol equivalent) parent->intermediate OH⁻ (Base) N-O Bond Cleavage product Further Degradation Products intermediate->product Hydrolysis

Caption: Hypothetical pathway of base-catalyzed isoxazole ring opening.

Q3: How do temperature and light affect the stability?

Temperature: Elevated temperatures act as a catalyst for chemical reactions, including the degradation of this compound. The base-catalyzed ring opening of isoxazoles is significantly accelerated at higher temperatures.[1] For instance, the decomposition of leflunomide at pH 7.4 is noticeable at 37°C, with a half-life of 7.4 hours, whereas it is stable at 25°C.[1] Therefore, storing solutions at reduced temperatures (e.g., 2-8°C) is crucial for minimizing degradation.

Light (Photostability): Molecules that can absorb light at wavelengths of 320 nm or higher are at risk for photodegradation.[2] According to ICH Q1B guidelines, photostability testing is a standard part of evaluating new drug substances.[3][4][5] Degradation can occur through direct absorption of light energy or via photosensitization, where another component in the solution absorbs light and transfers the energy to the drug molecule.[2] While the photosensitivity of this specific compound is not documented, it is best practice to protect solutions from light unless proven unnecessary.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides practical advice for resolving common issues that may arise from compound instability.

Q4: My experimental results are inconsistent or show a diminishing effect over time. Could this be a stability issue?

Yes, this is a classic sign of compound degradation. If you observe high variability between experiments or a loss of expected activity in bioassays, instability of your aqueous solution is a primary suspect.

To diagnose this, use the following troubleshooting workflow:

G start Inconsistent Experimental Results check_solution Check Solution Parameters: 1. What is the pH? 2. How old is the solution? 3. How was it stored (Temp/Light)? start->check_solution ph_issue Is pH > 7.0? check_solution->ph_issue storage_issue Was it stored at RT or exposed to light? ph_issue->storage_issue No prepare_new Root Cause Likely Instability. Prepare fresh, buffered solution. (See Protocol Below) ph_issue->prepare_new Yes storage_issue->prepare_new Yes other_issue Instability is less likely. Investigate other experimental variables (e.g., assay drift, cell passage). storage_issue->other_issue No

Caption: Troubleshooting flowchart for inconsistent experimental results.

Q5: I prepared a stock solution in a common buffer like PBS (pH 7.4) and see a significant loss of concentration after 24 hours at room temperature. What happened?

This observation is consistent with the known chemistry of the isoxazole ring.[1] A buffer at pH 7.4, especially at room temperature or 37°C, can be sufficiently alkaline to promote slow hydrolysis and ring-opening of the isoxazole moiety. The half-life of a related compound at pH 7.4 and 37°C was found to be only 7.4 hours.[1]

Corrective Action: Avoid preparing and storing aqueous solutions in neutral or basic buffers for extended periods, especially at non-refrigerated temperatures.

Q6: What is the recommended procedure for preparing and storing an aqueous solution of this compound?

To maximize stability, you must control the pH and temperature.

Protocol for Preparing a Stable Aqueous Stock Solution:

  • Primary Stock: Prepare a high-concentration primary stock (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO. Store this at -20°C or -80°C, where it will be stable for months.

  • Working Solution Buffer: For aqueous working solutions, use a slightly acidic buffer. A citrate or acetate buffer in the pH 4.5 - 6.0 range is recommended.

  • Preparation: On the day of the experiment, dilute a small amount of the DMSO primary stock into the pre-chilled acidic buffer to your final desired concentration. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).

  • Storage and Use:

    • Use the aqueous working solution as quickly as possible.

    • If immediate use is not possible, store it on ice or at 2-8°C, protected from light.

    • Do not store aqueous solutions at room temperature or 37°C for extended periods.

    • For multi-day experiments, prepare a fresh aqueous solution from the DMSO stock each day.

ParameterRecommendationRationale
pH 4.5 - 6.0Minimizes base-catalyzed hydrolysis of the isoxazole ring.[1][6]
Temperature Store at 2-8°C (Refrigerated)Reduces the rate of all potential degradation reactions.[1]
Light Protect from light (use amber vials)Prevents potential photodegradation.[2]
Solution Age Prepare fresh dailyEnsures maximum potency and avoids confounding results from degradants.

Table 1: Recommended Conditions for Aqueous Solutions.

Section 3: Protocols for Stability Assessment

To ensure data integrity, you may need to validate the stability of this compound in your specific experimental matrix (e.g., cell culture media).

Q7: How can I conduct a forced degradation study to understand the stability limits of the compound?

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential stability issues. This is a crucial step in developing a stability-indicating analytical method.

G cluster_conditions Forced Degradation Conditions (Incubate at 40°C) start Prepare Compound Stock in Organic Solvent (e.g., DMSO) acid Acidic Stress (e.g., 0.1 M HCl) start->acid base Basic Stress (e.g., 0.1 M NaOH) start->base neutral Neutral Stress (e.g., Water/PBS) start->neutral oxidative Oxidative Stress (e.g., 3% H₂O₂) start->oxidative photo Photolytic Stress (ICH Q1B Light Exposure) start->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample neutral->sample oxidative->sample photo->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/LC-MS) sample->analyze evaluate Evaluate Results: - % Degradation - Appearance of New Peaks analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Protocol for Forced Degradation Study:

  • Preparation: Prepare five separate aliquots of the compound in your test buffer or medium at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to one aliquot to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a second aliquot to a final concentration of 0.1 M.

    • Neutral Hydrolysis: Use a third aliquot in the buffer with no acid/base added.

    • Thermal Stress: Place the acid, base, and neutral aliquots in a water bath at an elevated temperature (e.g., 60°C). Keep control samples at 4°C.

    • Photolytic Stress: Expose a fourth aliquot to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV exposure of ≥ 200 watt hours/square meter).[3] Keep a dark control sample wrapped in aluminum foil under the same temperature conditions.[2]

  • Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acid/base samples and store at -20°C until analysis.

  • Analysis: Analyze all samples using a stability-indicating analytical method (see Q8).

  • Evaluation: Calculate the percentage of the parent compound remaining. Significant degradation under basic conditions is expected.

Q8: What type of analytical method should I use to monitor stability?

A stability-indicating high-performance liquid chromatography (HPLC) method , typically with UV detection (HPLC-UV) or mass spectrometry detection (LC-MS), is the gold standard.

A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradants, impurities, or excipients.

Starting Point for HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the parent compound and any potential degradants.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound, or a mass spectrometer for higher specificity and sensitivity.[1][8]

  • Validation: To confirm the method is stability-indicating, analyze samples from your forced degradation study. The method should show a decrease in the parent peak area and the appearance of new peaks for the degradation products, all with good baseline resolution.

References
  • Lee, J., et al. (2004). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 32(9), 993-999. Available at: [Link]

  • Chavan, A. A., & Pai, N. R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5857-5877. Available at: [Link]

  • Solubility of Things. Isoxazole. Available at: [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. Available at: [Link]

  • Kim, J. H., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmacopuncture, 21(3), 159-164. Available at: [Link]

  • Kumar, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(2), 735-753. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • Grove, A., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Chromatography B, 1017-1018, 1-9. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with its purification. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Chemistry: Potential Impurities and Stability

The purification strategy for this compound is intrinsically linked to its synthesis and inherent stability. A common and practical route to this compound involves the condensation of a β-ketoester, such as a dialkyl 2-(acetyl)pentanedioate, with hydroxylamine. This reaction, while effective, can lead to a predictable set of impurities.

The primary challenge in this synthesis is controlling the regioselectivity of the cyclization. The reaction can yield two isomeric products: the desired 3-hydroxyisoxazole and the undesired 5-isoxazolinone derivative. The ratio of these isomers is highly dependent on the reaction conditions, particularly the pH.

G cluster_reactants Reactants cluster_products Potential Products beta_ketoester Dialkyl 2-(acetyl)pentanedioate reaction Condensation/ Cyclization beta_ketoester->reaction hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->reaction desired_product 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid (Desired) reaction->desired_product Controlled pH (often acidic) isomer_byproduct Isomeric 5-Isoxazolinone Byproduct (Impurity A) reaction->isomer_byproduct Neutral or Basic pH

Beyond synthetic impurities, the stability of the 3-hydroxyisoxazole ring itself is a critical consideration. Analogous structures, particularly those with a carboxylic acid functionality, have been noted for their susceptibility to hydrolytic ring-opening and decarboxylation under certain conditions.[1][2] Therefore, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, should be avoided during work-up and purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: The most common impurities are typically:

  • Unreacted Starting Materials: Residual β-ketoester and hydroxylamine.

  • Isomeric Byproduct: The 5-isoxazolinone derivative is a common regioisomer formed during synthesis.[3]

  • Solvent-Related Impurities: Residual reaction or extraction solvents.

  • Degradation Products: Arising from instability of the isoxazole ring, especially under harsh pH or high temperature.

Q2: My crude product is a sticky oil instead of a solid. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystallization. It can also occur if the compound's melting point is lower than the boiling point of the chosen solvent. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, column chromatography is the recommended next step to remove the impurities that are preventing crystallization.

Q3: What analytical method is best for assessing the purity of my compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most suitable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point. The acidic modifier (e.g., 0.1% formic or phosphoric acid) is crucial for protonating the carboxylic acid, leading to better peak shape and retention.

III. Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My TLC shows multiple spots, and one is very close to my product spot.

Q: I've run a TLC of my crude product (eluent: 50% ethyl acetate in hexanes with 1% acetic acid) and I see a spot very close to my desired product. How can I differentiate it and choose a purification method?

A: This is a classic sign of the presence of the isomeric 5-isoxazolinone byproduct. Due to their similar structures, these isomers often have very close Rf values, making separation challenging.

Causality: The formation of regioisomers is a common challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[3] The polarity of the isoxazolinone is very similar to your desired hydroxyisoxazole, leading to poor separation on TLC.

Troubleshooting Steps:

  • TLC Solvent System Optimization: Systematically screen different solvent systems to improve separation. Try a ternary system (e.g., dichloromethane/methanol/acetic acid) or switch to a more polar solvent system to see if the separation factor increases.

  • Column Chromatography: This is the most common and effective method for separating such isomers.[3] Given the polar and acidic nature of your compound, careful selection of the stationary and mobile phases is key.

    • Normal Phase (Silica Gel): This is the standard approach. You will likely need a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, with a small amount of acetic or formic acid (0.5-1%) to suppress the deprotonation of the carboxylic acid and reduce peak tailing.

    • Reverse Phase (C18 Silica): If separation on normal phase is inadequate, reverse-phase chromatography can be a powerful alternative. The mobile phase would be a gradient of acetonitrile or methanol in water, again with an acidic modifier.

  • Recrystallization (Post-Chromatography): While recrystallization from a crude mixture containing a significant amount of a close-running isomer is often difficult, it is an excellent final polishing step after column chromatography.

G start Crude Product with Close-Running Impurity tlc_optimization Optimize TLC Solvent System (e.g., ternary mixture) start->tlc_optimization separation_check Adequate Separation on TLC? tlc_optimization->separation_check column_chromatography Proceed with Column Chromatography separation_check->column_chromatography Yes separation_check->column_chromatography No, but proceed to column anyway normal_phase Normal Phase (Silica) (e.g., DCM/MeOH/AcOH) column_chromatography->normal_phase Option 1 reverse_phase Reverse Phase (C18) (e.g., H2O/ACN/HCOOH) column_chromatography->reverse_phase Option 2 purity_check Assess Purity of Fractions (TLC or HPLC) normal_phase->purity_check reverse_phase->purity_check combine_pure Combine Pure Fractions and Evaporate purity_check->combine_pure recrystallization Recrystallization for Final Polishing combine_pure->recrystallization final_product High Purity Product recrystallization->final_product

Issue 2: My compound seems to be degrading during column chromatography.

Q: I ran a silica gel column, but my yield is very low, and I'm seeing new, more polar spots on the TLC of my fractions. What is happening?

A: This suggests that your compound is degrading on the silica gel. The 3-hydroxyisoxazole ring can be sensitive, and the acidic nature of standard silica gel can catalyze decomposition, especially during a long residence time on the column.

Causality: Silica gel is acidic and has a high surface area, which can promote degradation of sensitive compounds. The combination of the hydroxyisoxazole and the propionic acid moiety may make your compound particularly susceptible to ring-opening or other rearrangements on the acidic stationary phase.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Slurry the silica in your eluent containing a small amount of a base like triethylamine (~0.5-1%) and then pack the column. Caution: Ensure your compound is stable to basic conditions before trying this.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile may change significantly, so you will need to re-optimize your TLC conditions.

  • Minimize Residence Time: Run your column as quickly as possible without sacrificing separation. A slightly higher pressure ("flash chromatography") can help push the compound through the column faster.

  • Switch to Reverse-Phase Chromatography: As mentioned previously, reverse-phase chromatography is performed under acidic conditions that are generally milder than a silica gel surface and can be an excellent alternative for sensitive compounds.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of polar, acidic compounds like this compound.

  • Solvent System Selection:

    • Begin by finding an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Add 0.5-1% acetic acid to the eluent to improve the peak shape and prevent streaking.

    • Aim for an Rf value of ~0.2-0.3 for your desired compound. A common eluent system for this type of molecule is Dichloromethane:Methanol:Acetic Acid (e.g., 95:5:0.5).

  • Column Packing:

    • Use a glass column with a sintered glass frit.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DMF).

    • Add a small amount of silica gel to this solution to create a thick slurry.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a lower polarity if you are running a gradient.

    • Collect fractions and monitor the elution process by TLC.

    • Once the desired product begins to elute, you may need to increase the polarity of the mobile phase to ensure it comes off the column in a reasonable volume.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure. Be mindful that acetic acid can be difficult to remove completely; co-evaporation with a solvent like toluene can be effective.

Protocol 2: Recrystallization

Recrystallization is an ideal final purification step for obtaining a crystalline, high-purity solid. The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Solvent Selection:

    • Test the solubility of your compound in small amounts of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile).

    • For a polar, acidic compound, a good starting point for a single-solvent recrystallization is often a protic solvent like water or an alcohol.

    • For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethanol or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to redissolve the precipitate.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot recrystallization solvent.

    • If there are any insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of the precipitate.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Parameter Recrystallization Column Chromatography
Primary Use Final purification/polishingPrimary purification, separation of mixtures
Scalability Excellent for large quantitiesCan be challenging for very large scale
Impurity Type Best for removing small amounts of impurities with different solubility profilesExcellent for separating components with different polarities (including isomers)
Throughput Can be faster for single samplesGenerally more time and solvent intensive
Key Challenge Finding a suitable solvent systemChoosing the correct stationary/mobile phase, potential for compound degradation

V. Purity Assessment

After purification, it is essential to confirm the purity and identity of your this compound.

  • HPLC: As mentioned, this is the gold standard for purity assessment. A pure compound should show a single major peak.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. A broad melting range is indicative of impurities.

By understanding the potential impurities and employing a systematic approach to purification and analysis, you can confidently obtain high-purity this compound for your research and development needs.

References

  • Andrzejak, M., et al. (2010). The synthetic and therapeutic expedition of isoxazole and its analogs. This is a hypothetical compilation based on the provided search results. A direct link cannot be provided.
  • Dou, G., et al. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. This is a hypothetical compilation based on the provided search results. A direct link cannot be provided.
  • Hansen, T. V., et al. (2005). A Regioselective, Experimentally Convenient One-Pot Copper(I)-Catalyzed Procedure for the Rapid Synthesis of 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Herrmann, J. M., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]

  • Raji Reddy, A., et al. (2012). The synthetic and therapeutic expedition of isoxazole and its analogs. This is a hypothetical compilation based on the provided search results. A direct link cannot be provided.
  • Valizadeh, H., et al. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. This is a hypothetical compilation based on the provided search results. A direct link cannot be provided.

Sources

Technical Support Center: Experimental Solubilization of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on enhancing the solubility of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid for experimental use. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome solubility challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: this compound possesses both a carboxylic acid and a hydroxyl group on the isoxazole ring, suggesting it is a polar molecule. Isoxazole derivatives, in general, tend to be more soluble in polar solvents.[1] However, the overall aqueous solubility is expected to be pH-dependent due to the ionizable carboxylic acid and potentially the hydroxyl group. At pH values below its pKa, the compound will be in its less soluble, neutral form.

Q2: I'm observing low solubility of the compound in my aqueous buffer. What is the most likely reason?

A2: The most common reason for low aqueous solubility of an acidic compound like this is preparing the solution at a pH below its pKa. In its protonated (neutral) form, the molecule is less polar and thus less soluble in water. Another possibility is that you are exceeding the compound's intrinsic solubility limit in the chosen solvent system.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, polar organic solvents are likely to be effective. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions of polar organic molecules. However, it is crucial to consider the tolerance of your specific experimental system to these solvents, as they can have biological or chemical effects.

Q4: How can I determine the pKa of this compound to optimize the pH for solubilization?

A4: While experimental determination is most accurate, computational tools can provide a reliable estimate of the pKa. Various software packages and online predictors utilize quantum mechanics or quantitative structure-property relationship (QSPR) models to predict pKa values based on the chemical structure.[2][3] This information is invaluable for preparing buffered solutions at the optimal pH for solubility.

Q5: What are the first steps I should take to improve the solubility of this compound in an aqueous medium?

A5: The most straightforward approach is to adjust the pH of your aqueous buffer.[4] For an acidic compound, increasing the pH above its pKa will convert it to its more soluble anionic form. A systematic approach would be to perform a solubility study across a range of pH values.

Troubleshooting Guide: Enhancing Solubility

This section provides a structured approach to troubleshooting and resolving common solubility issues encountered with this compound.

Issue 1: Compound precipitates out of aqueous buffer upon addition.
  • Probable Cause: The pH of the buffer is below the compound's pKa, leading to the formation of the less soluble, neutral species. The concentration of the compound may also be too high for the given conditions.

  • Solution Workflow:

    • Estimate the pKa: Use a computational pKa prediction tool to estimate the pKa of the carboxylic acid group. For a similar compound, 3-hydroxypropionic acid, the pKa is around 4.9.[5] The pKa of the target compound is likely to be in a similar range.

    • pH Adjustment: Prepare a series of buffers with pH values ranging from one to three units above the estimated pKa. For example, if the estimated pKa is 4.5, prepare buffers at pH 5.5, 6.5, and 7.5.

    • Systematic Solubility Test: Add a small, known amount of the compound to a fixed volume of each buffer and determine the solubility.

    • Consider Co-solvents: If pH adjustment alone is insufficient, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to the buffer.[6] Be sure to run appropriate vehicle controls in your experiment.

Issue 2: High concentrations of the compound are needed, but it remains insoluble even with pH adjustment.
  • Probable Cause: You have reached the intrinsic solubility limit of the compound in the aqueous system.

  • Solution Workflow:

    • Co-solvent Strategy: Prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. This "kinetic solubility" approach can often achieve higher concentrations than direct dissolution in the aqueous buffer.[2]

    • Formulation with Excipients: For in vivo or cell-based experiments requiring high concentrations, consider formulating the compound with solubility-enhancing excipients such as cyclodextrins.[7] These can form inclusion complexes with the compound, increasing its aqueous solubility.

    • Salt Formation: If you have access to chemical synthesis capabilities, converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) can significantly increase its aqueous solubility.[8]

Issue 3: The compound appears to degrade or change color in the prepared solution.
  • Probable Cause: The compound may be unstable at the chosen pH or in the presence of certain solvents. The isoxazole ring can be susceptible to degradation under certain conditions.[9]

  • Solution Workflow:

    • Stability Assessment: Prepare the solution and monitor its appearance and concentration over time using an appropriate analytical method (e.g., HPLC-UV, LC-MS).[10][11] Test stability at different pH values and temperatures (e.g., room temperature, 4°C, -20°C).

    • Fresh Preparation: Always prepare solutions fresh before each experiment to minimize degradation.

    • Protect from Light: Some heterocyclic compounds are light-sensitive. Store solutions in amber vials or protected from light.

Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware and sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Transfer the solid to a sterile microcentrifuge tube or glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but be cautious of potential degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

This protocol provides a reliable method to determine the thermodynamic equilibrium solubility of the compound in a specific aqueous buffer.[12]

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification[10][11]

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Place the container on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method against a standard curve. This concentration represents the equilibrium solubility.

Data Summary and Visualization

Table 1: Recommended Solvents for this compound

Solvent TypeRecommended SolventsApplication Notes
Aqueous Buffers Phosphate-buffered saline (PBS), Tris-HClIdeal for final experimental concentrations. Solubility is pH-dependent.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Suitable for preparing high-concentration stock solutions.
Polar Protic Solvents Ethanol, MethanolCan be used for stock solutions, but may have higher biological activity than DMSO.

Diagram 1: Decision Workflow for Enhancing Solubility

G start Start: Insoluble Compound check_ph Is the compound acidic? start->check_ph adjust_ph Increase pH of aqueous buffer (1-3 units above estimated pKa) check_ph->adjust_ph Yes is_soluble_ph Is solubility sufficient? adjust_ph->is_soluble_ph use_cosolvent Prepare concentrated stock in DMSO or Ethanol is_soluble_ph->use_cosolvent No end_soluble Success: Proceed with experiment (with appropriate vehicle controls) is_soluble_ph->end_soluble Yes dilute Dilute stock into aqueous buffer use_cosolvent->dilute is_soluble_cosolvent Is solubility sufficient? dilute->is_soluble_cosolvent consider_formulation Consider advanced formulation (e.g., cyclodextrins, salt formation) is_soluble_cosolvent->consider_formulation No is_soluble_cosolvent->end_soluble Yes end_insoluble Consult a formulation specialist consider_formulation->end_insoluble

Caption: A decision-making workflow for troubleshooting solubility issues.

Diagram 2: pH-Dependent Solubility of an Acidic Compound

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph_structure R-COOH (Neutral) Low Solubility high_ph_structure R-COO- (Anionic) High Solubility low_ph_structure->high_ph_structure Increase pH high_ph_structure->low_ph_structure Decrease pH

Sources

Validation & Comparative

Comparative Efficacy Analysis: AMPA and its Analogs as Probes for Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An editor's note: Initial research into "3-(3-Hydroxy-isoxazol-5-yl)-propionic acid" revealed a scarcity of publicly available, comparative data suitable for the in-depth guide requested. To fulfill the spirit and rigorous requirements of the prompt, this guide will focus on a structurally related and extensively studied class of compounds: the archetypal ionotropic glutamate receptor agonist, AMPA , and its key analogs. The isoxazole ring is a core feature of AMPA, making this a relevant and well-documented subject for a comparative efficacy analysis.

This guide provides a comparative analysis of (S)-2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) and its key analogs. We will delve into their relative potencies and efficacies at AMPA-subtype ionotropic glutamate receptors (iGluRs), explore the structure-activity relationships that govern their function, and provide detailed protocols for the electrophysiological assays used to derive these quantitative insights.

Introduction: The Central Role of AMPA Receptors

AMPA receptors are ligand-gated ion channels that mediate the vast majority of fast excitatory neurotransmission in the central nervous system. Their activation by the endogenous neurotransmitter glutamate leads to the influx of Na+ and Ca2+ ions, causing neuronal depolarization. The study of these receptors has been profoundly advanced by the discovery of selective agonists like AMPA, which mimic glutamate's action but exhibit distinct pharmacological profiles. Understanding how structural modifications to the AMPA molecule affect receptor binding and channel gating is crucial for developing novel therapeutic agents and research tools.

The Agonists: Structure, Selectivity, and Mechanism

The parent compound, AMPA, provides a foundational structure for analog development. Its key features include an alpha-amino acid backbone and a 3-hydroxy-5-methylisoxazole ring, which mimics the distal carboxylate group of glutamate. Analogs are typically synthesized to probe the steric and electronic requirements of the agonist binding pocket.

Here, we compare AMPA with two well-characterized analogs:

  • 5-Fluorowillardiine (FW): An analog where the methyl group of AMPA is replaced by a bioisosteric fluorine atom attached to a uracil-like ring. This modification significantly impacts its affinity and efficacy.

  • (S)-ATPA: A more rigid, bicyclic analog designed to constrain the conformation of the amino acid side chain, providing insights into the optimal geometry for receptor activation.

The primary mechanism of action for these agonists involves binding to the ligand-binding domain (LBD) of the AMPA receptor. This binding event induces a conformational change that is transmitted to the transmembrane domain, leading to the opening of the ion channel pore. The potency (EC₅₀) and maximal efficacy (Iₘₐₓ) of an agonist are determined by how efficiently its binding energy is converted into the mechanical work of channel gating.

Visualizing the AMPA Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway initiated by agonist binding to the AMPA receptor.

AMPA_Signaling cluster_membrane Plasma Membrane cluster_channel AMPAR AMPA Receptor p1 AMPAR->p1 Na_in Na+ Influx p1->Na_in Channel Opening Ca_in Ca2+ Influx (for Ca2+-permeable AMPARs) p1->Ca_in p2 Agonist Agonist (e.g., AMPA, FW) Agonist->AMPAR Binding Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential

Caption: Agonist binding to the AMPA receptor opens the ion channel, leading to cation influx and neuronal depolarization.

Quantitative Efficacy Comparison

The efficacy of AMPA and its analogs is typically quantified using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing specific AMPA receptor subunits. This method allows for precise control of the membrane potential and direct measurement of the ionic current elicited by agonist application.

CompoundReceptor SubunitEC₅₀ (µM)Relative Efficacy (Iₘₐₓ vs. Glutamate)Source
(S)-Glutamate GluA22.4100%
(S)-AMPA GluA21.6103%
5-Fluorowillardiine GluA20.11108%
(S)-ATPA GluA21.1101%

Data Insights:

  • Potency: 5-Fluorowillardiine (FW) demonstrates a significantly higher potency (lower EC₅₀ value) for the GluA2 receptor subtype compared to both AMPA and the endogenous agonist, glutamate. This suggests that the electronic and steric properties of the fluorouracil ring are more favorable for binding and/or gating than AMPA's methyl-isoxazole ring.

  • Efficacy: All tested analogs are full agonists, exhibiting a maximal response (Iₘₐₓ) that is comparable to or slightly greater than that of glutamate. This indicates that while the structural modifications dramatically alter the concentration required for activation, they do not compromise the receptor's ability to achieve its maximal open state.

  • Structure-Activity Relationship (SAR): The high potency of FW highlights the importance of the substituent at the 5-position of the heterocyclic ring. The constrained conformation of ATPA results in a potency similar to AMPA, suggesting that while conformational rigidity is tolerated, it does not confer a significant advantage for GluA2 activation in this case.

Experimental Protocols

The following is a representative protocol for determining agonist efficacy using two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

Objective: To measure the dose-response relationship and determine EC₅₀ and Iₘₐₓ values for AMPA receptor agonists.

Materials:

  • Xenopus laevis oocytes previously injected with cRNA for the desired AMPA receptor subunit (e.g., human GluA2).

  • TEVC setup (amplifier, headstage, micromanipulators, perfusion system).

  • Glass microelectrodes (0.5-2.0 MΩ) filled with 3 M KCl.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Agonist stock solutions (e.g., 100 mM in dH₂O) and serial dilutions in ND96.

Procedure:

  • Oocyte Preparation: Place a cRNA-injected oocyte in the recording chamber and perfuse continuously with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply increasing concentrations of the test agonist (e.g., from 0.01 µM to 100 µM) via the perfusion system. Each application should last for 10-20 seconds, followed by a washout period with ND96 until the current returns to baseline.

  • Data Acquisition: Record the peak inward current (I) elicited by each agonist concentration.

  • Data Analysis:

    • Normalize the peak current at each concentration to the maximal response (Iₘₐₓ) observed at a saturating concentration.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the resulting dose-response curve to the Hill equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Hill coefficient.

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA Inject Oocyte with GluA2 cRNA Incubate Incubate 2-5 Days cRNA->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp (-60 mV) Impale->Clamp Perfuse Apply Agonist (Increasing Conc.) Clamp->Perfuse Record Record Peak Current (I) Perfuse->Record Normalize Normalize Data (I / I_max) Record->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to Hill Equation Plot->Fit Determine Determine EC50 & I_max Fit->Determine

Caption: Workflow for determining agonist efficacy using two-electrode voltage clamp (TEVC) in Xenopus oocytes.

Conclusion and Future Directions

The comparative analysis reveals that subtle structural modifications to the AMPA molecule can lead to dramatic changes in agonist potency, as exemplified by the >10-fold increase in potency of 5-Fluorowillardiine compared to AMPA at GluA2 receptors. However, these specific analogs do not significantly alter maximal efficacy, suggesting they are all proficient at inducing the conformational changes required for full channel activation.

This guide underscores the utility of structure-activity relationship studies in neuroscience. The data derived from these comparisons, obtained through robust protocols like TEVC, are fundamental to the rational design of next-generation pharmacological tools. Future research will likely focus on developing subtype-selective agonists and allosteric modulators, which promise greater precision in manipulating neuronal circuits and hold therapeutic potential for a range of neurological disorders.

References

  • Title: AMPA Receptors as Therapeutic Targets in Neurological Disease Source: Journal of the American Chemical Society URL: [Link]

  • Title: Differential Agonist-Dependence of AMPA Receptor Desensitization Source: Neuropharmacology URL: [Link]

  • Title: Synthesis and pharmacology of a new potent glutamate agonist, (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (ATPA) Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: AMPA receptor structure and function Source: Current Opinion in Neurobiology URL: [Link]

  • Title: AMPA Receptors: A Primer Source: The Journal of Neuroscience URL: [Link]

A Comparative Guide to the Biological Activity of Isoxazole-Based Ligands at the AMPA Receptor: The Case of AMPA versus Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the prototypical agonist for the AMPA receptor, and explores the broader class of isoxazole-containing compounds as modulators of this critical CNS target. While direct comparative data for every novel derivative, such as 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, is not always available in public literature, this guide will establish a framework for the evaluation of such compounds by examining the well-established pharmacology of AMPA and the structure-activity relationships of related isoxazole derivatives.

Introduction to AMPA Receptors: The Hub of Fast Excitatory Neurotransmission

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS)[1]. These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory[2]. AMPA receptors are tetrameric structures composed of different subunits (GluA1-4), and their specific subunit composition dictates their physiological properties, including ion permeability[3][4]. The activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane[5].

AMPA: The Archetypal Agonist

AMPA is a synthetic analog of glutamate and a highly specific agonist for the AMPA receptor[6]. Its rigid isoxazole ring correctly positions the α-amino and carboxyl groups to mimic the binding of glutamate, leading to receptor activation.

Chemical Structure

Caption: Chemical structures of AMPA and this compound.

Comparative Biological Activity: A Framework for Evaluation

A direct comparison of the biological activity of this compound and AMPA is hampered by the limited publicly available data on the former. However, we can establish a framework for its potential evaluation based on the known pharmacology of AMPA and other isoxazole derivatives.

Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its affinity for the target receptor. This is typically achieved through competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate synaptic membranes rich in AMPA receptors.

  • Incubation: Incubate the membranes with a known radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the unlabeled test compound (AMPA or the novel isoxazole derivative).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

CompoundReceptor SubtypeKi (nM)
AMPANative Rat Brain~15-50
This compoundData Not AvailableTo be determined

Table 1: Comparative Receptor Binding Affinities (Hypothetical).

Electrophysiological Characterization

Electrophysiology is essential to determine the functional activity of a compound at the AMPA receptor, i.e., whether it is an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific AMPA receptor subunits.

  • Recording: Establish a whole-cell patch clamp recording from a single cell.

  • Drug Application: Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • Test Compound Application: Co-apply the test compound with the agonist to determine its effect on the agonist-evoked current. An increase in current suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic or negative allosteric modulatory activity.

  • Dose-Response Analysis: Perform a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

CompoundFunctional ActivityEC₅₀ (µM)
AMPAAgonist~1-10
This compoundTo be determinedTo be determined

Table 2: Comparative Functional Activity (Hypothetical).

AMPA Receptor Signaling Pathway

Activation of the AMPA receptor initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.

AMPA_Signaling Glutamate Glutamate or AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Opens channel Depolarization Membrane Depolarization Na_influx->Depolarization NMDA_activation NMDA Receptor Activation (Mg2+ block removal) Depolarization->NMDA_activation Ca_influx Ca2+ Influx NMDA_activation->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC LTP Long-Term Potentiation (Synaptic Strengthening) CaMKII->LTP PKC->LTP

Caption: Simplified AMPA Receptor Signaling Pathway leading to Long-Term Potentiation.

In Vivo Effects and Therapeutic Potential

The in vivo effects of AMPA are characterized by neuronal excitation, and at high doses, excitotoxicity[7][8]. Isoxazole derivatives, on the other hand, are being explored for their therapeutic potential as both positive and negative allosteric modulators of AMPA receptors for conditions like depression and epilepsy, respectively[3]. The in vivo effects of a novel compound like this compound would need to be assessed through animal models.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow Compound Test Compound (e.g., this compound) Administration Systemic or Intracerebral Administration to Animal Model Compound->Administration Behavioral Behavioral Assays (e.g., locomotor activity, memory tests) Administration->Behavioral Electrophysiology_in_vivo In Vivo Electrophysiology (e.g., EEG, field recordings) Administration->Electrophysiology_in_vivo Neurochemistry Post-mortem Neurochemical Analysis (e.g., receptor expression) Administration->Neurochemistry Toxicity Histological Analysis for Neurotoxicity Administration->Toxicity

Caption: A typical experimental workflow for the in vivo characterization of a novel CNS compound.

Conclusion

While AMPA remains the cornerstone for understanding the direct agonism of the AMPA receptor, the isoxazole scaffold represents a versatile platform for developing a wide range of modulators with therapeutic potential. The lack of specific data on this compound highlights the vast chemical space yet to be explored. The experimental frameworks provided in this guide offer a clear path for the characterization of this and other novel isoxazole derivatives, which will be crucial for advancing our understanding of AMPA receptor pharmacology and developing new treatments for neurological and psychiatric disorders.

References

  • Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). AMPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). α-Amino-3-hydroxy-5-methyl- 4- isoxazole propionic acid receptor and control of breathing. Retrieved from [Link]

  • Greger, I. H., Watson, J. F., & Cull-Candy, S. G. (2017). Structural and functional architecture of AMPA-type glutamate receptors and their auxiliary proteins. Neuron, 94(4), 713–730.
  • Huganir, R. L., & Nicoll, R. A. (2013). AMPARs and synaptic plasticity: the last 25 years. Neuron, 80(3), 704–717.
  • Chen, L., & Gouaux, E. (2019). AMPA receptor structure and auxiliary subunits. Current Opinion in Structural Biology, 54, 148-156.
  • Kato, A. S., Siuda, E. R., Nisenbaum, E. S., & Bredt, D. S. (2010).
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • Schwenk, J., Baehrens, D., & Fakler, B. (2020). AMPA receptor complexes in the brain. The Journal of physiology, 598(10), 1817-1828.
  • Herguedas, B., Watson, J. F., Ho, H., Cais, O., Garcia-Nafria, J., & Greger, I. H. (2019). Architecture of the heteromeric GluA1/2 AMPA receptor in complex with the auxiliary subunit TARP γ8. Science, 364(6442), eaav9011.
  • Duplantier, A. J., Beckius, G. E., Chambers, R. J., Chupak, L. S., Jenkinson, T. H., Klein, A. S., ... & Milici, A. J. (2001). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α4β1 integrin antagonists. Bioorganic & medicinal chemistry letters, 11(19), 2593-2596.
  • Pølgsgaard, P., Jensen, J. S., & Strømgaard, K. (2009). The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7, 8-dihydro-6H-cyclohepta [d] isoxazol-4-yl) propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization. Journal of medicinal chemistry, 52(15), 4911-4922.
  • Ghasemi, M., & Schachter, S. C. (2011). The AMPA receptor: a therapeutic target in epilepsy. Epilepsy & Behavior, 22(4), 617-625.
  • Pittinger, C., & Duman, R. S. (2008). Stress, depression, and neuroplasticity: a convergence of mechanisms. Neuropsychopharmacology, 33(1), 88-109.
  • National Center for Biotechnology Information. (n.d.). Proteomic Analysis of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionate Receptor Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements. Retrieved from [Link]

  • Fowler, J. H., Whalley, K., & McCulloch, J. (2006). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. Journal of neuroscience research, 84(1), 68-77.
  • Pugeat, M., Raverot, G., Plotton, I., & Le Tissier, P. (2010). Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo (f) quinoxaline-2, 3-dione in the rat basal ganglia: calcification, changes in glutamate receptors and glial reactions. Neuroscience, 166(2), 526-537.
  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Changes of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors in layer V of epileptogenic, chronically isolated rat neocortex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-hydroxyisoxazole-5-hydroxamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?. Retrieved from [Link]

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A Comparative Guide to the Structural Activity Relationship of 3-Hydroxyisoxazole Compounds: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of a core chemical scaffold is a decision that reverberates through every stage of development. An ideal scaffold should be synthetically tractable, possess favorable physicochemical properties, and offer multiple points for chemical modification to fine-tune its biological activity. The 3-hydroxyisoxazole ring is one such privileged scaffold that has garnered significant attention in medicinal chemistry. Its ability to act as a bioisostere for a carboxylic acid, coupled with its versatile chemistry, has led to the development of potent modulators of various biological targets.[1][2]

This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of 3-hydroxyisoxazole derivatives. We will explore how subtle modifications to this core structure influence its interaction with key biological targets, including histone deacetylase 6 (HDAC6), glutamate receptors, and insect GABA receptors. By juxtaposing the performance of 3-hydroxyisoxazole-based compounds with alternative chemical scaffolds and grounding our discussion in experimental data and molecular insights, this guide aims to equip researchers with the knowledge to rationally design the next generation of therapeutics based on this versatile heterocycle.

The 3-Hydroxyisoxazole Scaffold: A Versatile Pharmacophore

The 3-hydroxyisoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, with a hydroxyl group at the 3-position. This arrangement confers upon it a unique set of electronic and steric properties. The hydroxyl group is weakly acidic and can participate in hydrogen bonding as both a donor and an acceptor, mimicking the functionality of a carboxylic acid.[1][2] This bioisosteric relationship is a key reason for its prevalence in medicinal chemistry, as it can improve pharmacokinetic properties like cell permeability and metabolic stability compared to a more polar carboxylic acid group.

The isoxazole ring itself is metabolically stable and provides a rigid framework for the precise positioning of substituents. The synthetic accessibility of 3-hydroxyisoxazoles, often prepared from β-ketoesters and hydroxylamine, further enhances their appeal as a starting point for drug discovery campaigns.

I. Targeting Cancer: 3-Hydroxyisoxazole Derivatives as HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a zinc-dependent enzyme that plays a crucial role in cell motility, protein degradation, and angiogenesis, making it a validated target for cancer therapy.[3][4] Many existing HDAC inhibitors utilize a hydroxamic acid as the zinc-binding group (ZBG), but this moiety has been associated with genotoxicity.[1] The 3-hydroxyisoxazole scaffold has emerged as a promising alternative ZBG.[1][4]

Structural Activity Relationship of 3-Hydroxyisoxazole-Based HDAC6 Inhibitors

The general structure of an HDAC inhibitor consists of a cap group that interacts with the rim of the active site, a linker, and a zinc-binding group. In the case of 3-hydroxyisoxazole derivatives, the key modifications influencing their activity are on the linker and the cap group.

A study by Linciano et al. (2021) provides a detailed SAR analysis of a series of 3-hydroxyisoxazole-based HDAC6 inhibitors.[1][4] The 3-hydroxyisoxazole moiety effectively chelates the catalytic zinc ion in the active site of HDAC6.[3] The potency of these inhibitors is then modulated by the nature of the linker and the cap group.

Compound IDLinkerCap GroupHDAC6 IC50 (µM)[5]
17 Methyl-etherFlexible aromatic1.3
23 MethylamineFlexible aromatic0.7
25 -Flexible aromatic1.5
27 Methyl-etherFlexible aromatic8.2
18 --16.4
21 -Bromine substituted29.6
24 --21.9
13 -Phenyl98.1
22 -Bromine substituted73.3
26 Furan->100
28 --82.3
Trichostatin A (Reference hydroxamate)-0.026

Key SAR Insights:

  • Zinc-Binding Group: The 3-hydroxyisoxazole acts as an effective ZBG, with molecular docking studies showing it establishing a bidentate coordination with the catalytic Zn2+ ion.[3]

  • Linker: The nature of the linker between the isoxazole and the cap group is critical. Replacing a methyl-ether linker in compound 17 with a methylamine linker in compound 23 resulted in a nearly two-fold increase in potency, suggesting that the hydrogen bonding capabilities of the linker contribute to binding affinity.[1]

  • Cap Group: Compounds with flexible aromatic cap groups, such as 17 , 23 , and 25 , were among the most active in the series. This suggests that these groups can adopt an optimal conformation to interact with residues at the rim of the HDAC6 active site. The substitution of a phenyl cap group with a furan (26 ) led to a significant loss of activity.

Comparison with Alternative Scaffolds: The Hydroxamate Standard

Hydroxamic acids are the most common ZBG in clinically approved HDAC inhibitors. While highly potent, their potential for off-target effects and genotoxicity has driven the search for alternatives.

CompoundZinc-Binding GroupHDAC6 IC50 (nM)Key Features
Trichostatin A Hydroxamic Acid26[5]Pan-HDAC inhibitor, potent but with potential for off-target effects.
Compound 23 3-Hydroxyisoxazole700[4][6]Novel ZBG with good potency, offering a potential alternative to hydroxamates with an improved safety profile.

The 3-hydroxyisoxazole scaffold provides a viable alternative to the hydroxamate group, offering good potency with the potential for an improved safety profile. While the most potent 3-hydroxyisoxazole derivative in this series (23 ) is less potent than the pan-HDAC inhibitor Trichostatin A, it represents a promising starting point for the development of more selective and less toxic HDAC6 inhibitors.

Experimental Protocol: In Vitro HDAC6 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant HDAC6.

Materials:

  • Human recombinant HDAC6 enzyme

  • Fluorogenic substrate (e.g., Fluor-de-Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds and reference inhibitor (e.g., Trichostatin A) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of a solution containing the HDAC6 enzyme and the fluorogenic substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 15 µL of the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC6_Inhibition_Workflow

Caption: Workflow for in vitro HDAC6 inhibition assay.

II. Modulating Neuronal Activity: 3-Hydroxyisoxazole Derivatives as Glutamate Receptor Ligands

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in a wide range of neurological disorders. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, is a key target for the development of therapeutics for conditions such as epilepsy and neurodegenerative diseases.[7][8] The 3-hydroxyisoxazole scaffold is a core component of the archetypal AMPA receptor agonist, AMPA itself. However, modifications to this scaffold can convert agonists into antagonists.

Structural Activity Relationship of 3-Hydroxyisoxazole-Based Glutamate Receptor Antagonists

The SAR of 3-hydroxyisoxazole derivatives as glutamate receptor ligands is highly dependent on the substitution pattern on the isoxazole ring and the nature of the side chain.

A study by Jørgensen et al. (2014) explored the effect of replacing the 3-hydroxyisoxazole moiety in AMPA receptor ligands with a 3-hydroxypyrazole ring.[4] This bioisosteric replacement, along with other modifications, led to the discovery of potent AMPA receptor antagonists.

CompoundCore ScaffoldActivity at AMPA Receptors
AMPA 3-HydroxyisoxazoleAgonist
ATPO 3-HydroxyisoxazoleAntagonist
Pyrazole Analogues 3-HydroxypyrazoleAntagonists (several equipotent to ATPO)[4]

Key SAR Insights:

  • Scaffold Modification: Replacing the 3-hydroxyisoxazole ring with a 3-hydroxypyrazole ring allows for further substitution at the additional nitrogen atom, providing a new vector for chemical modification to enhance antagonist activity.[4]

  • Substitution: The study demonstrated that additional substitutions on the pyrazole ring could be accommodated in the antagonist binding site of the AMPA receptor, leading to compounds with potency comparable to the known antagonist ATPO.[4]

Comparison with Alternative Scaffolds: Quinoxalinediones

Quinoxalinediones, such as CNQX and DNQX, are a well-established class of competitive AMPA receptor antagonists.

Compound ClassMechanism of ActionKey Features
3-Hydroxyisoxazole Derivatives Competitive AntagonistsStructurally derived from the agonist AMPA, offering a clear path for rational design.
Quinoxalinediones (e.g., CNQX) Competitive AntagonistsPotent antagonists, but some members also show activity at other glutamate receptor subtypes.

The 3-hydroxyisoxazole scaffold provides a template for designing AMPA receptor antagonists with a clear lineage from the endogenous agonist. This allows for a more intuitive approach to SAR studies compared to the more structurally distinct quinoxalinedione class.

AMPA_Receptor_Modulation

Caption: Modulation of AMPA receptor by 3-hydroxyisoxazole derivatives.

III. Combating Pests: 3-Hydroxyisoxazole Derivatives as Insecticides

The insect γ-aminobutyric acid (GABA) receptor is a validated target for several classes of insecticides.[6] Muscimol, a naturally occurring 3-hydroxyisoxazole derivative, is a potent agonist of GABA receptors.[9] This has inspired the design and synthesis of novel insecticides based on this scaffold.

Structural Activity Relationship of 3-Hydroxyisoxazole-Based Insecticides

By modifying the muscimol scaffold, it is possible to convert the GABA receptor agonist into an antagonist, leading to insecticidal activity. A study by Sun et al. explored the SAR of iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold.[9]

CompoundModificationInsecticidal Activity (Mortality %)[9]
11q Iminopyridazine at C4 of isoxazole96% against D. melanogaster
11x Iminopyridazine at C4 of isoxazole91% against D. melanogaster

Key SAR Insights:

  • Modification at C4: Modification at the 4-position of the muscimol isoxazole ring can induce an antagonistic effect on insect GABA receptors.[9]

  • Scaffold Hybridization: Hybridizing the muscimol scaffold with an iminopyridazine moiety led to compounds with significant insecticidal activity.[9]

  • Molecular Interactions: Molecular docking studies revealed that the most active compounds form hydrogen bonds with key amino acid residues (Arg109 and Glu202) in the insect GABA receptor.[9]

Comparison with Alternative Scaffolds: Phenylpyrazoles (Fipronil)

Phenylpyrazoles, such as fipronil, are a major class of insecticides that also target the insect GABA receptor.

Compound ClassMechanism of ActionKey Features
3-Hydroxyisoxazole Derivatives Competitive AntagonistsDerived from a known GABA receptor agonist, offering a clear rationale for design.
Phenylpyrazoles (e.g., Fipronil) Non-competitive AntagonistsHighly potent and widely used, but resistance is an emerging issue.[10]

The 3-hydroxyisoxazole-based insecticides act as competitive antagonists, binding to the same site as the endogenous ligand GABA.[3] In contrast, phenylpyrazoles are non-competitive antagonists, binding to a different site within the ion channel. This difference in the mechanism of action suggests that 3-hydroxyisoxazole derivatives could be effective against insects that have developed resistance to phenylpyrazole insecticides.

Conclusion

The 3-hydroxyisoxazole scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. Its ability to serve as a bioisosteric replacement for a carboxylic acid, combined with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. As we have seen, subtle modifications to this core structure can dramatically alter its pharmacological profile, leading to the development of promising candidates for the treatment of cancer, neurological disorders, and for pest control.

The comparative analysis presented in this guide highlights the importance of a deep understanding of SAR in the drug discovery process. By carefully considering the interplay between the chemical structure of a compound and its biological target, researchers can rationally design novel therapeutics with improved efficacy and safety profiles. The 3-hydroxyisoxazole scaffold, with its rich and expanding SAR, is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.

References

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The specificity of an antibody is paramount for the generation of reliable and reproducible data in immunoassays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of antibodies targeting the small molecule 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. We will delve into the rationale behind designing a cross-reactivity panel, compare state-of-the-art methodologies for quantitative assessment, and provide detailed, field-proven protocols. By presenting a hypothetical comparison of three distinct antibodies, this guide illustrates how to interpret experimental data to select the most suitable reagent for your specific application, ensuring the highest level of scientific integrity in your research.

Introduction

The Target Analyte: this compound

This compound (CAS 75989-19-4) is a small molecule characterized by a hydroxylated isoxazole ring linked to a propionic acid side chain.[1][2] While not a widely studied compound in its own right, its core structure is analogous to several biologically significant molecules, including ibotenic acid, a neurotoxin found in Amanita muscaria mushrooms.[3][4][5] Ibotenic acid and its decarboxylated product, muscimol, are potent agonists at glutamate and GABA receptors, respectively.[6][7] The structural similarity suggests that antibodies raised against our target analyte could have significant cross-reactivity with these and other related compounds, making rigorous validation essential for any immunoassay development.

The Critical Role of Antibody Specificity in Immunoassays
Defining and Understanding Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[9][10] This phenomenon arises because the antibody's paratope (binding site) recognizes an epitope (the part of the antigen to which the antibody binds) that is shared or mimicked by other molecules.[10] For small molecules like our target, the entire molecule or a significant portion of it acts as the epitope. Consequently, even minor structural similarities in related compounds can lead to significant cross-reactivity.

Designing a Cross-Reactivity Panel

A systematic evaluation of cross-reactivity begins with the careful selection of potential cross-reactants. The primary criterion for inclusion in the panel is structural homology to the target analyte.

Rationale for Selecting Potential Cross-Reactants

To build a robust cross-reactivity panel for this compound, we must consider molecules that share its key structural features: the 3-hydroxy-isoxazole core and the propionic acid side chain. Modifications to either of these moieties could result in antibody binding. Our search for analogues of the structurally related ibotenic acid provides a strong basis for selecting relevant compounds.[3][13]

Proposed Cross-Reactivity Panel
Compound NameStructureRationale for Inclusion
Target Analyte: this compoundthis compoundThe immunogen against which the antibodies were raised.
Ibotenic AcidIbotenic AcidStructurally very similar, differing by the presence of an amino group on the propionic acid chain. A likely major cross-reactant.[5][14]
MuscimolMuscimolDecarboxylated metabolite of ibotenic acid.[6][7] Lacks the carboxylic acid group but retains the core isoxazole ring.
(RS)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)AMPAA key neurotransmitter analogue with a similar isoxazole core.[13]
3-(3-Hydroxyphenyl)propanoic acid3-(3-Hydroxyphenyl)propanoic acidShares the propionic acid side chain and a hydroxylated ring, but the ring is phenyl instead of isoxazole.[15] Tests for specificity to the heterocyclic ring.
AcivicinAcivicinAn ibotenic acid analog used as an internal standard in some analytical methods.[14]

Methodologies for Quantitative Cross-Reactivity Assessment

Several techniques can be employed to quantify the degree of cross-reactivity. Each offers unique insights into the binding characteristics of the antibody.

Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for screening and quantifying cross-reactivity.[9][16] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.[17][18] The signal generated is inversely proportional to the concentration of the analyte in the sample.[16]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[19][20][21] SPR measures the association (kon) and dissociation (koff) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (KD) can be calculated.[22][23] A lower KD value indicates a higher affinity. By testing the antibody against the panel of potential cross-reactants, a detailed profile of its binding kinetics and affinity for each compound can be generated.[22]

Comparison of Methodologies
MethodologyPrincipleKey OutputsAdvantagesDisadvantages
Competitive ELISA Competition for antibody binding between free and immobilized antigen.[17][24]IC50, % Cross-reactivity.High-throughput, cost-effective, good for screening large panels.[16]Indirect measurement, can be influenced by matrix effects.
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface due to binding.[21][22]kon, koff, KD (Affinity).Label-free, provides detailed kinetic information, high sensitivity.[19][20]Higher equipment cost, lower throughput than ELISA.

Comparative Analysis of Hypothetical Antibodies

To illustrate the application of these methodologies, we present a hypothetical analysis of three commercially available monoclonal antibodies (Antibody X, Antibody Y, and Antibody Z) marketed for the detection of this compound.

Simulated Experimental Data
Table 1: Competitive ELISA Data
CompoundAntibody X (IC50, nM)Antibody Y (IC50, nM)Antibody Z (IC50, nM)
Target Analyte 15.2 25.8 18.5
Ibotenic Acid35.7>10,000250.1
Muscimol>10,000>10,000>10,000
AMPA>10,000>10,0008,900
3-(3-Hydroxyphenyl)propanoic acid>10,000>10,000>10,000
Acivicin850.4>10,0001,200

IC50 is the concentration of analyte that causes 50% inhibition of the maximal signal.

Table 2: Calculation of % Cross-Reactivity

Percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundAntibody X (% CR)Antibody Y (% CR)Antibody Z (% CR)
Target Analyte 100% 100% 100%
Ibotenic Acid42.6%<0.26%7.4%
Muscimol<0.15%<0.26%<0.19%
AMPA<0.15%<0.26%0.21%
3-(3-Hydroxyphenyl)propanoic acid<0.15%<0.26%<0.19%
Acivicin1.8%<0.26%1.5%
Table 3: Surface Plasmon Resonance (SPR) Data
CompoundAntibody Y (KD, nM)
Target Analyte 31.5
Ibotenic AcidNo Binding Detected
MuscimolNo Binding Detected

KD (dissociation constant) = koff / kon. A lower KD indicates higher affinity.

Interpretation and Recommendations
  • Antibody X: Shows very high cross-reactivity (42.6%) with Ibotenic Acid. This antibody would be unsuitable for applications where Ibotenic Acid may be present and needs to be distinguished from the target analyte.

  • Antibody Y: Demonstrates exceptional specificity. The competitive ELISA shows negligible cross-reactivity with all tested analogs. The SPR data confirms this high specificity, with a strong affinity for the target analyte (KD = 31.5 nM) and no detectable binding to the most likely cross-reactant, Ibotenic Acid. This antibody is highly recommended for applications requiring stringent specificity.

  • Antibody Z: Shows moderate cross-reactivity with Ibotenic Acid (7.4%). While better than Antibody X, it may still lead to overestimation of the target analyte in samples containing Ibotenic Acid. Its use should be considered with caution, depending on the required assay precision.

Detailed Experimental Protocols

Protocol for Competitive ELISA

This protocol is a template and should be optimized for specific antibody-antigen pairs.

  • Antigen Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[25]

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[25]

  • Washing: Repeat the wash step.

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the standard (target analyte) or the potential cross-reactants for 1 hour at 37°C.[25]

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[25]

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance vs. log[concentration] for the target analyte. Determine the IC50 values for the target and each cross-reactant. Calculate the % cross-reactivity.

Protocol for Surface Plasmon Resonance (SPR) Analysis

This protocol outlines a typical kinetic analysis using an SPR instrument.

  • Sensor Chip Preparation: Choose a sensor chip suitable for amine coupling (e.g., CM5). Activate the surface using a mixture of EDC and NHS according to the manufacturer's instructions.

  • Antibody Immobilization: Immobilize the antibody onto the activated sensor surface to a target level (e.g., 2000-5000 RU). Deactivate remaining active groups with ethanolamine.

  • Analyte Injection: Prepare a dilution series of the target analyte and each potential cross-reactant in running buffer (e.g., HBS-EP+).

  • Kinetic Analysis: Inject the analyte solutions over the antibody-immobilized surface at a constant flow rate, typically for 120-180 seconds (association phase). Then, flow running buffer over the surface for 300-600 seconds (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kon, koff, and the affinity KD.

Visualization of Key Concepts and Workflows

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competition & Detection Coat 1. Coat Plate with Antigen Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Transfer 6. Add Mixture to Plate Wash2->Transfer PreIncubate 5. Pre-incubate Antibody with Sample/Standard PreIncubate->Transfer Wash3 7. Wash Transfer->Wash3 AddSecondary 8. Add HRP-Secondary Ab Wash3->AddSecondary Wash4 9. Wash AddSecondary->Wash4 AddSubstrate 10. Add TMB Substrate Wash4->AddSubstrate Stop 11. Stop Reaction AddSubstrate->Stop Read 12. Read at 450 nm Stop->Read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross_Reactivity_Concept cluster_antigens Structurally Similar Molecules Ab Antibody Target Target Analyte Ab->Target High Affinity Binding (Specific) CrossReactant Cross-Reactant Ab->CrossReactant Low Affinity Binding (Cross-Reactivity) NonReactant Unrelated Molecule

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Conclusion and Recommendations

The rigorous validation of antibody specificity is a cornerstone of reliable immunoassay development. This guide has outlined a systematic approach to evaluating the cross-reactivity of antibodies against the small molecule this compound.

Key Recommendations:

  • Always Define the Application: The acceptable level of cross-reactivity is application-dependent. Assays for complex biological matrices require higher specificity than those for purified systems.

  • Use Orthogonal Methods: Combining a high-throughput screening method like competitive ELISA with a detailed kinetic analysis like SPR provides a comprehensive and robust assessment of antibody performance.[26]

  • Prioritize Specificity: Based on our hypothetical analysis, Antibody Y would be the unequivocal choice for any application demanding high specificity. While it may have a slightly lower affinity than other candidates, its negligible cross-reactivity ensures that the signal generated is a true measure of the target analyte.

By adhering to these principles and employing the detailed protocols provided, researchers can confidently select and validate antibodies, ensuring the accuracy, reproducibility, and integrity of their scientific findings.

References

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A Comparative Guide to the Purity Validation of Synthesized 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the meticulous validation of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific rigor and patient safety. 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry.[1] The journey from a laboratory-scale synthesis to a viable drug candidate intermediate is paved with analytical challenges, the most critical of which is the unambiguous confirmation of its identity and purity.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound. It is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. Our approach is rooted in the principle that a well-designed analytical strategy is a self-validating system, integrating orthogonal techniques to build a complete and trustworthy purity profile, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).[2]

Chapter 1: The Synthetic Landscape and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its manufacturing process.[3] While various synthetic routes to isoxazole derivatives exist, a common approach involves the cycloaddition of a nitrile oxide with an alkyne or the condensation of a β-ketonitrile with hydroxylamine.[1][4] Understanding the potential side reactions, unreacted starting materials, and degradation products from a given synthesis is the first step in developing a targeted and effective validation strategy.

For this compound (MW: 157.12 g/mol , Formula: C₆H₇NO₄), a plausible synthesis could involve the reaction of a propiolic acid derivative with a source of nitrile oxide.[5][6] This process can introduce several classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, residual intermediates, and products from side reactions (e.g., regioisomers, dimers).

  • Degradation Products: The compound may degrade under specific pH, light, or temperature conditions encountered during synthesis or storage.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.

A robust analytical workflow must be capable of separating, identifying, and quantifying these potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., Propiolic Acid Derivative) Reaction Cycloaddition/ Condensation Reaction Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Crude_Product Crude 3-(3-Hydroxy-isoxazol-5-yl) -propionic acid Reaction->Crude_Product Byproducts Reaction By-products (e.g., Isomers, Dimers) Reaction->Byproducts Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Degradants Degradation Products Crude_Product->Degradants Final_Product Final Product Purification->Final_Product Unreacted_SM->Purification Byproducts->Purification Degradants->Purification

Sources

A Guide to Orthogonal Methods for Confirming the Structure of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2][3] For a novel compound like 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of orthogonal methods for the structural elucidation of this isoxazole derivative, offering the experimental rationale and data interpretation required for confident confirmation.

The molecular formula of this compound is C₆H₇NO₄, with a molecular weight of 157.12 g/mol .[4] Its structure presents a unique combination of a hydroxylated isoxazole ring and a propionic acid side chain, necessitating a suite of analytical techniques to confirm connectivity, stereochemistry (if applicable), and overall three-dimensional arrangement.

The Imperative of Orthogonality

Relying on a single analytical method, no matter how powerful, can lead to ambiguous or even erroneous structural assignments. Orthogonal methods are distinct analytical techniques that measure different properties of a molecule. By combining methods that probe atomic connectivity, molecular mass, functional groups, and spatial arrangement, a self-validating system is created, significantly increasing the confidence in the proposed structure.

dot

Caption: Workflow for Orthogonal Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a small molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, are invaluable.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations.

Data Interpretation and Expected Resonances

The chemical shifts are highly dependent on the electronic environment of the nuclei. The isoxazole ring, being an aromatic heterocycle, will influence the chemical shifts of adjacent protons and carbons.[6][7]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Isoxazole H-4Singlet, ~6.0-6.5~100-105C-3, C-5
-CH₂- (alpha to isoxazole)Triplet, ~2.8-3.2~25-30C-5, C=O (propionic acid)
-CH₂- (beta to isoxazole)Triplet, ~2.5-2.9~30-35C-5, C=O (propionic acid)
Carboxylic Acid -OHBroad singlet, >10~170-175-
Isoxazole C-3-~160-165-
Isoxazole C-5-~165-170-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

The presence of a single proton on the isoxazole ring (H-4) is a key diagnostic feature.[8] 2D NMR experiments will be crucial to definitively connect the propionic acid side chain to the C-5 position of the isoxazole ring.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the connectivity of different structural units.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation
  • Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For C₆H₇NO₄, the expected exact mass is 157.0375.

  • Fragmentation Pattern: The fragmentation pattern can reveal the presence of the propionic acid side chain and the isoxazole ring. Key expected fragments include the loss of water (-18 Da) and the loss of the carboxylic acid group (-45 Da).

dot

Caption: Principle of Mass Spectrometry Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorptions
Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)Broad, 2500-3300
O-H Stretch (Hydroxy-isoxazole)~3200-3600
C=O Stretch (Carboxylic Acid)~1700-1725
C=N Stretch (Isoxazole Ring)~1600-1650
C-O Stretch~1210-1320

The broad O-H stretch from the carboxylic acid and the sharp C=O stretch are key diagnostic peaks. The absorptions corresponding to the isoxazole ring further corroborate the structure.[10][11]

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[12][13][14][15] It is considered the "gold standard" for structural determination.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule in the crystal lattice. This allows for the direct visualization of the atomic connectivity and conformation, providing definitive proof of the structure of this compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structural confirmation of this compound is best achieved through the synergistic use of orthogonal analytical methods. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation, FTIR identifies key functional groups, and X-ray crystallography, when possible, offers the definitive three-dimensional structure. By integrating the data from these techniques, researchers and drug developers can establish the structure of this and other novel small molecules with the highest degree of confidence, a critical step in advancing new therapeutic agents from the laboratory to the clinic.[17]

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Fábián, L., & Bombicz, P. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1855. [Link]

  • Patel, K., & Patel, P. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • McNaughton, D., & Robertson, E. G. (2004). The infrared spectrum of isoxazole in the range 600–1400 cm−1, including a high-resolution study of the v7(A′) band at 1370.9 cm−1 and the v16(A″) band at 764.9 cm−1, together with ab initio studies of the full spectrum. Molecular Physics, 102(14), 1569-1581. [Link]

  • Voinov, M. A., & Grachev, M. K. (2021). A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. ResearchGate. [Link]

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  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]

  • Quora. (2018). How important is small molecule structure determination for drug development and discovery? Retrieved from [Link]

  • Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5849–5853. [Link]

  • Tsolak, O., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PeerJ, 9, e11726. [Link]

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  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterisation of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis (pp. 391-447). Bentham Science Publishers.
  • ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]

  • National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Hydroxypropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). (RS)-2-amino-3-[3-hydroxy-5-(2-propyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid. Retrieved from [Link]

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A Comparative Analysis of Isoxazolyl and Oxazolylpropionic Acid Derivatives as Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern pharmacology, the development of potent and selective antagonists for various biological targets remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds utilized in medicinal chemistry, isoxazolyl and oxazolylpropionic acid derivatives have emerged as promising candidates for antagonizing specific cellular processes. This guide provides a comprehensive comparative analysis of these two classes of compounds, delving into their structural nuances, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data.

Introduction: The Significance of Isoxazole and Oxazole Scaffolds

Isoxazole and oxazole are five-membered heterocyclic rings containing both nitrogen and oxygen atoms. Their unique electronic and structural properties make them versatile pharmacophores in drug design.[1][2] The presence of the propionic acid moiety often facilitates interaction with binding sites of target proteins, particularly those that recognize acidic residues. This guide focuses on the comparative antagonist activities of derivatives of isoxazolylpropionic acid and oxazolylpropionic acid, with a particular emphasis on their role as integrin antagonists.

Structural Framework and Physicochemical Properties

The core distinction between isoxazolyl and oxazolylpropionic acid derivatives lies in the arrangement of the heteroatoms within the five-membered ring. In the isoxazole ring, the nitrogen and oxygen atoms are adjacent (1,2-oxazole), whereas in the oxazole ring, they are separated by a carbon atom (1,3-oxazole). This seemingly subtle difference significantly influences the electronic distribution, bond angles, and overall conformation of the molecule, thereby impacting its interaction with biological targets.

Comparative Antagonist Activity: A Focus on α4β1 Integrin

A notable example highlighting the comparative antagonist potential of these derivatives is their activity against the α4β1 integrin, a key player in inflammatory responses.[3] A study by Duplantier et al. provides a direct comparison of isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α4β1 integrin antagonists.

Mechanism of Action: Targeting Integrin Function

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a cell adhesion molecule expressed on the surface of leukocytes. It mediates the trafficking and recruitment of these cells to sites of inflammation by binding to its ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells. Antagonists of α4β1 integrin block this interaction, thereby inhibiting leukocyte migration and reducing inflammation.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_antagonist Antagonist Action Leukocyte Leukocyte a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Binding Endothelium Endothelial Cell Antagonist Isoxazolyl/Oxazolyl -propionic Acid Derivative Antagonist->a4b1 Blocks Binding

Caption: Mechanism of α4β1 Integrin Antagonism.

Structure-Activity Relationship (SAR)

The potency of these antagonists is heavily influenced by the substituents on both the heterocyclic ring and the propionic acid side chain. The general structure can be represented as follows:

  • Heterocyclic Core: Isoxazole or Oxazole

  • Propionic Acid Moiety: Essential for binding

  • Substituents (R-groups): Modulate potency, selectivity, and pharmacokinetic properties.

A key finding from comparative studies is that the isoxazole scaffold can be a highly effective core for α4β1 integrin antagonists.[3] For instance, the compound 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid demonstrated significant efficacy.[3] While direct comparative data for an analogous oxazolyl derivative with the exact same substituents was not provided in the initial abstract, the study collectively reports on a series of isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent antagonists, suggesting that both scaffolds can yield active compounds.[3]

The structure-activity relationship (SAR) that emerges from studies on isoxazole derivatives often highlights the importance of the substitution pattern on the isoxazole ring.[4]

Comparative Performance: Potency and Efficacy

To objectively compare the performance of isoxazolyl and oxazolylpropionic acid derivatives, quantitative data from experimental assays are crucial. The following table summarizes hypothetical comparative data based on typical findings in the field for α4β1 integrin antagonism.

Derivative ClassCompound ExampleTargetAssay TypeIC50 (nM)In Vivo Efficacy
Isoxazolylpropionic Acid Compound Aα4β1 IntegrinCell Adhesion Assay1560% inhibition at 10 mg/kg
Oxazolylpropionic Acid Compound Bα4β1 IntegrinCell Adhesion Assay3545% inhibition at 10 mg/kg

Note: The data in this table is illustrative and intended to represent the types of comparisons made in pharmacological studies. Actual values would be specific to the compounds tested.

In a specific example from the literature, the isoxazolylpropionic acid derivative, 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, showed significant in vivo efficacy in an allergic mouse model, with 58% inhibition at 10 mg/kg when delivered systemically.[3]

Experimental Protocols for Antagonist Evaluation

The evaluation of isoxazolyl and oxazolylpropionic acid derivatives as antagonists involves a series of in vitro and in vivo experiments.

In Vitro Assay: Cell Adhesion Assay

This assay measures the ability of the compounds to inhibit the adhesion of α4β1-expressing cells (e.g., Jurkat cells) to a plate coated with VCAM-1.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with recombinant human VCAM-1 and incubate overnight.

  • Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).

  • Compound Incubation: Pre-incubate the labeled Jurkat cells with varying concentrations of the test compounds (isoxazolyl or oxazolylpropionic acid derivatives).

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated plates and incubate to allow for cell adhesion.

  • Washing: Wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell adhesion.

A Coat plate with VCAM-1 D Add cells to plate (allow adhesion) A->D B Label Jurkat cells (fluorescent dye) C Pre-incubate cells with test compounds B->C C->D E Wash to remove non-adherent cells D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a Cell Adhesion Assay.

In Vivo Model: Allergic Mouse Model

To assess the in vivo efficacy, an allergic mouse model can be utilized.[3]

Step-by-Step Methodology:

  • Sensitization: Sensitize mice to an allergen (e.g., ovalbumin).

  • Compound Administration: Administer the test compounds to the sensitized mice via a relevant route (e.g., subcutaneous, oral, or intra-tracheal).

  • Allergen Challenge: Challenge the mice with the allergen to induce an inflammatory response.

  • Assessment of Inflammation: Measure key inflammatory markers, such as leukocyte infiltration into the lungs or airways.

  • Data Analysis: Compare the inflammatory response in the compound-treated group to a vehicle-treated control group to determine the percentage of inhibition.

Conclusion and Future Directions

Both isoxazolyl and oxazolylpropionic acid derivatives represent valuable scaffolds for the development of potent antagonists. The choice between these two cores will depend on the specific target and the desired pharmacological profile. Comparative studies, such as the one on α4β1 integrin antagonists, are crucial for elucidating the subtle yet significant impact of the heterocyclic ring structure on antagonist activity.[3] Future research should focus on expanding the comparative analysis to a wider range of biological targets and on optimizing the pharmacokinetic and safety profiles of these promising compounds. The versatility of the isoxazole moiety, in particular, has been demonstrated across a broad range of biological activities, suggesting its continued importance in medicinal chemistry.[1][2]

References

  • Duplantier, A. J., Beckius, G. E., Chambers, R. J., Chupak, L. S., Jenkinson, T. H., Klein, A. S., Kraus, K. G., Kudlacz, E. M., McKechney, M. W., Pettersson, M. P., Whitney, C. A., & Milici, A. J. (2001). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & medicinal chemistry letters, 11(19), 2593–2596. [Link]

  • (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel class of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors. Synthesis, in vitro and in vivo pharmacology, and neuroprotection - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the In Vivo Efficacy of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis Against Established Neuromodulators in a Preclinical Model of Neuropathic Pain

This guide provides an in-depth comparison of the in vivo efficacy of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (designated herein as 3-HIPA), a novel compound with a structural resemblance to γ-aminobutyric acid (GABA), against established inhibitors and modulators used in neuroscience research. The comparison is framed within a validated preclinical model of neuropathic pain to provide a standardized context for evaluating performance. The selected comparators are Muscimol, a potent GABA-A receptor agonist; Gaboxadol, a selective extrasynaptic GABA-A receptor agonist; and Gabapentin, which modulates voltage-gated calcium channels.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental design, mechanistic pathways, and comparative data to inform future research and development decisions.

Mechanistic Landscape: GABAergic Modulation and Beyond

The primary hypothesis for 3-HIPA's mechanism of action is its role as a direct agonist at GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[6] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This mechanism is central to the therapeutic effects of many anxiolytic, sedative, and anticonvulsant agents.[7][8][9]

Comparator Mechanisms:

  • Muscimol: A classic, potent full agonist that binds to the same site on the GABA-A receptor as GABA itself.[4][10] It is widely used as a research tool to probe the function of the GABAergic system.[11]

  • Gaboxadol (THIP): Distinguished by its selective agonism for extrasynaptic GABA-A receptors, particularly those containing δ subunits.[3][5] This selectivity is thought to contribute to its unique pharmacological profile, including sleep-promoting effects without tolerance development seen with other agents.[12]

  • Gabapentin: Despite its name and structural similarity to GABA, Gabapentin does not act directly on GABA receptors.[2][13] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate.[14][15] This distinct mechanism provides a valuable contrast for evaluating the specific contributions of direct GABAergic agonism versus broader network inhibition.

Signaling Pathway Overview

The diagram below illustrates the distinct points of intervention for 3-HIPA (hypothesized), Muscimol, Gaboxadol, and Gabapentin in modulating neuronal excitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Ca_Channel Voltage-Gated Ca2+ Channel (α2δ-1) Glutamate_Vesicle Glutamate Vesicles Ca_Channel->Glutamate_Vesicle Ca2+ Influx Triggers Release Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Gabapentin Gabapentin Gabapentin->Ca_Channel Binds & Inhibits α2δ-1 Subunit GABA_A_Receptor GABA-A Receptor (Cl- Channel) Hyperpolarization Hyperpolarization (Reduced Excitability) GABA_A_Receptor->Hyperpolarization Cl- Influx Compound_3HIPA 3-HIPA Compound_3HIPA->GABA_A_Receptor Direct Agonist (Hypothesized) Muscimol Muscimol Muscimol->GABA_A_Receptor Direct Agonist Gaboxadol Gaboxadol Gaboxadol->GABA_A_Receptor Direct Agonist (Extrasynaptic) Excitatory_Receptor Excitatory Receptors Glutamate_Released->Excitatory_Receptor Binds to AMPA/NMDA Receptors Depolarization Depolarization (Increased Excitability) Excitatory_Receptor->Depolarization Na+/Ca2+ Influx

Figure 1: Comparative Mechanisms of Action.

In Vivo Experimental Design: Chronic Constriction Injury Model

To provide a robust and clinically relevant comparison, we outline a study using the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model reliably induces sensory abnormalities, including mechanical allodynia and thermal hyperalgesia, that mimic symptoms of human neuropathic pain.

Experimental Rationale

The choice of the CCI model is based on its extensive validation and its sensitivity to agents modulating both GABAergic and glutamatergic systems. The primary endpoints—mechanical withdrawal threshold and thermal withdrawal latency—are objective, quantifiable measures of sensory hypersensitivity, providing a clear basis for comparing the analgesic efficacy of the test compounds.

Experimental Workflow

The workflow diagram below details the key phases of the in vivo study, from animal acclimatization through data analysis.

G start Phase 1: Acclimatization & Baseline surgery Phase 2: CCI Surgery (Day 0) start->surgery Animals reach target weight post_op Phase 3: Post-Op Recovery & Pain Development (Day 1-7) surgery->post_op Induce neuropathic injury treatment Phase 4: Treatment Period (Day 7-14) post_op->treatment Confirm pain phenotype data_collection Phase 5: Behavioral Testing (Days 7, 10, 14) treatment->data_collection Administer compounds (3-HIPA, Comparators, Vehicle) end Phase 6: Data Analysis data_collection->end Collect withdrawal thresholds/latencies

Figure 2: In Vivo Experimental Workflow.
Detailed Experimental Protocol
  • Animals: Male Sprague-Dawley rats (200-225g) are used. They are housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Baseline Testing: Prior to surgery, animals are habituated to the testing environment and baseline measurements for mechanical and thermal sensitivity are recorded for 3 consecutive days.

  • CCI Surgery (Day 0): Under isoflurane anesthesia, the right common sciatic nerve is exposed. Four loose chromic gut ligatures are tied around the nerve, proximal to the trifurcation. The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Monitoring (Day 1-7): Animals are monitored for health, and the development of neuropathic pain is confirmed by testing on Day 7. Animals showing significant mechanical allodynia compared to baseline are randomized into treatment groups.

  • Drug Administration (Day 7-14): Compounds are administered intraperitoneally (i.p.) once daily.

    • Vehicle Control (Saline)

    • 3-HIPA (10 mg/kg)

    • Muscimol (0.5 mg/kg)

    • Gaboxadol (2.5 mg/kg)[3]

    • Gabapentin (50 mg/kg)

  • Behavioral Testing:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined using the up-down method. Testing is performed 1 hour post-dosing on Days 7, 10, and 14.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The paw withdrawal latency (PWL) in seconds to a radiant heat source is recorded. A cut-off time is used to prevent tissue damage.

  • Statistical Analysis: Data are analyzed using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Tukey's) to compare treatment groups at each time point. A p-value < 0.05 is considered statistically significant.

Comparative Efficacy Data

The following table summarizes hypothetical data from the described in vivo study. The data represents the percentage reversal of mechanical allodynia, calculated relative to the vehicle control group. A higher percentage indicates greater analgesic efficacy.

CompoundMechanism of ActionDose (mg/kg, i.p.)Peak Efficacy (% Reversal of Allodynia, Day 14)
Vehicle Saline ControlN/A0%
3-HIPA GABA-A Agonist (Hypothesized)1065%
Muscimol Potent GABA-A Agonist0.575%
Gaboxadol Extrasynaptic GABA-A Agonist2.555%
Gabapentin α2δ-1 Calcium Channel Subunit Ligand5060%

Data Interpretation:

In this hypothetical model, 3-HIPA demonstrates robust efficacy in reversing mechanical allodynia, performing comparably to the established standard, Gabapentin.[16] Its efficacy is slightly lower than the potent, non-selective GABA-A agonist Muscimol, which serves as a positive control for maximal GABAergic activation. Interestingly, 3-HIPA shows potentially greater efficacy than Gaboxadol at the tested doses, suggesting it may have a broader or more potent interaction with synaptic and extrasynaptic GABA-A receptor populations.[3][12]

Discussion and Scientific Insights

The comparative in vivo data, while hypothetical, provides a framework for evaluating the potential of 3-HIPA as a therapeutic agent for neuropathic pain.

  • Expertise & Causality: The strong performance of 3-HIPA suggests that direct agonism of GABA-A receptors is a viable strategy for alleviating neuropathic pain. Its efficacy relative to Muscimol indicates a potent but potentially more tolerable profile, as Muscimol's non-selectivity can lead to significant sedative side effects. The comparison with Gabapentin is particularly insightful; achieving similar efficacy through a different mechanism highlights the multifaceted nature of neuropathic pain control.[1][15] While Gabapentin acts presynaptically to reduce excitatory drive, 3-HIPA would act postsynaptically to enhance inhibition. This suggests that 3-HIPA could have potential as a standalone therapy or in combination with agents like Gabapentin for a synergistic effect.

  • Trustworthiness & Self-Validation: The described protocol is a self-validating system. The inclusion of a vehicle control group establishes the baseline effect of the injury. The sham surgery group (not shown in the treatment table) validates that the surgical procedure itself, absent nerve injury, does not cause pain. The use of Gabapentin and Muscimol as positive controls with distinct mechanisms ensures the assay is sensitive and can detect clinically relevant analgesic effects. Randomization and blinded assessment during behavioral testing are critical for eliminating bias and ensuring the trustworthiness of the results.

  • Future Directions: Further studies are required to fully characterize 3-HIPA. Dose-response studies would establish its potency (ED50). Pharmacokinetic analysis is needed to understand its absorption, distribution, metabolism, and excretion.[17][18] Finally, assessing its side effect profile, particularly sedation and motor impairment (e.g., using a rotarod test), will be crucial for determining its therapeutic index compared to existing GABAergic modulators.

Conclusion

This guide presents a comparative analysis of this compound (3-HIPA) against key pharmacological agents in a preclinical neuropathic pain model. Based on its structural properties and the hypothetical data presented, 3-HIPA shows promise as a potent GABA-A receptor agonist with significant analgesic efficacy. Its performance relative to established drugs like Muscimol, Gaboxadol, and Gabapentin suggests a potentially favorable therapeutic profile. The detailed experimental framework provided offers a robust methodology for the continued in vivo evaluation of this and other novel neuromodulatory compounds.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150. [Link]

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  • Nielsen, C. K., Larsen, H. M., Dencker, D., Brodin, B., & Nielsen, C. U. (2010). Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan. British journal of pharmacology, 159(5), 1095–1103. [Link]

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  • Vashchinkina, E., et al. (2012). GABA site agonist gaboxadol induces addiction-predicting persistent changes in ventral tegmental area dopamine neurons but is not rewarding in mice or baboons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(15), 5310–5320. [Link]

  • Wikipedia. (n.d.). Muscimol. Wikipedia. Retrieved January 17, 2026, from [Link]

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Benchmarking Novel Autotaxin Inhibitors: A Comparative Guide Featuring 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Autotaxin in Disease and the Quest for Potent Inhibitors

In the landscape of drug discovery, the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), has emerged as a pivotal therapeutic target.[1][2] ATX is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), a key player in a multitude of physiological and pathological processes.[3][4] The ATX-LPA signaling axis is deeply implicated in the progression of a wide array of diseases, including cancer, fibrosis, inflammation, and autoimmune disorders.[3][5] Consequently, the development of potent and selective ATX inhibitors has become a significant focus for pharmaceutical research.[3][6]

This guide provides a comprehensive framework for benchmarking the performance of novel ATX inhibitors, with a special focus on the isoxazole derivative, 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid . While this specific compound has been identified as a potential ATX inhibitor in patent literature, detailed public performance data is not yet available.[7] Therefore, this guide will serve as a foundational resource for researchers, outlining the established methodologies and providing performance data for well-characterized benchmark inhibitors, thereby creating a context for the evaluation of new chemical entities like this compound.

The Autotaxin-LPA Signaling Pathway: A Key Therapeutic Target

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2][8] LPA then binds to at least six distinct G protein-coupled receptors (GPCRs), designated LPA₁₋₆, initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[9][10] Dysregulation of the ATX-LPA axis is a hallmark of numerous disease states, making ATX a compelling target for therapeutic intervention.[3][5]

Signaling Pathway Diagram

ATX_LPA_Pathway cluster_membrane Cell Membrane LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPA₁₋₆) (GPCRs) LPA->LPAR Binding & Activation G_protein G Proteins (Gq, Gi, G12/13) LPAR->G_protein Coupling Downstream Downstream Signaling (e.g., Rho, PI3K, PLC) G_protein->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitor 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid & Comparators Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.

Benchmarking Performance: A Multi-faceted Approach

The evaluation of a novel ATX inhibitor requires a systematic approach, encompassing both in vitro enzymatic assays and cell-based functional assays. This allows for a comprehensive understanding of the compound's potency, selectivity, and its ability to modulate LPA-driven cellular responses.

In Vitro Enzymatic Assays: Quantifying Inhibitory Potency

The primary method for assessing the potency of an ATX inhibitor is through direct enzymatic assays that measure the inhibition of ATX's lysophospholipase D activity. Two common approaches are:

  • Colorimetric Assay: This method often utilizes a synthetic substrate, such as bis(p-nitrophenyl) phosphate (BNPP), which upon cleavage by ATX, produces a chromogenic product that can be quantified spectrophotometrically.[11]

  • Fluorogenic Assay: A more sensitive method employs a fluorogenic substrate like FS-3, an LPC analog conjugated with a fluorophore and a quencher. Cleavage by ATX separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[12][13]

Experimental Protocol: Fluorogenic ATX Inhibition Assay (FS-3 based)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).

    • Reconstitute recombinant human ATX enzyme and the fluorogenic substrate FS-3 in the assay buffer to their working concentrations.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of the ATX enzyme solution to each well.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the FS-3 substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Performance of Benchmark Autotaxin Inhibitors

To provide a framework for evaluating novel compounds, the following table summarizes the reported IC₅₀ values for several well-characterized ATX inhibitors. It is important to note that IC₅₀ values can vary depending on the assay conditions, including the substrate used (natural substrate LPC vs. synthetic substrates).

InhibitorChemical ClassIC₅₀ (nM) (LPC substrate)IC₅₀ (nM) (Synthetic Substrate)Reference
PF-8380 Benzoxazolone1.72.8 (FS-3)
GLPG1690 (Ziritaxestat) Thiazole derivative131N/A
HA155 Boronic acid derivative5.7N/A
S32826 Lipid-based5.6N/A[1]
ATX-1d Novel Heterocycle1800N/A
This compound Isoxazole derivativeNot Publicly AvailableNot Publicly Available[7]

N/A: Not available in the cited literature.

Cell-Based Functional Assays: Assessing Biological Efficacy

While enzymatic assays are crucial for determining direct inhibitory potency, cell-based assays are essential to evaluate a compound's ability to counteract the biological effects of the ATX-LPA axis.

Experimental Protocol: Cell Migration/Invasion Assay (Boyden Chamber)

This assay measures the ability of an ATX inhibitor to block the migration or invasion of cancer cells, a process often stimulated by LPA.

  • Cell Culture:

    • Culture a relevant cell line (e.g., A2058 melanoma cells) in appropriate media.

    • Serum-starve the cells for 24 hours prior to the assay to minimize background migration.

  • Assay Setup:

    • Use a Boyden chamber apparatus with a porous membrane (coated with Matrigel for invasion assays).

    • In the lower chamber, add media containing a chemoattractant (e.g., LPC as a substrate for endogenous ATX, or exogenously added LPA).

    • In the upper chamber, seed the serum-starved cells in serum-free media containing various concentrations of the test inhibitor or vehicle control.

  • Incubation and Analysis:

    • Incubate the chamber for a sufficient time to allow for cell migration/invasion (e.g., 6-24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated/invaded cells on the lower surface of the membrane.

    • Quantify the number of migrated/invaded cells by microscopy.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration/invasion for each inhibitor concentration relative to the control.

    • Determine the EC₅₀ (half-maximal effective concentration) value.

Workflow for Benchmarking a Novel ATX Inhibitor

Benchmarking_Workflow Start Novel Compound (e.g., this compound) In_Vitro In Vitro Enzymatic Assay (e.g., FS-3 based) Start->In_Vitro Cell_Based Cell-Based Functional Assay (e.g., Migration Assay) Start->Cell_Based IC50 Determine IC₅₀ In_Vitro->IC50 Comparison1 Compare with Benchmark Inhibitors (Table 1) IC50->Comparison1 SAR Structure-Activity Relationship (SAR) Studies Comparison1->SAR EC50 Determine EC₅₀ Cell_Based->EC50 Comparison2 Compare with Benchmark Inhibitors EC50->Comparison2 Comparison2->SAR In_Vivo In Vivo Efficacy Studies (e.g., Fibrosis or Tumor Models) SAR->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: A generalized workflow for the preclinical evaluation of novel autotaxin inhibitors.

Discussion and Future Perspectives

The isoxazole scaffold is a versatile pharmacophore found in numerous biologically active compounds.[4] The presence of this moiety in this compound, coupled with its identification in a patent for ATX inhibitors, suggests its potential as a starting point for the development of novel therapeutics targeting the ATX-LPA axis.[7]

The lack of publicly available performance data for this compound underscores the competitive nature of drug discovery in this area. For researchers working with this or similar compounds, the assays and benchmarks provided in this guide offer a clear path for a thorough evaluation. Key considerations for advancing a novel ATX inhibitor include:

  • Potency and Selectivity: Achieving high potency (low nanomolar IC₅₀) is crucial. Furthermore, assessing selectivity against other phosphodiesterases and lipid-modulating enzymes is essential to minimize off-target effects.

  • Mechanism of Action: Understanding whether the inhibitor is competitive, non-competitive, or allosteric can inform lead optimization efforts.[10]

  • Pharmacokinetics: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are critical for in vivo efficacy.

  • In Vivo Efficacy: Ultimately, the success of a novel inhibitor will depend on its ability to modulate disease in relevant animal models of fibrosis or cancer.

References

  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., & Chun, J. (2010). LPA Receptors: Signaling Properties and Disease Relevance.
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  • Salgado-Polo, F., et al. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry, 293(15), 5436–5447.
  • Albers, H. M., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences, 107(16), 7257–7262.
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Safety Operating Guide

Personal protective equipment for handling 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of this compound. This document moves beyond a simple checklist, offering a procedural and logical approach to laboratory safety, ensuring the well-being of researchers and the integrity of experimental work. The protocols outlined here are designed to be self-validating, grounded in established safety principles for handling analogous chemical structures.

I. Hazard Assessment and Core Protective Measures

The primary hazards associated with this compound are presumed to be skin irritation, serious eye irritation, and potential respiratory irritation[1][5][6]. The foundational principle of safe handling is to minimize all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against skin contact with acidic and potentially irritating compounds. Nitrile gloves offer good resistance to a variety of chemicals and are a standard in many laboratory settings[4][7].
Eye and Face Protection Splash-proof chemical goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances[4].
Body Protection Laboratory coatA standard lab coat protects against incidental splashes and contact with contaminated surfaces. For larger quantities, a chemical-resistant apron should be worn.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method for mitigating inhalation hazards. All work with this compound should be performed in a well-ventilated chemical fume hood to prevent the inhalation of any dust or aerosols[1][3].

Logical Workflow for PPE Selection

PPE_Selection cluster_assessment Hazard Identification cluster_ppe PPE Selection Compound 3-(3-Hydroxy-isoxazol-5-yl)- propionic acid Hazards Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Compound->Hazards is a Gloves Nitrile Gloves Hazards->Gloves necessitates Goggles Chemical Goggles Hazards->Goggles necessitates LabCoat Lab Coat Hazards->LabCoat necessitates FumeHood Chemical Fume Hood Hazards->FumeHood necessitates FaceShield Face Shield Goggles->FaceShield and

Caption: Decision workflow for selecting appropriate PPE.

II. Operational Plan: From Receipt to Experimentation

A systematic approach to handling the compound at every stage is critical for ensuring safety.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].

    • The container should be kept tightly closed[8].

  • Preparation for Use:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].

    • Don all required PPE as outlined in the table above.

    • All weighing and solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

  • During the Experiment:

    • Handle the compound with care to avoid generating dust.

    • If transferring the substance, use appropriate tools such as a spatula or scoop.

    • Avoid direct contact with skin, eyes, and clothing[8].

    • In case of accidental contact, follow the first aid procedures outlined below.

  • Post-Experiment:

    • Thoroughly clean all equipment used for handling the compound.

    • Decontaminate the work area within the fume hood.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[8].

III. Emergency and Disposal Plan

Preparedness for unexpected events is a cornerstone of laboratory safety.

Emergency Procedures

ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. Remove contaminated clothing[8].
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[5][8].
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1][8].
Spill For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound, including contaminated consumables and excess material, must be treated as chemical waste.

  • Collection:

    • Collect all waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of the waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for chemical waste disposal[8][9].

This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all researchers supplement this information with their institution's specific safety protocols and exercise sound scientific judgment in all laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.